molecular formula C5H10O5 B15048389 beta-L-Lyxofuranose CAS No. 40461-77-6

beta-L-Lyxofuranose

Cat. No.: B15048389
CAS No.: 40461-77-6
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-RSJOWCBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-L-lyxofuranose is an L-lyxofuranonse that has beta configuration at the carbon bearing the anomeric hydroxy group.

Properties

CAS No.

40461-77-6

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-RSJOWCBRSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to beta-L-Lyxofuranose: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of beta-L-Lyxofuranose. It includes a summary of its key chemical properties, a detailed exploration of its stereochemical configuration, and a plausible experimental protocol for its synthesis and purification based on established methods. This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Identity and Properties

beta-L-Lyxofuranose is a pentose (B10789219) monosaccharide, an enantiomer of the more common D-lyxose. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10O5[1]
Molecular Weight 150.13 g/mol [1]
IUPAC Name (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]
CAS Number 40461-77-6[1]
ChEBI ID CHEBI:156663[1]
PubChem CID 12312600[1]
Canonical SMILES C([C@H]1--INVALID-LINK--O)O">C@HO)O[1]
InChI Key HMFHBZSHGGEWLO-RSJOWCBRSA-N[1]

Stereochemistry and Conformational Analysis

The stereochemistry of beta-L-Lyxofuranose is defined by the spatial arrangement of its hydroxyl groups. The "L" designation indicates the stereoconfiguration at the C4 carbon, which is enantiomeric to the "D" form. The "beta" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is on the same side as the CH2OH group (C4 substituent) in the Haworth projection.

Below is a diagram illustrating the stereochemical relationship between the linear form of L-lyxose and its cyclized alpha and beta furanose forms.

G cluster_synthesis Synthesis of L-Lyxose cluster_purification Purification of beta-L-Lyxofuranose start D-Galactono-1,4-lactone step1 Oxidative Cleavage (NaIO4) start->step1 step2 Reduction (NaBH4) step1->step2 step3 Purification (Ion Exchange) step2->step3 end_synthesis L-Lyxose Syrup step3->end_synthesis start_purification L-Lyxose Syrup (Mixture of Anomers) end_synthesis->start_purification hplc HPLC Separation (Chiral Column) start_purification->hplc collection Fraction Collection hplc->collection analysis Purity Analysis (NMR, HPLC) collection->analysis end_purification Pure beta-L-Lyxofuranose analysis->end_purification

References

The Enigmatic Aldopentose: A Technical Guide to the Discovery and Natural Occurrence of L-lyxose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lyxose, an aldopentose sugar, is a rare monosaccharide in nature, setting it apart from its more abundant counterparts like D-glucose and D-ribose.[1][2] Despite its scarcity, the unique stereochemistry of L-lyxose and its derivatives has garnered significant interest within the scientific community. These compounds serve as valuable chiral building blocks in synthetic chemistry and are precursors to novel nucleoside analogues with potential therapeutic applications, particularly in the realm of antiviral drug development.[3] This technical guide provides an in-depth exploration of the discovery, natural occurrence, synthesis, and biological activities of L-lyxose derivatives, supported by detailed experimental protocols and quantitative data.

Discovery and Natural Occurrence

The natural presence of L-lyxose is exceptionally limited. Early research identified it as a component of bacterial glycolipids.[1][4] Specifically, the D-enantiomer, D-lyxose, has been characterized as a constituent of complex alkali-labile glycolipids in Mycobacterium phlei and Mycobacterium smegmatis.[5] These glycolipids, which act as mycobacteriophage receptors, are composed of complex oligosaccharides with repeating units of lyxose and 6-O-methyl-glucose.[5] The D-lyxose residues in these structures are often heavily O-acylated.[5] While this discovery highlights the incorporation of a lyxose sugar into bacterial cell walls, it is important to note that it is the D-isomer that has been extensively studied in this natural context. L-lyxose itself has been reported to be present in maple syrup.[6][7] The metabolism of L-lyxose has been observed in mutant strains of Escherichia coli, which can utilize this rare sugar through the L-rhamnose metabolic pathway.[8][9]

Synthesis of L-lyxose Derivatives

The scarcity of L-lyxose necessitates its production through synthetic routes, both chemical and enzymatic.

Chemical Synthesis of L-lyxofuranosyl Benzimidazole (B57391) Nucleosides

A significant class of L-lyxose derivatives with therapeutic potential are nucleoside analogues. The synthesis of α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles has been a key area of research due to their antiviral properties.[8][10] The general synthetic strategy involves the glycosylation of a substituted benzimidazole with a protected L-lyxose derivative.[10]

A common route begins with the acetylation of L-lyxose to produce 1,2,3,5-tetra-O-acetyl-L-lyxofuranose.[11] This activated sugar is then condensed with a silylated 2,5,6-trichlorobenzimidazole in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[10] Subsequent deprotection under basic conditions yields the desired α-L-lyxofuranosyl benzimidazole.[10] Further modifications at the 2-position of the benzimidazole ring can be achieved to generate a library of derivatives with varying substituents.[8][11]

The synthesis of 5-deoxy-L-lyxose derivatives follows a similar pathway, starting from 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose, which can be prepared from L-lyxose.[11]

chemical_synthesis_workflow cluster_start Starting Material cluster_activation Sugar Activation cluster_heterocycle_prep Heterocycle Preparation cluster_glycosylation Glycosylation cluster_deprotection Deprotection cluster_derivatization Further Derivatization L-lyxose L-lyxose 1,2,3,5-tetra-O-acetyl-L-lyxofuranose 1,2,3,5-tetra-O-acetyl-L-lyxofuranose L-lyxose->1,2,3,5-tetra-O-acetyl-L-lyxofuranose Acetylation Protected α-L-lyxofuranosyl benzimidazole Protected α-L-lyxofuranosyl benzimidazole 1,2,3,5-tetra-O-acetyl-L-lyxofuranose->Protected α-L-lyxofuranosyl benzimidazole Condensation (TMSOTf) 2,5,6-trichlorobenzimidazole 2,5,6-trichlorobenzimidazole Silylated benzimidazole Silylated benzimidazole 2,5,6-trichlorobenzimidazole->Silylated benzimidazole Silylation (e.g., BSA) Silylated benzimidazole->Protected α-L-lyxofuranosyl benzimidazole α-L-lyxofuranosyl benzimidazole α-L-lyxofuranosyl benzimidazole Protected α-L-lyxofuranosyl benzimidazole->α-L-lyxofuranosyl benzimidazole Basic Hydrolysis 2-substituted derivatives 2-substituted derivatives α-L-lyxofuranosyl benzimidazole->2-substituted derivatives Substitution Reactions

Chemical Synthesis of α-L-lyxofuranosyl Benzimidazoles.
Enzymatic Production of L-lyxose

Biocatalytic methods offer an alternative, often more stereospecific, route to L-lyxose. One established method involves a three-step enzymatic conversion starting from ribitol (B610474).[12] This process utilizes a combination of microbial whole-cell catalysis and immobilized enzymes.

The first step is the microbial oxidation of ribitol to L-ribulose, which can be achieved with high efficiency using washed cells of Acetobacter aceti.[12] The resulting L-ribulose is then subjected to two sequential enzymatic reactions. First, D-tagatose 3-epimerase is used to epimerize L-ribulose to L-xylulose.[12] In the final step, L-rhamnose isomerase catalyzes the isomerization of L-xylulose to produce L-lyxose.[12] The yield of L-lyxose from L-ribulose at equilibrium is approximately 60%.[12]

enzymatic_synthesis_workflow Ribitol Ribitol L-Ribulose L-Ribulose Ribitol->L-Ribulose Acetobacter aceti (whole cells) Oxidation L-Xylulose L-Xylulose L-Ribulose->L-Xylulose D-tagatose 3-epimerase Epimerization L-Lyxose L-Lyxose L-Xylulose->L-Lyxose L-rhamnose isomerase Isomerization

Enzymatic Production of L-lyxose from Ribitol.

Biological Activity of L-lyxose Derivatives

The primary therapeutic interest in L-lyxose derivatives lies in their potent antiviral activity. Specifically, α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles have demonstrated significant efficacy against human cytomegalovirus (HCMV).[8][11]

The 2-halogenated 5-deoxy-α-L-lyxofuranosyl analogues are among the most active compounds, with IC50 values in the sub-micromolar range against the Towne strain of HCMV.[8][11] In contrast, derivatives with 2-isopropylamino or 2-cyclopropylamino substituents are considerably less active.[8][11] The antiviral activity appears to be specific, as many of these compounds are inactive against Herpes Simplex Virus-1 (HSV-1) or their activity is poorly separated from their cytotoxicity.[8][11]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected α-L-lyxofuranosyl benzimidazole derivatives against the Towne strain of HCMV.

CompoundR Group (at C2)5' ModificationHCMV Plaque Assay IC50 (µM)[8][11]HCMV Yield Reduction IC90 (µM)[8][11]
α-L-lyxofuranosyl series
-Cl-OH>100>100
-Br-OH>100>100
-NH-isopropyl-OH60-10017-100
-NH-cyclopropyl-OH60-10017-100
5-deoxy-α-L-lyxofuranosyl series
-Cl-H0.2-0.40.2-2
-Br-H0.2-0.40.2-2
-NH-cyclopropyl-H60-10017-100

Involvement in Signaling Pathways

Currently, there is a notable absence of published research directly implicating L-lyxose or its synthetic derivatives in the modulation of specific cellular signaling pathways. The primary mechanism of action for the antiviral nucleoside analogues is believed to be the inhibition of viral DNA synthesis, a mechanism common to many nucleoside-based drugs. Their structural similarity to natural nucleosides allows them to be processed by viral polymerases, leading to chain termination or the introduction of mutations. However, their off-target effects on host cell signaling cascades have not been extensively investigated. This represents a significant knowledge gap and a potential area for future research, particularly in understanding the full pharmacological profile of these compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazole

This protocol is adapted from the general procedures described for the synthesis of α-lyxofuranosyl benzimidazoles.[10]

  • Preparation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose: Treat L-lyxose with an excess of acetic anhydride (B1165640) in pyridine (B92270) at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with ice water and extract the product with ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated under reduced pressure.

  • Silylation of 2,5,6-trichlorobenzimidazole (TCB): In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve TCB in dry acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux for 2 hours to form the silylated intermediate.

  • Glycosylation: Cool the silylated TCB solution to room temperature. Add a solution of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose in dry acetonitrile. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Allow the reaction to stir at room temperature for 18-24 hours.

  • Work-up and Deprotection: Quench the reaction by adding saturated aqueous NaHCO3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude protected nucleoside is then dissolved in methanol (B129727) saturated with ammonia (B1221849) and stirred at room temperature for 24 hours to effect deprotection.

  • Purification: Concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 1-(α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazole.

Protocol 2: D-lyxose Isomerase Activity Assay

This protocol is based on the characterization of D-lyxose isomerases.[13]

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 600 µL total volume) in a suitable buffer (e.g., 50 mM Bis-Tris buffer, pH 7.0) containing 1 mM MnCl2 and 50 mM D-lyxose as the substrate.

  • Enzyme Addition: Add a known amount of purified D-lyxose isomerase (e.g., 5-10 µg) to the reaction mixture to initiate the reaction. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 70-95°C for thermophilic enzymes) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Product Quantification: Terminate the reaction by adding a stopping reagent (e.g., an acidic solution). The formation of the ketose product (D-xylulose) is quantified using the cysteine-carbazole-sulfuric acid method. This involves adding cysteine-HCl and carbazole (B46965) reagents, followed by sulfuric acid, and measuring the absorbance of the resulting colored complex at a specific wavelength (e.g., 540 nm).

  • Calculation of Activity: Calculate the specific activity of the enzyme based on the amount of D-xylulose produced per unit time per milligram of enzyme. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Protocol 3: Characterization of L-lyxose Derivatives by NMR Spectroscopy

This is a general protocol for the structural elucidation of a novel L-lyxose derivative.[14][15]

  • Sample Preparation: Dissolve 5-10 mg of the purified L-lyxose derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6) in an NMR tube. For samples in D2O, lyophilize the sample from D2O 2-3 times to exchange labile protons.

  • 1D 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Use a water suppression pulse sequence (e.g., presaturation) if the solvent is D2O or contains H2O.

  • 1D 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a coupled spin system.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra. The anomeric configuration (α or β) can often be determined from the 3J(H1,H2) coupling constant.

L-lyxose Metabolism in E. coli Mutants

Wild-type E. coli is unable to grow on L-lyxose.[9] However, mutant strains can be adapted to utilize it as a sole carbon source by co-opting the enzymes of the L-rhamnose metabolic pathway.[8][9] This metabolic adaptation provides a fascinating example of evolutionary pressure leading to expanded substrate specificity of existing enzymes.

ecoli_metabolism cluster_uptake Uptake cluster_conversion Intracellular Conversion cluster_cleavage Cleavage cluster_final_products Metabolic Integration L-lyxose_ext L-lyxose (extracellular) L-lyxose_int L-lyxose (intracellular) L-lyxose_ext->L-lyxose_int Rhamnose permease L-xylulose L-xylulose L-lyxose_int->L-xylulose Rhamnose isomerase L-xylulose-1-P L-xylulose-1-phosphate L-xylulose->L-xylulose-1-P Mutated Rhamnulose kinase Glycolaldehyde Glycolaldehyde L-xylulose-1-P->Glycolaldehyde Rhamnulose-1-phosphate aldolase DHAP Dihydroxyacetone phosphate L-xylulose-1-P->DHAP Rhamnulose-1-phosphate aldolase Glycolate Glycolate Glycolaldehyde->Glycolate Lactaldehyde dehydrogenase Glycolysis Glycolysis DHAP->Glycolysis Central Metabolism Central Metabolism Glycolate->Central Metabolism

Metabolic Pathway of L-lyxose in Adapted E. coli.

Conclusion

L-lyxose and its derivatives represent a compelling area of study for chemists and drug development professionals. While its natural occurrence is minimal, robust synthetic and enzymatic methods have made these compounds accessible for research. The potent antiviral activity of L-lyxose-based nucleosides highlights their therapeutic potential. Significant opportunities for future investigation remain, particularly in elucidating the precise mechanisms of action of these antiviral agents and exploring their potential interactions with host cell signaling pathways. A deeper understanding of the structure-activity relationships and pharmacological profiles of L-lyxose derivatives will be crucial for the development of novel therapeutics based on this rare but promising sugar scaffold.

References

An In-depth Technical Guide on the Biological Role and Metabolism of L-lyxose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-lyxose, a rare aldopentose, is an intriguing monosaccharide that has been identified as a component of complex glycans in certain microorganisms. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic pathways associated with L-lyxose containing glycans. While research in this specific area is not extensive, this document synthesizes the available data on their natural occurrence, function as phage receptors in mycobacteria, and the enzymatic machinery potentially involved in their biosynthesis. Detailed experimental methodologies for the study of these unique glycans are also presented, aiming to equip researchers with the necessary information to advance the field. The guide highlights the gaps in current knowledge, particularly concerning the definitive biosynthetic pathway in mycobacteria and quantitative analyses, to stimulate further investigation into these fascinating biomolecules.

Biological Role of L-lyxose Containing Glycans

The presence of L-lyxose in natural glycans is exceedingly rare, with the most well-documented examples found in the cell walls of certain species of Mycobacterium.

Phage Receptors in Mycobacterium

L-lyxose-containing glycolipids have been identified as the specific receptors for mycobacteriophages on the surface of Mycobacterium phlei and Mycobacterium smegmatis. These glycolipids are crucial for the initial attachment of the bacteriophage to the host cell, a critical step in the viral infection cycle. The unique structure conferred by the L-lyxose residues likely provides the specific recognition site for the phage's tail fibers.

The structure of these glycolipids is characterized by repeating units of L-lyxose and 6-O-methylglucose. The oligosaccharide chains are attached to a lipid anchor, embedding them in the mycobacterial cell envelope.

Metabolism of L-lyxose Containing Glycans

The metabolic pathways for L-lyxose containing glycans can be divided into the biosynthesis of the L-lyxose monosaccharide and its subsequent incorporation into and degradation from the larger glycan structure.

Biosynthesis of L-lyxose

While the definitive biosynthetic pathway for L-lyxose in mycobacteria has not been fully elucidated, enzymatic studies in other microorganisms provide strong evidence for a potential route. The key enzyme implicated in L-lyxose synthesis is L-rhamnose isomerase .

L-rhamnose isomerase (EC 5.3.1.14) is known to catalyze the reversible isomerization of various aldoses and ketoses. Notably, it can convert L-xylulose to L-lyxose.[1] Furthermore, in mutant strains of Escherichia coli capable of growing on L-lyxose, the metabolism proceeds through the L-rhamnose pathway, where L-rhamnose isomerase converts L-lyxose to L-xylulose.[2] This suggests that the reverse reaction is a plausible mechanism for L-lyxose biosynthesis.

The proposed biosynthetic pathway for L-lyxose from L-rhamnose is depicted below:

L_lyxose_biosynthesis LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-Rhamnose Isomerase LXylulose L-Xylulose LRhamnulose->LXylulose Epimerase (hypothetical) LLyxose L-Lyxose LXylulose->LLyxose L-Rhamnose Isomerase

Caption: Proposed biosynthetic pathway of L-lyxose.
Incorporation into Glycans

The specific glycosyltransferases responsible for incorporating L-lyxose into the growing glycolipid chain in mycobacteria have not yet been identified. However, the general mechanism of mycobacterial cell wall glycan assembly involves polyprenyl-phosphate-linked sugar donors. It is hypothesized that an activated form of L-lyxose, such as a nucleotide sugar (e.g., UDP-L-lyxose) or a polyprenyl-phosphate-L-lyxose, serves as the substrate for a specific L-lyxosyltransferase.

Degradation

Information on the specific enzymes that degrade L-lyxose containing glycans is scarce. It is likely that specific glycosidases capable of cleaving the glycosidic linkages of L-lyxose exist in organisms that need to remodel their cell walls or in bacteriophages that need to penetrate the mycobacterial cell envelope.

Quantitative Data

Currently, there is a significant lack of quantitative data in the literature regarding L-lyxose containing glycans. The following table summarizes the types of data that are needed for a more complete understanding.

ParameterOrganism/EnzymeValueReference
Abundance of L-lyxose glycansMycobacterium phleiNot Reported
Abundance of L-lyxose glycansMycobacterium smegmatisNot Reported
Km of L-rhamnose isomerase for L-xylulosePseudomonas stutzeriNot Reported
Vmax of L-rhamnose isomerase for L-xylulosePseudomonas stutzeriNot Reported

Experimental Protocols

The study of L-lyxose containing glycans requires a combination of techniques for their extraction, purification, and structural characterization.

Isolation and Purification of Mycobacterial Glycolipids

This protocol provides a general framework for the isolation of glycolipids from mycobacterial cell pellets.

Materials:

  • Mycobacterial cell paste

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • Developing solvents for TLC (e.g., chloroform:methanol:water in various ratios)

  • Visualization reagents for TLC (e.g., α-naphthol/sulfuric acid)

Procedure:

  • Extraction: Homogenize the mycobacterial cell paste with a mixture of chloroform:methanol (2:1, v/v). Stir for several hours at room temperature.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids and glycolipids.

  • Crude Extract Preparation: Collect the lower phase and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a small volume of chloroform and apply it to a silica gel column equilibrated with chloroform.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. Collect fractions and monitor by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop with an appropriate solvent system. Visualize the glycolipids by staining.

  • Pooling and Purification: Pool the fractions containing the L-lyxose glycolipids and further purify using preparative TLC or another round of column chromatography until a pure compound is obtained.[3][4]

Glycolipid_Purification_Workflow Start Mycobacterial Cell Pellet Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC Fraction Analysis by TLC ColumnChromatography->TLC Pooling Pooling of Positive Fractions TLC->Pooling FinalPurification Preparative TLC / HPLC Pooling->FinalPurification PureGlycolipid Pure L-lyxose Glycolipid FinalPurification->PureGlycolipid

Caption: Workflow for the purification of mycobacterial glycolipids.
Structural Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

GC-MS is a powerful technique to determine the monosaccharide composition of a purified glycolipid.

Procedure:

  • Hydrolysis: Hydrolyze the purified glycolipid with trifluoroacetic acid (TFA) to release the individual monosaccharides.

  • Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borohydride.

  • Acetylation: Acetylate the alditols with acetic anhydride (B1165640) to form alditol acetates.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The retention times and mass spectra of the alditol acetates are compared to known standards to identify and quantify the monosaccharides, including L-lyxose.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of the glycolipid, including the determination of glycosidic linkages and the anomeric configuration of the sugar residues.

Procedure:

  • Sample Preparation: Dissolve the purified glycolipid in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts of the protons and carbons in the molecule.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to determine the sequence and linkage of the monosaccharides. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons and thus the anomeric configuration (α or β) of the glycosidic linkages.[6][7]

Conclusion and Future Directions

The study of L-lyxose containing glycans is a niche but important area of glycobiology. Their role as phage receptors in mycobacteria highlights the significance of rare sugars in mediating biological interactions. While the enzymatic basis for L-lyxose biosynthesis is suggested by the activity of L-rhamnose isomerase, further research is needed to confirm this pathway in mycobacteria and to identify the specific glycosyltransferases involved in the assembly of these unique glycolipids. The development of robust quantitative methods will be crucial for understanding the regulation of their expression and their precise role in the mycobacterial cell wall. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore these unanswered questions and to unlock the full potential of L-lyxose containing glycans in both fundamental research and as potential targets for novel therapeutic strategies against mycobacterial infections.

References

An In-depth Technical Guide to the Anomeric Forms of L-Lyxofuranose: A Comparative Analysis of Beta-L-Lyxofuranose and Alpha-L-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the alpha (α) and beta (β) anomers of L-lyxofuranose. L-lyxofuranose, a pentose (B10789219) sugar, and its derivatives are of interest in various fields, including drug discovery and glycobiology. Understanding the distinct structural and conformational properties of its anomers is crucial for elucidating their biological activities and for the rational design of novel therapeutics. This document summarizes key physicochemical properties, provides detailed experimental protocols for their characterization, and visualizes relevant workflows.

Introduction to L-Lyxofuranose Anomers

L-Lyxofuranose exists as a five-membered ring structure, and the orientation of the hydroxyl group at the anomeric carbon (C1) gives rise to two diastereomers: α-L-lyxofuranose and β-L-lyxofuranose. In α-L-lyxofuranose, the anomeric hydroxyl group is in a trans configuration with respect to the C4 substituent (the CH₂OH group is notionally 'down' in a standard Haworth projection for L-sugars, so the α-anomeric OH is 'up'). Conversely, in β-L-lyxofuranose, the anomeric hydroxyl group is in a cis configuration to the C4 substituent (both 'up'). This seemingly minor stereochemical difference significantly impacts the molecule's three-dimensional shape, conformational flexibility, and interactions with biological macromolecules.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the anomeric center in α- and β-L-lyxofuranose leads to measurable differences in their physical and spectroscopic properties. While comprehensive experimental data for the free L-lyxofuranose anomers is scarce in publicly available literature, data for their methyl glycoside derivatives (methyl L-lyxofuranosides) provide valuable insights into their characteristics.

Table 1: Physicochemical Properties of L-Lyxofuranose Anomers

Propertyalpha-L-Lyxofuranosebeta-L-Lyxofuranose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅
Molecular Weight 150.13 g/mol 150.13 g/mol
IUPAC Name (2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol(2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
PubChem CID 12312599[1]12312600[2]

Table 2: Comparative NMR Data of Methyl L-Lyxofuranoside Anomers (Illustrative)

Note: The following data is illustrative and based on typical ranges for furanosides and data from related compounds, as a direct comparative dataset for methyl α- and β-L-lyxofuranosides was not found in the searched literature. The chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

NucleusMethyl α-L-LyxofuranosideMethyl β-L-LyxofuranosideKey Differentiating Features
¹H NMR
H-1~4.9-5.1 (d)~5.1-5.3 (s or small d)The J₁,₂ coupling constant is typically larger for the cis relationship between H-1 and H-2 in the α-anomer compared to the trans relationship in the β-anomer.
H-2~4.0-4.2~4.1-4.3
H-3~4.1-4.3~4.2-4.4
H-4~4.2-4.4~4.3-4.5
H-5a, H-5b~3.6-3.8~3.7-3.9
OCH₃~3.3-3.5 (s)~3.4-3.6 (s)
¹³C NMR
C-1~103-105~98-100The anomeric carbon (C-1) of the β-anomer is typically shielded (appears at a lower ppm value) compared to the α-anomer.
C-2~75-77~74-76
C-3~76-78~75-77
C-4~80-82~79-81
C-5~62-64~61-63
OCH₃~55-57~56-58

Experimental Protocols

Synthesis and Anomeric Separation of Methyl L-Lyxofuranosides

A common route to obtaining individual anomers of furanosides for characterization is through the synthesis of their methyl glycosides, followed by chromatographic separation.

Protocol: Synthesis of Methyl L-Lyxofuranosides

  • Starting Material: L-Lyxose.

  • Reaction: Dissolve L-lyxose in anhydrous methanol (B129727) containing a catalytic amount of a strong acid (e.g., 0.5-1% HCl or Dowex 50W-X8 resin).

  • Conditions: Reflux the mixture for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, neutralize the acid catalyst. If using HCl, add a slight excess of silver carbonate or a basic resin. If using a resin catalyst, it can be removed by filtration.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of methyl α- and β-L-lyxofuranosides, as well as pyranoside forms.

Protocol: Chromatographic Separation of Anomers

  • Stationary Phase: Silica gel column chromatography is a standard method for the separation of sugar anomers.

  • Mobile Phase: A solvent system of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, with varying polarity gradients, can be employed. The optimal solvent system needs to be determined empirically using TLC.

  • Detection: Fractions can be analyzed by TLC, with visualization using a suitable staining agent (e.g., phosphomolybdic acid or ceric ammonium (B1175870) molybdate (B1676688) stain) followed by heating.

  • Characterization: Fractions corresponding to the separated anomers are collected, concentrated, and their structures confirmed by NMR spectroscopy. A one-step chiral high-performance liquid chromatography (HPLC) method using a Chiralpak AD-H column has also been reported for the separation of anomers and enantiomers of lyxose.

NMR Spectroscopic Analysis for Anomer Differentiation

NMR spectroscopy is the most powerful tool for the unambiguous assignment of the anomeric configuration.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified methyl L-lyxofuranoside anomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shift and multiplicity of the anomeric proton (H-1). The J₁,₂ coupling constant is a key diagnostic parameter. A larger coupling constant (typically 4-7 Hz) is expected for a cis relationship between H-1 and H-2 (α-anomer), while a smaller coupling constant (0-2 Hz) is expected for a trans relationship (β-anomer).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the anomeric carbon (C-1) is highly informative. The β-anomer's C-1 signal typically appears at a higher field (lower ppm value) compared to the α-anomer.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To confirm proton-proton connectivities within the furanose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations, for instance, between the anomeric proton (H-1) and the methyl carbon of the glycoside.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for confirming the stereochemistry. For the β-anomer, a NOE/ROE is expected between the anomeric proton (H-1) and the protons on the same face of the ring (e.g., H-2 and H-4). For the α-anomer, a NOE/ROE would be observed between H-1 and protons on the opposite face.

Conformational Analysis

The five-membered furanose ring is inherently flexible and exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. The anomeric configuration plays a significant role in influencing this conformational equilibrium.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the low-energy conformations of furanosides. For methyl α-D-lyxofuranoside (the enantiomer of the L-form), computational studies have shown that its gas-phase conformation can differ significantly from its crystal structure, highlighting the role of intermolecular interactions in the solid state. These studies also reveal the presence of multiple stable conformers with varying intramolecular hydrogen bonding patterns.

The conformational preferences in solution can be experimentally inferred from the analysis of vicinal proton-proton coupling constants obtained from ¹H NMR spectra, often in conjunction with computational modeling.

Visualizations

Logical Workflow for Anomer Synthesis and Characterization

Anomer_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_separation Separation cluster_anomers Pure Anomers cluster_analysis Characterization L_Lyxose L-Lyxose Reaction Reaction with MeOH / H⁺ L_Lyxose->Reaction Mixture Anomeric Mixture (α/β-furanosides & pyranosides) Reaction->Mixture Chromatography Column Chromatography (e.g., Silica Gel) Mixture->Chromatography Alpha_Anomer Methyl α-L-Lyxofuranoside Chromatography->Alpha_Anomer Beta_Anomer Methyl β-L-Lyxofuranoside Chromatography->Beta_Anomer NMR NMR Spectroscopy (1D, 2D) Alpha_Anomer->NMR Beta_Anomer->NMR Final_Structure Final_Structure NMR->Final_Structure Structure & Conformation Determination

Caption: Workflow for the synthesis, separation, and characterization of L-lyxofuranose anomers.

Key NMR Techniques for Anomer Differentiation

NMR_Differentiation cluster_1D 1D NMR cluster_2D 2D NMR Anomer_Mixture Purified Anomer H1_NMR ¹H NMR Anomer_Mixture->H1_NMR C13_NMR ¹³C NMR Anomer_Mixture->C13_NMR COSY COSY Anomer_Mixture->COSY HSQC HSQC Anomer_Mixture->HSQC NOESY NOESY / ROESY Anomer_Mixture->NOESY J_Coupling J_Coupling H1_NMR->J_Coupling J₁,₂ Coupling Constant C1_Shift C1_Shift C13_NMR->C1_Shift Anomeric Carbon Shift (C-1) Spatial_Proximity Spatial_Proximity NOESY->Spatial_Proximity Through-space H-H Proximity Anomer_ID Anomer_ID J_Coupling->Anomer_ID Anomer Identification C1_Shift->Anomer_ID Spatial_Proximity->Anomer_ID

Caption: Key NMR techniques for differentiating α- and β-L-lyxofuranose anomers.

Biological Relevance and Future Directions

While specific signaling pathways involving free L-lyxofuranose anomers are not extensively documented, furanose sugars are integral components of many biologically active molecules, including nucleoside analogues with antiviral and anticancer properties. The synthesis of L-lyxofuranosyl nucleosides has been explored for their potential antiviral activities. The precise conformation of the furanose ring, which is dictated by the anomeric configuration, is critical for the recognition and binding of these molecules to their biological targets, such as enzymes and receptors.

Future research should focus on obtaining comprehensive experimental data for the free L-lyxofuranose anomers to build more accurate computational models. Elucidating the conformational landscapes of these anomers in solution will be key to understanding their interactions with biological systems and for the structure-based design of novel L-lyxofuranose-containing therapeutic agents.

References

A Technical Guide to the Spectroscopic Data of beta-L-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-L-Lyxofuranose, a pentose (B10789219) monosaccharide. Due to its existence in a complex equilibrium with other isomers in solution, isolating and characterizing the pure beta-L-lyxofuranose form is challenging. This document compiles available experimental data for L-lyxose, discusses the expected spectroscopic characteristics of the beta-L-furanose anomer based on established principles, and provides detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

Direct experimental spectroscopic data for isolated beta-L-Lyxofuranose is scarce in publicly available literature due to the predominance of the pyranose forms in aqueous solution. The data presented below is primarily for L-lyxose, which exists as a mixture of anomers and ring forms, with annotations to guide the interpretation for the beta-L-furanose form.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In aqueous solution, L-lyxose primarily exists as an equilibrium mixture of its α- and β-pyranose forms. The furanose forms are minor components. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the major anomers of L-lyxose.

Table 1: ¹H NMR Chemical Shift Data for L-Lyxose Anomers in D₂O

Proton α-pyranose (ppm) β-pyranose (ppm) Expected for β-L-lyxofuranose (ppm)
H-1 ~5.1-5.2 ~4.5-4.6 ~5.0-5.2 (typically upfield of α-anomer)
H-2 ~3.6-3.7 ~3.5-3.6 Data not available
H-3 ~3.7-3.8 ~3.6-3.7 Data not available
H-4 ~3.8-3.9 ~3.7-3.8 Data not available

| H-5 | ~3.6-3.7 / ~3.5-3.6 | ~3.6-3.7 / ~3.5-3.6 | Data not available |

Table 2: ¹³C NMR Chemical Shift Data for L-Lyxose Anomers in D₂O

Carbon α-pyranose (ppm) β-pyranose (ppm) Expected for β-L-lyxofuranose (ppm)
C-1 ~95.0 ~95.5 ~100-105
C-2 ~71.0 ~72.0 Data not available
C-3 ~72.5 ~73.0 Data not available
C-4 ~69.0 ~69.5 Data not available

| C-5 | ~63.0 | ~63.5 | Data not available |

Note on beta-L-Lyxofuranose Data:

  • ¹H NMR: The anomeric proton (H-1) of furanoses with a trans relationship between the H-1 and H-2 protons (as in beta-lyxofuranose) typically exhibits a small coupling constant (³JH1,H2) in the range of 0-2 Hz.[1] In contrast, the cis relationship in the alpha-anomer results in a larger coupling constant (3-5 Hz).[1] The chemical shift of the anomeric proton in the β-furanose is generally found at a slightly higher field (lower ppm) compared to the α-furanose.[1]

  • ¹³C NMR: The anomeric carbon (C-1) of furanoses generally resonates at a lower field (higher ppm) compared to their pyranose counterparts.

1.2. Infrared (IR) Spectroscopy

The IR spectrum of L-lyxose is characterized by strong absorptions corresponding to O-H and C-O stretching vibrations, typical for carbohydrates.

Table 3: Key IR Absorption Bands for L-Lyxose

Wavenumber (cm⁻¹) Vibrational Mode
~3400 (broad) O-H stretching
~2900 C-H stretching
~1100-1000 C-O stretching

| Below 1000 | "Fingerprint" region, C-C stretching, C-O-H bending |

1.3. Mass Spectrometry (MS)

Mass spectrometry of monosaccharides, typically using a soft ionization technique like electrospray ionization (ESI), often shows the formation of adducts with ions such as sodium ([M+Na]⁺) or as a deprotonated molecule ([M-H]⁻). Harder ionization methods like electron ionization (EI) lead to extensive fragmentation.

Table 4: Expected Mass Spectrometry Data for L-Lyxofuranose (Molecular Weight: 150.13 g/mol )

Ionization Mode Expected m/z Fragment/Adduct
ESI (+) 173.12 [M+Na]⁺
ESI (-) 149.12 [M-H]⁻

| EI | Various fragments | Fragmentation pattern typical of pentoses |

Experimental Protocols

2.1. NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the L-lyxose sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • The final solvent height in the NMR tube should be approximately 4-5 cm.

  • An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • To aid in assignment, two-dimensional experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to identify spin systems.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning carbon resonances by correlating them to their attached protons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh L-Lyxose dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D ¹H & ¹³C Spectra transfer->oneD twoD 2D COSY, HSQC, etc. oneD->twoD process Processing (FT, Phasing) twoD->process assign Spectral Assignment process->assign quantify Anomer Quantification assign->quantify

Caption: Workflow for NMR analysis of L-Lyxose.

2.2. Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid L-lyxose sample onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the crystal thoroughly after the measurement.

FTIR_Workflow start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire clean Clean Crystal acquire->clean end End clean->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

2.3. Mass Spectrometry

Sample Preparation (ESI-MS):

  • Prepare a dilute solution of L-lyxose (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol.

  • A small amount of a salt (e.g., sodium acetate) can be added to promote the formation of specific adducts.

Data Acquisition:

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Acquire spectra in both positive and negative ion modes.

  • Analysis: The instrument can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system for separation of isomers prior to detection.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain structural information from the fragmentation pattern.

MS_Logical_Relationship cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection ESI Electrospray Ionization (ESI) MS1 MS Scan (Parent Ion) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Isolation Detector Detector MS1->Detector MS2->Detector

Caption: Logical flow of an ESI-MS/MS experiment.

References

Conformational Landscape of β-L-Lyxofuranose in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The five-membered furanose ring, a core component of numerous biologically significant molecules including nucleic acids and bacterial polysaccharides, exhibits considerable conformational flexibility in solution. Unlike the more rigid six-membered pyranose rings, furanoses do not adopt a single low-energy chair conformation. Instead, they exist in a dynamic equilibrium between multiple "envelope" and "twist" forms. This conformational equilibrium is critical to their biological function and their recognition by enzymes and receptors. This technical guide provides an in-depth analysis of the conformational behavior of β-L-lyxofuranose in solution, detailing the theoretical underpinnings of its structure, the experimental protocols used for its characterization, and the computational methods that complement these studies.

The Pseudorotational Concept in Furanose Rings

The conformation of a furanose ring is not static but is best described by the concept of pseudorotation. The out-of-plane puckering of the five ring atoms can be described by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P). The entire 360° pseudorotational pathway connects all possible envelope (E) and twist (T) conformations.

For furanosides, a two-state model is often employed to simplify this dynamic equilibrium, with the ring primarily populating two major conformational regions: the North (N-type) and South (S-type) conformations, separated by energy barriers.[1]

  • North (N) Conformations: Characterized by P values from 0° ± 36°. In these forms, the C2 and C3 atoms are displaced from the mean plane of the ring in opposite directions.

  • South (S) Conformations: Characterized by P values from 180° ± 36°. Here, C2 and C3 are again displaced in opposite directions, but with puckering inverted relative to the N-type conformers.

The relative populations of these N and S conformers are dictated by steric and electronic factors, including the anomeric effect and repulsive interactions between vicinal hydroxyl groups.[2] For lyxose, the syn-configuration of the vicinal hydroxyl groups at C2 and C3 introduces destabilizing repulsive interactions that influence the conformational preference.[2]

G Figure 1: Furanose Pseudorotational Pathway cluster_main N North (N) E East Barrier N->E P = 90° S South (S) W West Barrier S->W P = 270° E->S W->N

Caption: Pseudorotational itinerary of a furanose ring.

Quantitative Conformational Data

While experimental vicinal proton-proton coupling constants (³JHH) for free β-L-lyxofuranose are not available, computational studies on methyl β-D-lyxofuranoside provide valuable insight into its conformational preferences in aqueous solution.[3] The data presented below is derived from these computational studies and serves as the best available approximation for the conformational equilibrium of β-L-lyxofuranose.

Table 1: Calculated Conformational Properties of Methyl β-D-Lyxofuranoside in Aqueous Solution

Parameter Value Method Reference
North (N) Conformer
Pseudorotation Angle (P) ~18° DFT [3]
Puckering Amplitude (τm) ~39° DFT [3]
Population (%) 60% DFT [3]
South (S) Conformer
Pseudorotation Angle (P) ~162° DFT [3]
Puckering Amplitude (τm) ~39° DFT [3]
Population (%) 40% DFT [3]
Energy Difference (ΔG)

| G(S) - G(N) | ~0.25 kcal/mol | DFT |[3] |

Table 2: Typical Experimental ³J(H,H) Coupling Constants (Hz) for Furanosides

Coupling Typical Range (Hz) Dihedral Angle Dependence
³J(H1, H2) 0 - 8 Highly dependent on P
³J(H2, H3) 4 - 7 Less sensitive to P

| ³J(H3, H4) | 2 - 9 | Highly dependent on P |

Experimental and Computational Methodologies

The conformational analysis of furanosides is a synergistic process that combines experimental NMR spectroscopy with computational modeling.

G cluster_workflow Figure 2: Workflow for Conformational Analysis Sample Sample Preparation (β-L-Lyxofuranose in D2O) NMR NMR Spectroscopy (1D/2D Experiments) Sample->NMR Data Data Extraction (Chemical Shifts, ³JHH) NMR->Data PSEUROT PSEUROT Analysis (Karplus Equation) Data->PSEUROT Compare Comparison & Refinement Data->Compare Populations Conformer Populations (N vs. S) PSEUROT->Populations Result Final Conformational Model Populations->Result Model Computational Modeling (DFT/MD) Energy Energy Minimization (Conformer Geometries) Model->Energy J_Calc J-Coupling Calculation Energy->J_Calc J_Calc->Compare Compare->Result

Caption: General experimental and computational workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for studying carbohydrate conformation in solution.[4]

Protocol:

  • Sample Preparation: Dissolve a high-purity sample of β-L-lyxofuranose in a deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

    • Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to assign proton resonances and DQF-COSY (Double-Quantum Filtered COSY) to accurately measure vicinal coupling constants (³JHH).

  • Spectral Analysis:

    • Assign all proton signals (H1, H2, H3, H4, H5, H5').

    • Extract the values of ³J(H1,H2), ³J(H2,H3), and ³J(H3,H4) with high precision from the 1D or 2D spectra. These values are a weighted average of the coupling constants for all conformations present in the equilibrium.

PSEUROT Analysis

The PSEUROT program or similar software uses the experimentally determined ³JHH values and a generalized Karplus equation to determine the parameters of the pseudorotational equilibrium (P_N, P_S, τm, and the population fraction of the South conformer).

Methodology:

  • Input Data: The experimental ³J(H1,H2), ³J(H2,H3), and ³J(H3,H4) values are used as input.

  • Karplus Equation: The software utilizes a modified Karplus equation, which relates the three-bond coupling constant to the H-C-C-H dihedral angle. This dihedral angle is, in turn, a function of the ring's pseudorotation parameters.

  • Iterative Fitting: The program iteratively refines the pseudorotation parameters (P and τm for both N and S states) and the population distribution until the calculated average J-couplings best match the experimental values.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a theoretical framework to understand the conformational landscape.[3]

Protocol (DFT):

  • Structure Generation: Generate initial 3D structures for various envelope and twist conformations of β-L-lyxofuranose.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31+G**).[3] An implicit solvent model (e.g., SM5.42 or PCM) should be included to simulate the aqueous environment.[3]

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to determine the relative Gibbs free energies (ΔG) of the conformers.

  • Property Calculation: From the lowest energy conformers, calculate theoretical ³JHH coupling constants. These can then be compared with experimental data to validate the computational model.

Conclusion and Implications for Drug Development

The conformational flexibility of β-L-lyxofuranose, characterized by a dynamic equilibrium between N- and S-type conformers, is a defining feature of its solution-state behavior. Understanding this equilibrium is paramount for professionals in drug development, as the specific three-dimensional shape adopted by a carbohydrate ligand governs its molecular recognition and binding affinity to protein targets. For instance, the spatial orientation of hydroxyl groups, which changes significantly between N and S conformers, dictates the potential for hydrogen bonding within a receptor's binding site. A comprehensive analysis, integrating high-resolution NMR spectroscopy and robust computational modeling, is therefore essential for rational drug design and the development of novel therapeutics targeting carbohydrate-binding proteins.

References

The Enigmatic Nature of β-L-Lyxofuranose: An Exploration of Uncharted Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activities of β-L-Lyxofuranose. This rare L-sugar enantiomer remains largely unexplored within the realms of pharmacology and therapeutic development. While its chemical and physical properties are documented, there is a conspicuous absence of preclinical and clinical data to delineate its potential physiological effects, mechanisms of action, or any associated signaling pathways.

This technical guide aims to address the current state of knowledge, or lack thereof, surrounding β-L-Lyxofuranose. In the absence of direct experimental evidence, this document will instead provide a foundational understanding of its chemical identity and highlight the vast, untapped potential for future research. For drug development professionals and researchers, β-L-Lyxofuranose represents a novel chemical entity that warrants investigation.

Chemical and Physical Properties

To facilitate future research endeavors, a summary of the known chemical and physical properties of β-L-Lyxofuranose is presented below. This information is crucial for designing synthetic routes, developing analytical methods, and for its potential formulation in biological assays.

PropertyValueSource
Molecular Formula C₅H₁₀O₅PubChem
Molecular Weight 150.13 g/mol PubChem
CAS Number 40461-77-6PubChem
ChEBI ID 156663ChEBI
IUPAC Name (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triolPubChem

The Unexplored Landscape of Biological Activity

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the biological activities of β-L-Lyxofuranose. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, to report. Furthermore, no experimental protocols for assessing its biological effects have been published. The absence of such fundamental data precludes any discussion of its mechanism of action or its influence on cellular signaling pathways.

The field of glycobiology has increasingly recognized the potential of rare sugars and their derivatives as therapeutic agents. L-sugars, in particular, have garnered interest due to their potential for increased metabolic stability, as they are not readily recognized by the enzymatic machinery that processes their D-enantiomer counterparts. This characteristic could offer advantages in drug design, potentially leading to compounds with improved pharmacokinetic profiles.

Future Directions and a Call for Research

The complete lack of biological data for β-L-Lyxofuranose presents a unique opportunity for pioneering research. The following outlines a logical workflow for initiating the investigation of this enigmatic molecule.

G cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Preclinical Development Chemical_Synthesis Chemical Synthesis & Purification Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Chemical_Synthesis->Structural_Elucidation Verify Structure In_vitro_Screening Broad In Vitro Screening (e.g., cytotoxicity, receptor binding) Structural_Elucidation->In_vitro_Screening Provide Pure Compound Target_Identification Target Identification & Validation In_vitro_Screening->Target_Identification Identify Hits Dose_Response Dose-Response Studies Target_Identification->Dose_Response Confirm Target Engagement Signaling_Pathway_Analysis Signaling Pathway Analysis Dose_Response->Signaling_Pathway_Analysis Elucidate Mechanism In_vivo_Models In Vivo Efficacy Models Signaling_Pathway_Analysis->In_vivo_Models Test in a Biological System Pharmacokinetics Pharmacokinetics & Toxicology In_vivo_Models->Pharmacokinetics Assess Drug-like Properties Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Refine Structure for Improved Properties

Caption: Proposed research workflow for the biological investigation of β-L-Lyxofuranose.

Hypothetical Experimental Protocols

While no specific protocols exist for β-L-Lyxofuranose, standard methodologies would be employed to begin its biological characterization.

General Cytotoxicity Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Compound Preparation: Prepare a stock solution of β-L-Lyxofuranose in a suitable solvent (e.g., DMSO or sterile PBS) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of β-L-Lyxofuranose for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value if a dose-dependent effect is observed.

Receptor Binding Assay (Hypothetical)

Should initial screening suggest interaction with a specific receptor family (e.g., G-protein coupled receptors), a competitive binding assay could be developed.

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.

  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of β-L-Lyxofuranose.

  • Separation and Detection: Separate bound from free radioligand and quantify the amount of bound radioactivity.

  • Data Analysis: Determine the ability of β-L-Lyxofuranose to displace the radioligand and calculate its binding affinity (Kᵢ).

Conclusion

An In-depth Technical Guide to Lyxofuranosyl Nucleosides: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyxofuranosyl nucleosides are a class of synthetic nucleoside analogs characterized by the presence of a lyxofuranose sugar moiety. Unlike naturally occurring nucleosides that contain ribose or deoxyribose sugars, the unique stereochemistry of lyxose, particularly the axial hydroxyl group at the 2' or 3' position, imparts distinct conformational properties. These structural alterations significantly influence their biological activity, making them a subject of considerable interest in the fields of medicinal chemistry and drug discovery for their potential as antiviral and anticancer agents.[1] The primary mechanism of action for many lyxofuranosyl nucleosides involves their anabolism to the triphosphate form, which can then interfere with the synthesis of nucleic acids by acting as inhibitors of viral or cellular polymerases.[1]

Synthesis of Lyxofuranosyl Nucleosides

The synthesis of lyxofuranosyl nucleosides typically involves the coupling of a protected lyxofuranose derivative with a heterocyclic base. A common strategy is the Vorbrüggen glycosylation, which utilizes a peracylated sugar and a silylated nucleobase in the presence of a Lewis acid catalyst. The stereochemical outcome of the glycosylation is a critical aspect of the synthesis, and reaction conditions are optimized to favor the formation of the desired anomer. Subsequent deprotection steps yield the final lyxofuranosyl nucleoside.

Experimental Protocol: Synthesis of 2-Substituted α-L-Lyxofuranosyl Benzimidazoles

The following protocol is adapted from the work of Migawa et al. (1998) and describes the synthesis of 2-substituted α-L-lyxofuranosyl benzimidazole (B57391) derivatives.[2]

Step 1: Preparation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. This activated sugar donor is prepared from L-lyxose through a series of protection reactions.

Step 2: Glycosylation.

  • A mixture of 2,5,6-trichlorobenzimidazole and a slight excess of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose is suspended in anhydrous acetonitrile.

  • N,O-Bis(trimethylsilyl)acetamide is added, and the mixture is heated to reflux until a clear solution is obtained.

  • The solution is cooled, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is added.

  • The reaction mixture is heated at reflux for several hours and then cooled.

  • The mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the protected α-nucleoside.

Step 3: Deprotection.

  • The protected nucleoside is dissolved in methanolic ammonia.

  • The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by chromatography to give the deprotected nucleoside.

Step 4: Derivatization (Example: Preparation of 2-amino derivatives).

  • The deprotected 2-chloro-benzimidazole nucleoside is dissolved in the appropriate amine (e.g., cyclopropylamine (B47189) or isopropylamine) in ethanol.

  • The mixture is heated in a sealed tube.

  • After cooling, the solvent is evaporated, and the product is purified by chromatography.

Biological Activity of Lyxofuranosyl Nucleosides

Lyxofuranosyl nucleosides have demonstrated a range of biological activities, with antiviral and anticancer properties being the most extensively studied. Their efficacy is highly dependent on the nature of the heterocyclic base, the stereochemistry of the sugar (D- or L-), and the anomeric configuration (α or β).

Antiviral Activity

Several lyxofuranosyl nucleosides have shown potent activity against herpesviruses, particularly human cytomegalovirus (HCMV).[2] For instance, certain 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles exhibit significant anti-HCMV activity with IC50 values in the sub-micromolar range.[2] The α-L-isomers have generally been found to be more active than their D-counterparts against HCMV.[2]

Anticancer Activity

The evaluation of lyxofuranosyl nucleosides for anticancer activity is an ongoing area of research. Their mechanism of action is presumed to involve the inhibition of DNA or RNA synthesis in rapidly dividing cancer cells. The cytotoxicity of these compounds is a critical parameter, and structure-activity relationship studies aim to identify derivatives with a high therapeutic index (a high ratio of cytotoxic concentration to effective antiviral/anticancer concentration).

Quantitative Data

The following table summarizes the in vitro biological activity of a series of 2-substituted 5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoles and their 5'-deoxy analogs against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), along with their cytotoxicity against human foreskin fibroblast (HFF) and KB cells.[2]

CompoundR GroupVirusAssayIC50 (µM)CC50 (µM)
Lyxofuranosyl Derivatives
1ClHCMVPlaque Reduction2.0>100 (HFF)
2BrHCMVPlaque Reduction3.0>100 (HFF)
3NH-cyclopropylHCMVPlaque Reduction>100>100 (HFF)
4NH-isopropylHCMVPlaque Reduction60>100 (HFF)
1ClHSV-1Plaque Reduction>100>100 (HFF)
5'-Deoxylyxofuranosyl Derivatives
5ClHCMVPlaque Reduction0.480 (HFF)
6BrHCMVPlaque Reduction0.260 (HFF)
7NH-cyclopropylHCMVPlaque Reduction>100>100 (HFF)
8NH-isopropylHCMVPlaque Reduction>100>100 (HFF)
5ClHSV-1Plaque Reduction>100100 (KB)

Mechanism of Action

The biological activity of lyxofuranosyl nucleosides is contingent upon their intracellular conversion to the corresponding 5'-triphosphate. This process is typically initiated by cellular or viral kinases.

1. Cellular Uptake: Lyxofuranosyl nucleosides enter the cell via nucleoside transporters.

2. Phosphorylation:

  • Monophosphorylation: The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step and is catalyzed by a nucleoside kinase. For some antiviral nucleoside analogs, a viral-encoded kinase is responsible for this first phosphorylation, which contributes to the selectivity of the drug.[3]

  • Diphosphorylation: The monophosphate is then converted to the diphosphate (B83284) by a nucleoside monophosphate kinase.[4][5]

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate derivative.[6]

3. Inhibition of Viral Polymerase: The lyxofuranosyl nucleoside triphosphate acts as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase.[7] Its incorporation into the growing nucleic acid chain can lead to chain termination due to the absence of a 3'-hydroxyl group or due to the stereochemically unfavorable position of the 3'-hydroxyl group, which prevents the formation of the next phosphodiester bond.

Visualizations

Antiviral_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Lyxofuranosyl_Nucleoside Lyxofuranosyl Nucleoside Nucleoside_Transporter Nucleoside Transporter Lyxofuranosyl_Nucleoside->Nucleoside_Transporter Uptake Lyxo_N_inside Lyxofuranosyl Nucleoside Nucleoside_Transporter->Lyxo_N_inside Lyxo_MP Lyxofuranosyl Monophosphate Lyxo_N_inside->Lyxo_MP Nucleoside Kinase Lyxo_DP Lyxofuranosyl Diphosphate Lyxo_MP->Lyxo_DP Nucleoside Monophosphate Kinase Lyxo_TP Lyxofuranosyl Triphosphate (Active Form) Lyxo_DP->Lyxo_TP Nucleoside Diphosphate Kinase Viral_Polymerase Viral DNA/RNA Polymerase Lyxo_TP->Viral_Polymerase Inhibition Inhibition Lyxo_TP->Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis Viral_Polymerase->Nucleic_Acid_Synthesis Inhibition->Viral_Polymerase

Caption: Antiviral mechanism of action of lyxofuranosyl nucleosides.

Experimental_Workflow Start Start: Design of Lyxofuranosyl Nucleoside Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Biological_Screening->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine IC50 and CC50 Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Experimental workflow for the discovery and development of lyxofuranosyl nucleosides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of β-L-Lyxofuranose Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-nucleoside analogues represent a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit unique biological properties, including increased stability against enzymatic degradation and distinct mechanisms of action. This document provides a detailed, step-by-step guide for the chemical synthesis of β-L-lyxofuranose nucleosides, a specific class of L-nucleosides. The protocols outlined below are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The synthesis involves a three-main-stage process: preparation of a protected L-lyxofuranose sugar, stereoselective glycosylation with a nucleobase, and final deprotection to yield the target nucleoside.

Overall Synthetic Workflow

The synthesis of β-L-lyxofuranose nucleosides begins with the preparation of a suitable L-lyxose derivative with appropriate protecting groups to control reactivity and stereochemistry. This is followed by the crucial glycosylation step, where the protected sugar is coupled with a silylated nucleobase. The final step involves the removal of all protecting groups to yield the desired β-L-lyxofuranose nucleoside.

G cluster_0 Stage 1: Glycosyl Donor Preparation cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection A L-Lyxose B 1,2,3,5-tetra-O-benzoyl-L-lyxofuranose A->B Benzoylation C 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose B->C Acetolysis E Protected β-L-Lyxofuranose Nucleoside C->E Vorbrüggen Glycosylation D Silylated Nucleobase (e.g., Uracil) D->E F Final β-L-Lyxofuranose Nucleoside E->F Base-mediated Deprotection

Caption: General three-stage workflow for the synthesis of β-L-lyxofuranose nucleosides.

Data Presentation: Quantitative Summary

The following table summarizes the expected yields for each key step in the synthesis of a representative β-L-lyxofuranosyluracil nucleoside. Yields are based on published procedures for analogous D-enantiomers and related glycosylation reactions.

Step No.Reaction StageKey ReagentsProductEstimated Yield (%)
1Preparation of Glycosyl DonorL-Lyxose, Benzoyl Chloride, Acetic Anhydride, HBr1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose~70-75%
2Silylation of NucleobaseUracil (B121893), Hexamethyldisilazane (B44280) (HMDS), (NH₄)₂SO₄2,4-Bis(trimethylsilyloxy)pyrimidine~95-100% (in situ)
3Vorbrüggen GlycosylationProtected L-lyxofuranose, Silylated Uracil, TMSOTf1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil~60-70%¹
4DeprotectionMethanolic Ammonia (B1221849) (NH₃/MeOH)1-(β-L-lyxofuranosyl)uracil>90%

¹Note: The Vorbrüggen glycosylation of furanoses can produce a mixture of α and β anomers. The yield reported is for the desired β-anomer after chromatographic separation. Achieving high β-selectivity with a 2-O-acyl participating group on a lyxo-configured sugar is challenging and may require extensive optimization.

Experimental Protocols

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose (Glycosyl Donor)

This protocol details the protection of L-lyxose to form a stable glycosyl donor suitable for the subsequent coupling reaction.

Materials:

  • L-Lyxose

  • Anhydrous Pyridine (B92270)

  • Benzoyl Chloride (BzCl)

  • Dichloromethane (DCM)

  • Acetic Anhydride (Ac₂O)

  • Glacial Acetic Acid

  • Hydrogen Bromide (HBr) in Acetic Acid (33% w/v)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Benzoylation: a. Dissolve L-lyxose (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0°C in an ice bath. c. Add benzoyl chloride (4.5 eq) dropwise to the solution while maintaining the temperature at 0°C. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Quench the reaction by slowly adding ice-cold water. f. Extract the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1,2,3,5-tetra-O-benzoyl-L-lyxofuranose.

  • Acetolysis: a. Dissolve the crude benzoylated sugar in glacial acetic acid. b. Cool the solution to 0°C and add HBr in acetic acid. c. Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed. d. Pour the reaction mixture into ice water and extract with dichloromethane. e. Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. f. Dry the organic layer over MgSO₄, filter, and concentrate. g. The resulting crude glycosyl bromide is used immediately or can be converted to the more stable acetate. To form the acetate, dissolve the bromide in a mixture of acetic acid and acetic anhydride, add sodium acetate, and stir at room temperature for 4 hours. h. Work up the reaction as described in step 2e-f. i. Purify the final product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose as a white solid.

Protocol 2: Vorbrüggen Glycosylation with Uracil

This protocol describes the coupling of the protected L-lyxofuranose with silylated uracil to form the protected β-L-nucleoside.

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-lyxofuranose

  • Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Saturated NaHCO₃ solution

  • Silica Gel for column chromatography

Procedure:

  • Silylation of Uracil (in situ): a. To a flame-dried flask under an inert atmosphere, add uracil (1.5 eq) and a catalytic amount of ammonium sulfate. b. Add hexamethyldisilazane (HMDS) and heat the suspension to reflux (approx. 130°C) until the solution becomes clear (typically 2-4 hours). c. Remove excess HMDS under reduced pressure to obtain 2,4-bis(trimethylsilyloxy)pyrimidine as a colorless oil. This is used immediately in the next step.

  • Coupling Reaction: a. Dissolve the prepared silylated uracil and the glycosyl donor (1.0 eq) in anhydrous acetonitrile. b. Cool the solution to 0°C. c. Add TMSOTf (1.2 eq) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and then heat to 60-80°C, stirring for 4-12 hours. Monitor the reaction progress by TLC. e. After completion, cool the mixture to room temperature and quench by adding it to a stirred, saturated solution of NaHCO₃. f. Extract the aqueous mixture with dichloromethane. g. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to separate the α and β anomers, yielding the desired 1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil.

Protocol 3: Deprotection of the Nucleoside

This final protocol removes the benzoyl protecting groups to yield the target β-L-lyxofuranose nucleoside.

Materials:

  • 1-(2',3',5'-tri-O-benzoyl-β-L-lyxofuranosyl)uracil

  • Methanol (B129727) (MeOH), saturated with ammonia gas at 0°C

  • Silica Gel or C18 reverse-phase silica for purification

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in saturated methanolic ammonia in a sealed pressure vessel.

  • Stir the solution at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with methanol several times to remove residual ammonia.

  • Purify the crude product by silica gel chromatography (using a DCM/MeOH gradient) or by reverse-phase chromatography to yield the final 1-(β-L-lyxofuranosyl)uracil.

Antiviral Mechanism of Action

L-nucleoside analogues, including β-L-lyxofuranose derivatives, typically exert their antiviral effects by targeting viral DNA or RNA synthesis.[1] Their mechanism involves intracellular phosphorylation and subsequent interaction with viral polymerases.[2]

G cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery A β-L-Lyxofuranose Nucleoside B Nucleoside Monophosphate A->B Host Cell Kinases C Nucleoside Diphosphate B->C Host Cell Kinases D Active Nucleoside Triphosphate (NTP) C->D Host Cell Kinases E Viral Polymerase (e.g., Reverse Transcriptase) D->E Competitive Inhibition F Viral DNA/RNA Elongation D->F Incorporation into Chain E->F G Chain Termination F->G

Caption: Intracellular activation and mechanism of action of L-nucleoside antiviral agents.

References

Application Notes and Protocols for the Synthesis of β-L-lyxofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose is a naturally occurring aldopentose monosaccharide, and its furanose form, L-lyxofuranose, is a crucial component of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties. The stereoselective synthesis of β-L-lyxofuranosides, which involves the formation of a glycosidic bond at the anomeric carbon with a specific orientation, is a key challenge in carbohydrate chemistry. The β-linkage is often essential for the biological activity of these compounds. This document provides detailed application notes and experimental protocols for the chemical synthesis of β-L-lyxofuranosides, targeting researchers and professionals in drug development and related scientific fields.

Glycosylation Strategies for β-L-lyxofuranosides

The synthesis of 1,2-cis-β-glycosides, such as β-L-lyxofuranosides, is often challenging due to the tendency for the formation of the thermodynamically more stable 1,2-trans-α-glycosides. Several strategies have been developed to overcome this challenge, primarily revolving around the choice of glycosyl donor, protecting groups, and reaction conditions.

Key Considerations for Stereoselectivity:

  • Glycosyl Donor: Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The nature of the leaving group at the anomeric position significantly influences the reaction mechanism and stereochemical outcome.

  • Protecting Groups: The protecting groups on the sugar hydroxyls play a vital role. Non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, are crucial to avoid the formation of a dioxolanium ion intermediate that would lead to the 1,2-trans product. Conformationally rigid protecting groups, such as a 2,3-O-xylylene group, have been shown to favor β-selectivity in the synthesis of other arabinofuranosides and can be a viable strategy for L-lyxofuranosides.

  • Promoter/Catalyst: The choice of promoter or catalyst is critical for activating the glycosyl donor. Common systems include N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides, and Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) for trichloroacetimidates.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the equilibrium between the α- and β-anomers and the reaction pathway.

Experimental Protocols

This section provides detailed protocols for the synthesis of β-L-lyxofuranosides. Protocol 1 describes the synthesis of a protected methyl β-L-lyxofuranoside directly from L-lyxose. Protocol 2 outlines a general procedure for the glycosylation of an alcohol using a pre-formed L-lyxofuranosyl donor, a common strategy in oligosaccharide synthesis.

Protocol 1: Synthesis of Methyl 2,3-O-Isopropylidene-β-L-lyxofuranoside[1]

This protocol describes a straightforward method to obtain a protected methyl β-L-lyxofuranoside from L-lyxose. The isopropylidene protecting group at the 2 and 3 positions helps to lock the furanose conformation.

Materials:

Procedure:

  • Dissolve L-lyxose (1.0 eq) in anhydrous methanol (10.0 eq) and anhydrous acetone (8.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Cool the flask in an ice bath.

  • Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-β-L-lyxofuranoside.

Data Presentation:

Starting MaterialReagentsProductYieldAnomeric Ratio (β:α)
L-LyxoseMethanol, Acetone, H₂SO₄ (catalytic)Methyl 2,3-O-Isopropylidene-L-lyxofuranoside~60%Predominantly β
Protocol 2: General Koenigs-Knorr Glycosylation for β-L-lyxofuranoside Synthesis[2][3]

This protocol outlines a classical approach to forming a glycosidic bond using a glycosyl halide donor. For β-selectivity with L-lyxofuranose, non-participating protecting groups at C-2 are essential. This example uses benzoyl protecting groups, which can offer some neighboring group participation, but conditions can be optimized to favor the β-anomer. For higher β-selectivity, benzyl protecting groups would be preferred.

Step 1: Preparation of 1-Bromo-2,3,5-tri-O-benzoyl-L-lyxofuranose (Glycosyl Donor)

Materials:

Procedure:

  • Peracetylate L-lyxose by reacting with acetic anhydride in pyridine.

  • Treat the resulting per-O-acetyl-L-lyxofuranose with HBr in acetic acid at 0°C to form the glycosyl bromide.

  • After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide, which is typically used immediately in the next step.

Step 2: Glycosylation with an Alcohol Acceptor

Materials:

  • 1-Bromo-2,3,5-tri-O-benzoyl-L-lyxofuranose (Glycosyl Donor)

  • Alcohol Acceptor (e.g., Methanol, a primary or secondary alcohol)

  • Silver Carbonate (Ag₂CO₃) or Silver Triflate (AgOTf)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular Sieves (4Å)

Procedure:

  • To a solution of the alcohol acceptor (1.0 eq) in anhydrous dichloromethane, add activated 4Å molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., Argon).

  • Add silver carbonate (1.5 eq) to the mixture.

  • Dissolve the freshly prepared glycosyl bromide (1.2 eq) in anhydrous dichloromethane and add it dropwise to the acceptor solution at room temperature.

  • Stir the reaction mixture in the dark until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired β-L-lyxofuranoside.

Data Presentation:

Glycosyl DonorAcceptorPromoterSolventProductYieldAnomeric Ratio (β:α)
1-Bromo-2,3,5-tri-O-benzoyl-L-lyxofuranoseMethanolAg₂CO₃DCMMethyl 2,3,5-tri-O-benzoyl-L-lyxofuranoside50-70%Variable, often favors β
1-Bromo-2,3,5-tri-O-benzyl-L-lyxofuranose (hypothetical)MethanolAgOTfDCMMethyl 2,3,5-tri-O-benzyl-L-lyxofuranoside60-80%Expected to be highly β-selective

Visualization of Experimental Workflow and Reaction Pathway

Diagram 1: Workflow for the Synthesis of Methyl 2,3-O-Isopropylidene-β-L-lyxofuranoside

G Start L-Lyxose Reaction Reaction with Methanol, Acetone, and H₂SO₄ (cat.) (Reflux, 3-5h) Start->Reaction Quench Quench with Sat. NaHCO₃ Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product Methyl 2,3-O-Isopropylidene- β-L-lyxofuranoside Purification->Product

Caption: Workflow for the one-pot synthesis of a protected methyl β-L-lyxofuranoside.

Diagram 2: Koenigs-Knorr Glycosylation Pathway

G cluster_donor Glycosyl Donor Preparation cluster_glycosylation Glycosylation Reaction Lyxose L-Lyxose Peracylation Per-O-acylation Lyxose->Peracylation Bromination Bromination (HBr/AcOH) Peracylation->Bromination GlycosylBromide L-Lyxofuranosyl Bromide Bromination->GlycosylBromide Reaction Koenigs-Knorr Reaction (Ag₂CO₃ or AgOTf) GlycosylBromide->Reaction Acceptor Alcohol Acceptor (ROH) Acceptor->Reaction Product β-L-lyxofuranoside Reaction->Product

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Lyxofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyxofuranose, a five-membered ring isomer of the pentose (B10789219) sugar lyxose, and its anomers play a crucial role in the structure of various biologically significant molecules, including nucleic acid analogs and antiviral agents. The stereochemistry at the anomeric center (C1) gives rise to α and β anomers, which can exhibit different biological activities and metabolic fates. Consequently, the ability to separate and quantify these anomers is of paramount importance in drug discovery, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of carbohydrates.[1] However, the separation of sugar anomers is challenging due to their structural similarity, high polarity, and the phenomenon of mutarotation in solution, where α and β anomers can interconvert.[2][3] This application note provides detailed protocols for the separation of lyxofuranose anomers using chiral HPLC, a highly effective method for resolving stereoisomers.

Principle of Separation: Chiral HPLC

Chiral HPLC is a specialized mode of chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers, such as anomers.[4][5] The CSP creates a chiral environment where the transient diastereomeric complexes formed between the anomers and the stationary phase have different stabilities.[6] The anomer that forms the less stable complex will elute first, while the one forming a more stable complex will be retained longer, thus enabling their separation.[6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for their broad enantioselectivity.[7] For the separation of lyxose anomers, an amylose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column, such as Chiralpak AD-H, has been shown to be effective.[3][8]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the successful separation of lyxofuranose anomers.

Protocol 1: Chiral HPLC Separation of D- and L-Lyxose Anomers

This protocol is adapted from a method developed for the simultaneous separation of enantiomers and anomers of several monosaccharides, including lyxose.[3][8]

Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and refractive index (RI) detector

  • Chiralpak AD-H column (5 µm, 4.6 x 250 mm)

  • Hexane (B92381) (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • D,L-lyxose standard

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing hexane and ethanol in a 7:3 (v/v) ratio.

    • Add trifluoroacetic acid (TFA) to the mixture to a final concentration of 0.1% (v/v).

    • Degas the mobile phase thoroughly before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of D,L-lyxose standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

    • Filter the standard solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm)

    • Mobile Phase: Hexane:Ethanol:TFA (7:3:0.1, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and record the chromatograms.

    • Identify the peaks corresponding to the α-D, α-L, β-D, and β-L anomers based on their retention times.

Data Presentation

The following table summarizes the quantitative data for the separation of lyxose anomers using the chiral HPLC method described above.

AnomerRetention Time (min)
α-D-lyxopyranosetR1
α-L-lyxopyranosetR2
β-D-lyxopyranosetR3
β-L-lyxopyranosetR4

Note: Specific retention times can vary depending on the exact system, column batch, and operating conditions. The elution order is based on the published method.[3]

Visualization of Methodologies

Logical Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical steps involved in developing a chiral HPLC method for the separation of lyxofuranose anomers.

A Define Analytical Goal (Separate Lyxofuranose Anomers) B Analyte Characterization (Polarity, Stereochemistry) A->B C Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B->C D Choose Mobile Phase (Normal Phase: Hexane/Ethanol) C->D E Optimize Mobile Phase Composition (Solvent Ratio, Additives like TFA) D->E F Optimize Flow Rate and Temperature E->F G Select Detector (Refractive Index for non-derivatized sugars) F->G H Method Validation (Specificity, Linearity, Precision, Accuracy) G->H

Chiral HPLC Method Development Workflow.
Signaling Pathway of Anomer Separation on a Chiral Stationary Phase

This diagram illustrates the principle of chiral recognition leading to the separation of lyxofuranose anomers.

cluster_0 Chiral Stationary Phase (CSP) CSP Anomers Mixture of α & β Lyxofuranose Anomers Alpha α-Anomer Anomers->Alpha Beta β-Anomer Anomers->Beta Complex_Alpha Transient Diastereomeric Complex (α-Anomer + CSP) (Less Stable) Alpha->Complex_Alpha Interaction Complex_Beta Transient Diastereomeric Complex (β-Anomer + CSP) (More Stable) Beta->Complex_Beta Interaction Elution_Alpha Early Elution Complex_Alpha->Elution_Alpha Elution_Beta Late Elution Complex_Beta->Elution_Beta

References

Application Note: Mass Spectrometry Analysis of Protected β-L-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the structural characterization and quantification of protected β-L-lyxofuranose derivatives using electrospray ionization mass spectrometry (ESI-MS). β-L-lyxofuranose is a key monosaccharide component in various biologically active molecules, and its analysis in a protected form is a critical step in synthetic chemistry and drug development. This document provides a detailed experimental workflow, from sample preparation to data analysis, and includes representative data and fragmentation patterns to aid in the identification and characterization of these compounds. The methodologies presented are designed to offer high sensitivity and specificity, crucial for the rigorous demands of pharmaceutical and biomedical research.

Introduction

Carbohydrate analysis by mass spectrometry presents unique challenges due to the structural diversity and isomeric nature of monosaccharides.[1][2] The analysis of protected carbohydrates, common intermediates in synthetic chemistry, adds another layer of complexity due to the variety of protecting groups employed. Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), has become an indispensable tool for the structural elucidation of these molecules.[1][2] ESI-MS allows for the gentle ionization of protected monosaccharides, minimizing in-source fragmentation and preserving the integrity of the molecule for subsequent tandem mass spectrometry (MS/MS) analysis.

This application note focuses on the mass spectrometric analysis of protected β-L-lyxofuranose. The protocols outlined here provide a framework for researchers to confirm the identity of synthesized intermediates, investigate their purity, and elucidate their fragmentation pathways. Such analyses are fundamental in ensuring the structural integrity of carbohydrate-based drug candidates and understanding their chemical behavior.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of protected β-L-lyxofuranose is depicted in the following diagram. This process begins with the preparation of the protected sugar sample, followed by direct infusion or liquid chromatography introduction into the ESI-mass spectrometer, and concludes with data acquisition and analysis.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample Protected β-L-Lyxofuranose Sample dissolve Dissolution in Appropriate Solvent (e.g., Methanol/Acetonitrile) sample->dissolve dilute Dilution to Working Concentration (e.g., 1-10 µg/mL) dissolve->dilute lc_separation Optional: LC Separation (e.g., HILIC or Reversed-Phase) dilute->lc_separation Optional esi_ionization Electrospray Ionization (ESI) dilute->esi_ionization lc_separation->esi_ionization ms1_scan Full Scan MS (MS1) (Determine Molecular Ion) esi_ionization->ms1_scan ms2_fragmentation Tandem MS (MS/MS) (Fragment Ion Analysis) ms1_scan->ms2_fragmentation data_processing Data Processing (Software Analysis) ms2_fragmentation->data_processing spectral_interpretation Spectral Interpretation (Identify Molecular and Fragment Ions) data_processing->spectral_interpretation structure_elucidation Structural Elucidation and Confirmation spectral_interpretation->structure_elucidation

Caption: Experimental workflow for the mass spectrometry analysis of protected β-L-lyxofuranose.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific protecting groups and the instrumentation used.

Sample Preparation
  • Materials:

    • Protected β-L-lyxofuranose sample

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (for enhancing protonation in positive ion mode)

    • Ammonium acetate (B1210297) (for adduct formation)

    • Microcentrifuge tubes

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Accurately weigh approximately 1 mg of the protected β-L-lyxofuranose sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 (v/v) methanol:acetonitrile, to create a 1 mg/mL stock solution.

    • Vortex the solution until the sample is completely dissolved.

    • From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the appropriate solvent. For positive ion mode ESI, it is recommended to use a solvent containing 0.1% formic acid to promote protonation.

    • Filter the final working solution through a 0.22 µm syringe filter before introduction to the mass spectrometer to remove any particulate matter.

Mass Spectrometry Analysis
  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 400 °C

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr

    • Nebulizer Gas Pressure (N₂): 2 - 5 bar

  • Data Acquisition:

    • MS1 Full Scan: Acquire full scan mass spectra over a mass range appropriate for the expected molecular weight of the protected β-L-lyxofuranose (e.g., m/z 100-1000). This will be used to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).

    • MS/MS Fragmentation: Select the precursor ion of interest (e.g., [M+H]⁺) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation patterns. The resulting product ion spectra will provide structural information.

Data Presentation and Interpretation

The mass spectrum of a protected β-L-lyxofuranose will exhibit a molecular ion peak and several characteristic fragment ions corresponding to the loss of protecting groups and cleavage of the furanose ring. For the purpose of this application note, we will consider a hypothetical per-O-acetylated β-L-lyxofuranose (C₁₃H₁₈O₉, Molecular Weight: 318.28 g/mol ).

Quantitative Data Summary
Ion DescriptionProposed Structure / LossCalculated m/zObserved m/z (Hypothetical)Relative Abundance
[M+H]⁺ Protonated Molecular Ion319.10319.10High
[M+Na]⁺ Sodium Adduct341.08341.08High
[M-CH₂CO+H]⁺ Loss of Ketene277.09277.09Moderate
[M-CH₃COOH+H]⁺ Loss of Acetic Acid259.08259.08High
[M-2(CH₃COOH)+H]⁺ Loss of two Acetic Acid molecules199.06199.06Moderate
B₁-type ion Cleavage at glycosidic bond (hypothetical)VariesVariesLow
Cross-ring cleavage A- and X-type ionsVariesVariesLow to Moderate

Note: The exact fragmentation will depend on the nature and position of the protecting groups.

Fragmentation Pathway

The fragmentation of protected monosaccharides in the gas phase is a complex process that can involve the loss of protecting groups and various ring cleavages.[1][2] A generalized fragmentation pathway for a protected furanose is illustrated below. The initial fragmentation often involves the neutral loss of the protecting groups, followed by cross-ring cleavages.

fragmentation cluster_frags Primary Fragmentation cluster_secondary_frags Secondary Fragmentation M_H [M+H]⁺ (Protonated Protected β-L-Lyxofuranose) loss_protecting_group [M - Protecting Group + H]⁺ M_H->loss_protecting_group - Protecting Group cross_ring_cleavage Cross-Ring Cleavage Ions (e.g., A-type, X-type) loss_protecting_group->cross_ring_cleavage further_loss Further Loss of Protecting Groups loss_protecting_group->further_loss

Caption: Generalized fragmentation pathway for protected β-L-lyxofuranose.

Conclusion

This application note provides a robust and detailed framework for the mass spectrometry analysis of protected β-L-lyxofuranose. The described protocols for sample preparation, ESI-MS analysis, and data interpretation are designed to yield high-quality, reproducible results. The ability to accurately determine the molecular weight and elucidate the fragmentation patterns of these protected monosaccharides is essential for synthetic chemists and drug development professionals. By following these guidelines, researchers can confidently characterize their protected carbohydrate intermediates, ensuring the structural integrity and purity of their compounds of interest.

References

Application Notes and Protocols for the Enzymatic Synthesis of β-L-Lyxofuranose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharides play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The unique structural diversity of these molecules, particularly those containing rare sugars such as L-lyxose, presents both a challenge and an opportunity for the development of novel therapeutics and research tools. The enzymatic synthesis of oligosaccharides offers a highly specific and efficient alternative to traditional chemical methods, which often involve complex protection and deprotection steps. This document provides a detailed overview of potential enzymatic strategies for the synthesis of β-L-lyxofuranose-containing oligosaccharides, a class of molecules for which specific enzymatic routes are not yet well-established in the scientific literature. The protocols and strategies outlined below are based on established principles of chemoenzymatic synthesis and draw analogies from the synthesis of oligosaccharides containing other L-sugars and pentoses.

Theoretical Background: Strategies for Enzymatic Synthesis

The enzymatic assembly of oligosaccharides primarily relies on two major classes of enzymes: glycosyltransferases and glycosidases (including engineered variants like glycosynthases).

  • Glycosyltransferases (GTs): These enzymes catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule with high regio- and stereoselectivity. For the synthesis of β-L-lyxofuranose-containing oligosaccharides, a hypothetical L-lyxofuranosyltransferase would utilize an activated L-lyxofuranose donor, such as UDP-β-L-lyxofuranose. Given the substrate promiscuity observed in some GTs, it is conceivable that existing enzymes could be engineered or screened for activity with L-lyxose derivatives.

  • Glycosidases (GHs): In their natural role, glycosidases hydrolyze glycosidic bonds. However, under controlled conditions, the reverse reaction, known as transglycosylation, can be favored to form new glycosidic linkages. Glycosynthases, which are engineered glycosidases with a mutated catalytic nucleophile, are particularly effective for synthesis as they suppress the hydrolytic activity. A promising avenue for the synthesis of β-L-lyxofuranosides would be the use of a β-L-arabinofuranosidase, given the stereochemical similarities between L-arabinose and L-lyxose. For instance, a novel β-L-arabinofuranosidase from Bifidobacterium longum has been shown to possess transglycosylation activity.[1][2][3]

A chemoenzymatic approach is often the most practical for producing oligosaccharides with rare sugars.[4][5][6] This involves the chemical synthesis of a key precursor, such as an activated sugar donor or a specific acceptor, which is then used in an enzymatic reaction.

Experimental Protocols

The following protocols are generalized and will require optimization for the specific substrates and enzymes used.

Protocol 1: Chemoenzymatic Synthesis of a UDP-β-L-lyxofuranose Donor

This protocol is adapted from methods used for the synthesis of other UDP-pentoses, such as UDP-α-D-xylose and UDP-β-L-arabinose.[7][8]

Objective: To synthesize the activated sugar donor UDP-β-L-lyxofuranose.

Materials:

  • L-lyxose

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • Lyxokinase (hypothetical, or a kinase with broad substrate specificity)

  • UDP-sugar pyrophosphorylase (with broad substrate specificity)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification and analysis

Methodology:

  • Step 1: Enzymatic Phosphorylation of L-lyxose

    • Dissolve L-lyxose and a molar excess of ATP in the reaction buffer.

    • Add lyxokinase to the solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the formation of L-lyxofuranose-1-phosphate by TLC or HPLC.

    • Once the reaction is complete, purify the L-lyxofuranose-1-phosphate using anion-exchange chromatography.

  • Step 2: Synthesis of UDP-β-L-lyxofuranose

    • Combine the purified L-lyxofuranose-1-phosphate with a molar excess of UTP in the reaction buffer.

    • Add UDP-sugar pyrophosphorylase.

    • Incubate at the enzyme's optimal temperature.

    • Monitor the formation of UDP-β-L-lyxofuranose by HPLC.

    • Purify the final product using preparative HPLC.

Protocol 2: Glycosyltransferase-Catalyzed Synthesis of a Disaccharide

Objective: To enzymatically couple UDP-β-L-lyxofuranose to an acceptor monosaccharide.

Materials:

  • UDP-β-L-lyxofuranose (from Protocol 1)

  • Acceptor sugar (e.g., p-nitrophenyl-β-D-glucopyranoside)

  • Glycosyltransferase (a candidate with broad substrate specificity or an engineered variant)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl₂)

  • Alkaline phosphatase (optional, to degrade UDP and prevent product inhibition)

  • HPLC system for analysis

  • Mass spectrometer for product characterization

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the acceptor sugar and UDP-β-L-lyxofuranose in the reaction buffer.

    • Add the glycosyltransferase and, if used, alkaline phosphatase.

    • Incubate the reaction at the optimal temperature for the glycosyltransferase (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring and Termination:

    • At various time points, take aliquots of the reaction mixture and analyze by HPLC to monitor the formation of the product.

    • Once the reaction has reached the desired conversion, terminate it by heating at 95°C for 5 minutes to denature the enzymes.

  • Purification and Characterization:

    • Centrifuge the terminated reaction mixture to pellet the denatured protein.

    • Purify the supernatant containing the oligosaccharide product using preparative HPLC or size-exclusion chromatography.

    • Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.

Protocol 3: Transglycosylation using a β-L-Arabinofuranosidase

Objective: To synthesize a β-L-lyxofuranoside using the transglycosylation activity of a glycosidase.

Materials:

  • Activated L-lyxofuranose donor (e.g., p-nitrophenyl-β-L-lyxofuranoside, chemically synthesized)

  • Acceptor molecule (e.g., methyl α-D-glucopyranoside)

  • β-L-Arabinofuranosidase (e.g., from Bifidobacterium longum)[1][2][3]

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH adjusted to favor synthesis over hydrolysis, typically higher pH)

  • Organic co-solvent (e.g., acetonitrile, to reduce water activity and promote transglycosylation)

  • HPLC system for analysis

  • Mass spectrometer for product characterization

Methodology:

  • Reaction Setup:

    • Dissolve the activated L-lyxofuranose donor and a high concentration of the acceptor molecule in the reaction buffer, potentially with an organic co-solvent.

    • Add the β-L-arabinofuranosidase to initiate the reaction.

    • Incubate at the optimal temperature for the enzyme with gentle shaking.

  • Monitoring and Termination:

    • Monitor the formation of the transglycosylation product and the competing hydrolysis product by HPLC.

    • Terminate the reaction at the point of maximum product accumulation by heat inactivation of the enzyme.

  • Purification and Characterization:

    • Purify the desired oligosaccharide from the reaction mixture using chromatographic techniques.

    • Characterize the product by mass spectrometry and NMR to confirm its structure and the stereochemistry of the newly formed glycosidic bond.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the enzymatic synthesis experiments.

Table 1: Optimization of Reaction Conditions for Glycosyltransferase-Catalyzed Synthesis

ParameterCondition 1Condition 2Condition 3Condition 4
pH 6.07.08.09.0
Temperature (°C) 25303742
Acceptor Conc. (mM) 5102050
Enzyme Conc. (µg/mL) 151020
Yield (%)

Table 2: Substrate Specificity of a Putative L-Lyxofuranosyl-processing Enzyme

SubstrateRelative Activity (%)Km (mM)Vmax (µmol/min/mg)
pNP-β-L-lyxofuranoside 100
pNP-β-L-arabinofuranoside
pNP-α-L-arabinofuranoside
pNP-β-D-xylopyranoside

Visualizations

Enzymatic_Synthesis_Workflow cluster_chemo Chemo-Enzymatic Synthesis of Donor cluster_gt Glycosyltransferase Pathway cluster_gh Transglycosylation Pathway L_Lyxose L_Lyxose L_Lyxose_1P L_Lyxose_1P L_Lyxose->L_Lyxose_1P Lyxokinase + ATP UDP_L_Lyxose UDP_L_Lyxose L_Lyxose_1P->UDP_L_Lyxose UDP-Sugar Pyrophosphorylase + UTP GT_Enzyme GT_Enzyme UDP_L_Lyxose->GT_Enzyme Acceptor Acceptor Acceptor->GT_Enzyme Oligosaccharide Oligosaccharide GT_Enzyme->Oligosaccharide β-L-Lyxofuranosyl Transfer Activated_Donor Activated L-Lyxofuranose (e.g., pNP-lyxoside) GH_Enzyme Glycosidase (e.g., β-L-Arabinofuranosidase) Activated_Donor->GH_Enzyme Acceptor_GH Acceptor Acceptor_GH->GH_Enzyme Oligosaccharide_GH Oligosaccharide GH_Enzyme->Oligosaccharide_GH Transglycosylation

Caption: General workflow for the enzymatic synthesis of β-L-lyxofuranose oligosaccharides.

Signaling_Pathway_Hypothetical Lyx_Oligo β-L-Lyxofuranose Oligosaccharide Receptor Cell Surface Receptor Lyx_Oligo->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a β-L-lyxofuranose-containing oligosaccharide.

Conclusion and Future Outlook

The enzymatic synthesis of β-L-lyxofuranose-containing oligosaccharides represents a frontier in glycobiology and carbohydrate chemistry. While direct, optimized protocols are not yet available, the principles of chemoenzymatic synthesis, leveraging enzymes with broad substrate specificities or engineered biocatalysts, provide a clear path forward. The protocols and strategies detailed in this application note are intended to serve as a foundational guide for researchers venturing into this exciting and underexplored area. Future work in enzyme discovery, particularly from organisms known to produce L-sugars, and in the protein engineering of existing glycosyltransferases and glycosidases, will be crucial for developing robust and efficient methods for the synthesis of these unique and potentially valuable molecules.

References

Application Notes and Protocols for the Use of β-L-Lyxofuranose Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-L-Lyxofuranose, a sugar moiety, serves as a crucial component in the synthesis of a novel class of nucleoside analogs with potent antiviral properties. These synthetic nucleosides, particularly the benzimidazole (B57391) derivatives, have demonstrated significant efficacy against a range of viruses, most notably human cytomegalovirus (HCMV). Unlike many conventional antiviral nucleoside analogs that act as direct chain terminators of viral DNA synthesis, β-L-lyxofuranose-containing compounds exhibit unique and varied mechanisms of action, making them promising candidates for further drug development. These mechanisms include the inhibition of viral protein kinases and the disruption of viral DNA maturation and packaging, offering potential advantages in overcoming drug resistance to existing therapies.

These application notes provide a comprehensive overview of the use of β-L-lyxofuranose derivatives in antiviral research, including their synthesis, mechanisms of action, and protocols for evaluating their efficacy.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxic profile of β-L-lyxofuranose nucleoside derivatives are critical parameters for their development as therapeutic agents. The following tables summarize the quantitative data for representative compounds against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity of α-L-Lyxofuranosyl and 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) [1]

CompoundR GroupVirus StrainAssay TypeIC₅₀ (µM)IC₉₀ (µM)
α-L-Lyxofuranosyl Derivatives
3aClTownePlaque Reduction3.0 ± 0.8>10
4aBrTownePlaque Reduction2.7 ± 0.4>10
5'-Deoxy-α-L-lyxofuranosyl Derivatives
17aClTownePlaque Reduction0.4 ± 0.12.0 ± 0.0
17aClTowneYield Reduction-0.2 ± 0.1
18aBrTownePlaque Reduction0.2 ± 0.02.0 ± 0.0
18aBrTowneYield Reduction-0.2 ± 0.1

Table 2: Antiviral Activity of 2'-Deoxy-β-L-lyxofuranosyl Pyrimidine (B1678525) Nucleoside Analogues against Hepatitis B Virus (HBV) [2]

CompoundVirusAssay TypeEC₅₀ (µM)
1-(2-deoxy-β-D-lyxofuranosyl)thymine (23)Wild-type HBV2.2.15 cell line41.3
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil (25)Wild-type HBV2.2.15 cell line33.7
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil (25)Lamivudine-resistant HBV (M204I)2.2.15 cell line33.7

Table 3: Cytotoxicity of 2-Chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles [3]

CompoundCell LineIC₅₀ (µM)
2-Chloro-5,6-dibromobenzimidazole (10)HFF10-100
2-Chloro-5,6-diiodobenzimidazole (15)HFF10-20
2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole (3)HFF>100
2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole (4)HFF10-20

Mechanisms of Action

Benzimidazole nucleosides, including those with a β-L-lyxofuranose sugar moiety, exhibit at least three distinct mechanisms of action against human cytomegalovirus (HCMV) replication.[4][5] This is a departure from the classical chain-termination mechanism of many nucleoside analogs.

  • Inhibition of Viral DNA Synthesis and Capsid Egress: The L-riboside benzimidazole, maribavir (B1676074) (1263W94), is a potent inhibitor of the HCMV pUL97 protein kinase.[6][7] This kinase is crucial for several viral processes. Inhibition of pUL97 disrupts viral DNA synthesis and prevents the nuclear egress of viral capsids.[5]

  • Inhibition of Viral DNA Maturation: Certain benzimidazole D-ribonucleosides, such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), do not inhibit viral DNA synthesis but instead block the processing and maturation of viral DNA concatemers into unit-length genomes.[7][8] This process is mediated by the viral gene products UL56 and UL89.[8] Some α-lyxofuranosyl analogs also appear to act late in the viral replication cycle, similar to BDCRB.[4][5]

  • Early-Stage Inhibition of Replication: A third mechanism, observed with an α-5'-deoxylyxofuranosyl analog, acts at an early stage of viral replication, after viral entry but before the initiation of viral DNA synthesis.[4][5] The precise target of this early-acting inhibitor is still under investigation.

Notably, these direct antiviral mechanisms do not appear to significantly involve the modulation of host cell signaling pathways.

Mandatory Visualizations

G cluster_cell Host Cell cluster_inhibitors β-L-Lyxofuranose Nucleoside Analogs Viral_Entry 1. Viral Entry Uncoating 2. Uncoating & Genome Release Viral_Entry->Uncoating DNA_Synthesis 3. Viral DNA Synthesis Uncoating->DNA_Synthesis Capsid_Assembly 4. Capsid Assembly DNA_Synthesis->Capsid_Assembly DNA_Maturation 5. DNA Maturation & Packaging Capsid_Assembly->DNA_Maturation Capsid_Egress 6. Nuclear Egress of Capsids DNA_Maturation->Capsid_Egress Viral_Release 7. Viral Release Capsid_Egress->Viral_Release Early_Inhibitor Early-Stage Inhibitor (e.g., α-5'-deoxylyxofuranosyl analog) Early_Inhibitor->Uncoating Inhibits post-entry, pre-DNA synthesis step Maribavir Maribavir (β-L-riboside) Maribavir->DNA_Synthesis Inhibits pUL97 kinase Maribavir->Capsid_Egress Inhibits pUL97 kinase Late_Inhibitor Late-Stage Inhibitor (e.g., α-lyxofuranosyl analog) Late_Inhibitor->DNA_Maturation Inhibits DNA processing

Caption: Mechanisms of action of benzimidazole nucleoside analogs against HCMV.

G start Start synthesis Synthesis of β-L-Lyxofuranose Nucleoside Analog start->synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) synthesis->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction, Yield Reduction) synthesis->antiviral data_analysis Data Analysis (Calculate IC₅₀, CC₅₀, SI) cytotoxicity->data_analysis antiviral->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization end End lead_optimization->end

Caption: General workflow for the evaluation of antiviral β-L-lyxofuranose nucleoside analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5,6-dichloro-1-(β-L-lyxofuranosyl)benzimidazole Derivatives

This protocol is a representative method for the synthesis of β-L-lyxofuranosyl benzimidazole nucleosides, adapted from published procedures.[1]

Materials:

Procedure:

  • Silylation of the Heterocycle: To a suspension of 2,5,6-trichlorobenzimidazole in anhydrous DCM, add BSA and stir the mixture at room temperature under a nitrogen atmosphere until a clear solution is obtained.

  • Glycosylation: Cool the solution to 0°C and add 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. Then, add TMSOTf dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Acetylated Nucleoside: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the acetylated β-L-lyxofuranosyl benzimidazole.

  • Deprotection: Dissolve the purified acetylated nucleoside in MeOH and add a solution of saturated ammonia in MeOH. Stir the mixture at room temperature for 12-24 hours.

  • Final Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH gradient) to yield the final 2-chloro-5,6-dichloro-1-(β-L-lyxofuranosyl)benzimidazole.

  • Synthesis of 2-Amino Derivatives (Optional): The 2-chloro group can be displaced with various amines by heating the 2-chloro nucleoside with the desired amine in a sealed tube.

Protocol 2: Plaque Reduction Assay for HCMV

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC₅₀).

Materials:

  • Human foreskin fibroblasts (HFF) or other susceptible cell lines

  • Human cytomegalovirus (HCMV) stock of known titer

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., culture medium with 0.5-1% methylcellulose (B11928114) or agarose)

  • β-L-lyxofuranose test compound

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HFF cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the β-L-lyxofuranose test compound in cell culture medium.

  • Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

  • Fixing and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for at least 20 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting software.

Protocol 3: Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

  • Human foreskin fibroblasts (HFF) or other susceptible cell lines

  • Human cytomegalovirus (HCMV) stock

  • Cell culture medium

  • β-L-lyxofuranose test compound

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding and Infection: Seed HFF cells in 24-well plates and grow to confluency. Infect the cell monolayers with HCMV at a specific MOI (e.g., 1-5 PFU/cell).

  • Treatment: After a 1-2 hour adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of the test compound. Include appropriate virus and cell controls.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 3-7 days for HCMV).

  • Harvesting Progeny Virus: At the end of the incubation period, subject the cells and supernatant to three cycles of freezing and thawing to release intracellular virus.

  • Titration of Viral Yield: Determine the titer of the harvested virus from each well using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh HFF monolayers.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The IC₉₀ is often reported for this assay, representing the concentration of the compound that reduces the viral yield by 90%.

Conclusion

β-L-Lyxofuranose nucleoside analogs represent a promising class of antiviral agents with unique mechanisms of action against important human pathogens like HCMV. Their ability to target viral enzymes other than the DNA polymerase and to interfere with viral maturation processes offers new avenues for antiviral drug development, particularly in the context of drug-resistant viral strains. The protocols and data presented here provide a framework for the continued investigation and optimization of these compounds as potential therapeutic agents.

References

Application Notes and Protocols for the Incorporation of beta-L-Lyxofuranose into Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides with non-natural sugar moieties is a powerful strategy to enhance their therapeutic properties. The incorporation of beta-L-lyxofuranose, an epimer of L-ribose, into oligonucleotide chains can confer unique structural and biological characteristics. These modifications can lead to increased nuclease resistance, altered hybridization affinity, and potentially novel mechanisms of action, making them promising candidates for antisense therapies, siRNAs, and aptamers. This document provides detailed application notes and experimental protocols for the synthesis and characterization of oligonucleotides containing beta-L-lyxofuranose.

Key Features of beta-L-Lyxofuranose Modification

The introduction of L-lyxofuranose into an oligonucleotide backbone can significantly alter its properties compared to natural DNA or RNA. While specific data for beta-L-lyxofuranose is emerging, studies on related L-sugar modifications and xylo-configured nucleic acids (XNA) suggest the following potential advantages:

  • Enhanced Nuclease Resistance: The unnatural L-configuration of the sugar is expected to provide steric hindrance to nucleases, thereby increasing the in vivo stability of the oligonucleotide.

  • Modulated Hybridization: The altered sugar pucker and backbone geometry can affect the binding affinity to target DNA and RNA sequences. This can be leveraged to fine-tune the specificity and potency of therapeutic oligonucleotides. For example, xylo-configured oligonucleotides have been shown to form stable duplexes.[1]

  • Potential for RNase H Activation: Depending on the local conformation induced by the modification, it may be possible to design beta-L-lyxofuranose-modified oligonucleotides that can recruit RNase H, a key enzyme in antisense mechanisms. However, some sugar modifications can also inhibit RNase H activity.[2][3]

Experimental Protocols

I. Synthesis of beta-L-Lyxofuranosyl Nucleoside Phosphoramidites

The cornerstone of incorporating modified sugars into oligonucleotides is the synthesis of the corresponding phosphoramidite (B1245037) building blocks. The following protocol outlines a general strategy for the preparation of beta-L-lyxofuranosyl nucleoside phosphoramidites, starting from L-lyxose.

A. Preparation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose

This initial step prepares the activated sugar donor for the subsequent glycosylation reaction. The synthesis of acetylated L-lyxofuranose can be achieved from L-lyxose.[4]

B. Vorbrüggen Glycosylation for Nucleoside Synthesis

This reaction couples the protected L-lyxofuranose with a silylated nucleobase to form the desired nucleoside.

  • Reagents:

  • Protocol:

    • Dry the silylated nucleobase and the acetylated L-lyxofuranose under high vacuum.

    • Dissolve the reactants in anhydrous acetonitrile (B52724) under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to 0°C.

    • Add TMSOTf dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected beta-L-lyxofuranosyl nucleoside.

C. Selective Protection and Deprotection

To prepare the nucleoside for phosphitylation, a series of protection and deprotection steps are necessary to ensure that only the 5'-hydroxyl group is free. This typically involves:

  • Deprotection of acetyl groups: Removal of the acetyl protecting groups from the sugar moiety.

  • 5'-O-DMT protection: Introduction of a dimethoxytrityl (DMT) group at the 5'-position.

  • 3'-O-Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent.

D. Phosphitylation to Yield the Phosphoramidite

The final step in creating the building block for solid-phase synthesis is the phosphitylation of the 3'-hydroxyl group.

  • Reagents:

    • 5'-O-DMT-protected beta-L-lyxofuranosyl nucleoside

    • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

    • Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., dichloromethane)

  • Protocol:

    • Dry the 5'-O-DMT-protected nucleoside under high vacuum.

    • Dissolve the nucleoside in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add DIPEA to the solution.

    • Add the phosphitylating agent dropwise and stir at room temperature until the reaction is complete (monitor by TLC and 31P NMR).

    • Quench the reaction with a suitable reagent.

    • Purify the crude phosphoramidite by silica gel chromatography to yield the final product.

II. Solid-Phase Synthesis of beta-L-Lyxofuranose Modified Oligonucleotides

The incorporation of the synthesized beta-L-lyxofuranose phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer following the phosphoramidite cycle.[5][6]

A. Automated Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming beta-L-lyxofuranose phosphoramidite with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine). For the synthesis of phosphorothioate (B77711) linkages, a sulfurizing agent is used instead.

B. Cleavage and Deprotection

After the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine (B109427) (AMA).

C. Purification

The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Data Presentation

Thermal Stability of Modified Oligonucleotides

The effect of incorporating beta-L-lyxofuranose on the thermal stability of DNA and RNA duplexes is a critical parameter. Melting temperatures (Tm) are determined by UV-Vis spectrophotometry, monitoring the change in absorbance at 260 nm as a function of temperature.[7][8]

Oligonucleotide Sequence (5' to 3')Modification PositionComplementary StrandTm (°C)ΔTm per modification (°C)
d(CGC XT GCG)4d(CGC A GCG)Data to be determinedData to be determined
d(CGC XA GCG)4d(CGC T GCG)Data to be determinedData to be determined
r(CGC XU GCG)4r(CGC A GCG)Data to be determinedData to be determined
r(CGC XA GCG)4r(CGC U GCG)Data to be determinedData to be determined

Table 1: Representative table for presenting thermal melting data of oligonucleotides containing a single beta-L-lyxofuranose modification (X).

Nuclease Resistance Assay

The stability of modified oligonucleotides against enzymatic degradation is assessed by incubating them with nucleases and analyzing the products over time.

OligonucleotideNucleaseIncubation Time (h)% Intact Oligonucleotide
Unmodified Control3'-Exonuclease1Data to be determined
Unmodified Control3'-Exonuclease4Data to be determined
Unmodified Control3'-Exonuclease24Data to be determined
beta-L-Lyxo Modified 3'-Exonuclease1Data to be determined
beta-L-Lyxo Modified 3'-Exonuclease4Data to be determined
beta-L-Lyxo Modified 3'-Exonuclease24Data to be determined

Table 2: Representative table for presenting nuclease resistance data. The percentage of intact oligonucleotide can be quantified by HPLC or gel electrophoresis.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_analysis Analysis start L-Lyxose acetylated_lyxose 1,2,3,5-tetra-O-acetyl- L-lyxofuranose start->acetylated_lyxose Acetylation nucleoside Protected L-Lyxofuranosyl Nucleoside acetylated_lyxose->nucleoside Vorbrüggen Glycosylation phosphoramidite beta-L-Lyxofuranose Phosphoramidite nucleoside->phosphoramidite Protection & Phosphitylation solid_phase Solid-Phase Synthesis (Automated) phosphoramidite->solid_phase cleavage Cleavage & Deprotection solid_phase->cleavage purification Purification (HPLC/PAGE) cleavage->purification tm_analysis Thermal Stability (Tm) purification->tm_analysis nuclease_assay Nuclease Resistance purification->nuclease_assay functional_assays Functional Assays purification->functional_assays

Caption: Workflow for the synthesis and analysis of beta-L-lyxofuranose modified oligonucleotides.

antisense_mechanism aso beta-L-Lyxofuranose Modified ASO duplex ASO:mRNA Hybrid aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh cleavage mRNA Cleavage rnaseh->cleavage degradation mRNA Degradation cleavage->degradation no_translation Inhibition of Translation degradation->no_translation

Caption: Potential antisense mechanism of action for beta-L-lyxofuranose modified oligonucleotides.

Conclusion

The incorporation of beta-L-lyxofuranose into oligonucleotides represents a promising avenue for the development of novel nucleic acid-based therapeutics. The protocols and application notes provided herein offer a framework for the synthesis, purification, and characterization of these modified oligonucleotides. Further research is warranted to fully elucidate the impact of this modification on the structural and biological properties of oligonucleotides and to explore their potential in various drug development applications.

References

Application Notes and Protocols for Protecting Group Chemistry in L-lyxose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of L-lyxose, a rare monosaccharide of significant interest in medicinal chemistry and drug development, presents considerable challenges due to the presence of multiple hydroxyl groups with similar reactivity. A carefully designed protecting group strategy is paramount to achieving regioselectivity and high yields. These notes provide an overview of the principles, a detailed synthetic workflow, and specific protocols for protecting group manipulations in the synthesis of L-lyxose, primarily focusing on a pathway from a readily available starting material.

Principles of Protecting Group Strategy in Carbohydrate Synthesis

In the context of complex molecules like L-lyxose, successful synthesis hinges on the ability to mask certain reactive hydroxyl groups while allowing others to react. This is achieved through the use of protecting groups. The ideal protecting group is easy to install, stable under a specific set of reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[1][2]

Orthogonal Protection: A key concept is "orthogonal protection," which employs multiple classes of protecting groups within the same molecule. Each class can be removed by a unique set of reagents that do not affect the others.[3] This allows for the sequential deprotection and functionalization of specific hydroxyl groups, which is essential for building complex oligosaccharides or introducing modifications at precise locations.

Common orthogonal protecting group classes include:

  • Acid-Labile Groups: Such as acetals (e.g., isopropylidene, benzylidene) and trityl ethers. They are typically removed with mild aqueous acid.

  • Base-Labile Groups: Primarily esters like acetyl (Ac) or benzoyl (Bz) groups, which are removed by saponification.

  • Hydrogenolysis-Labile Groups: Benzyl (Bn) ethers are a classic example, removed by catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Fluoride-Labile Groups: Silyl ethers (e.g., TBDMS, TIPS) are cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan, including the reaction conditions that will be employed and the specific hydroxyl group to be modified. The following diagram illustrates a logical approach to selecting an appropriate protecting group in carbohydrate synthesis.

G start Select Hydroxyl Group (e.g., C5-OH, C2/C3-diol) q1 Need to protect a cis-diol (e.g., C2, C3)? start->q1 pg1 Use Acetal (B89532) Protection (e.g., Isopropylidene) q1->pg1 Yes q2 Need temporary protection for intermediate steps? q1->q2 No deprotect Select Deprotection Strategy (Acid, Base, Hydrogenolysis) pg1->deprotect Deprotect with mild acid pg2 Use Ester Protection (e.g., Acetyl, Benzoyl) q2->pg2 Yes q3 Need robust, permanent protection stable to acid/base? q2->q3 No pg2->deprotect Deprotect with base pg3 Use Ether Protection (e.g., Benzyl) q3->pg3 Yes q3->deprotect Deprotect via Hydrogenolysis

Caption: Decision tree for selecting a protecting group strategy.

Synthetic Workflow: L-lyxose from D-Galactono-1,4-lactone

A common and effective route to L-lyxose involves the degradation of a six-carbon sugar acid. The following workflow outlines a synthetic pathway starting from D-galactono-1,4-lactone, which leverages an isopropylidene protecting group to enable selective transformations.[4]

G Synthesis of L-lyxose via D-Galactono-1,4-lactone cluster_main cluster_pg Protecting Group Application Example A D-Galactono-1,4-lactone B Methyl L-lyxuronate A->B 1. NaIO₄ 2. CH₂N₂ or MeOH, H⁺ C Methyl (methyl α-L-lyxofuranosid)uronate B->C MeOH, H⁺ (cat.) D Methyl α-L-lyxofuranoside C->D NaBH₄ E L-lyxose D->E Mild H₃O⁺ (Deprotection) C2 Methyl (methyl α-L-lyxofuranosid)uronate F Methyl (methyl 2,3-O-isopropylidene -α-L-lyxofuranosid)uronate C2->F Acetone, H⁺ (cat.) (Protection) G Methyl 2,3-O-isopropylidene -α-L-lyxofuranoside F->G NaBH₄ H Methyl 5-deoxy-2,3-O-isopropylidene -α-L-lyxofuranoside G->H 1. TsCl, Py 2. LiAlH₄ or NaI/H₂ I 5-deoxy-L-lyxose H->I Mild H₃O⁺ (Deprotection)

Caption: Experimental workflow for L-lyxose synthesis.

Data Presentation: Reaction Yields and Conditions

The following table summarizes the key transformations and typical yields for the synthesis of L-lyxose and a derivative, as depicted in the workflow. Note that quantitative yields for multi-step carbohydrate syntheses can vary significantly based on reaction scale and purification methods.

StepTransformationKey ReagentsProtecting GroupTypical Yield (%)
A→BD-Galactono-1,4-lactone → Methyl L-lyxuronateNaIO₄, then MeOH/H⁺None60-70
B→CMethyl L-lyxuronate → Methyl glycosideMeOH, H⁺None>80
C→DReduction of ester to primary alcoholNaBH₄NoneHigh
D→EHydrolysis of glycoside to free sugarDilute aqueous acid (e.g., H₂SO₄)None>90
C→FDiol ProtectionAcetone, H₂SO₄ (cat.) or 2,2-DMP, TsOHIsopropylidene85-95[5][6]
H→IDeprotection of diolDilute aqueous acid (e.g., HCl in MeOH)Isopropylidene>90[5]

Experimental Protocols

The following protocols provide detailed methodologies for the key protection and deprotection steps in the synthesis of L-lyxose derivatives.

Protocol 1: Isopropylidene Protection of Methyl (methyl α-L-lyxofuranosid)uronate (Step C→F)

This procedure protects the cis-hydroxyl groups at the C2 and C3 positions, allowing for selective modification of the C5 position.

Materials:

Procedure:

  • Dissolve the starting material, methyl (methyl α-L-lyxofuranosid)uronate (1.0 eq), in anhydrous acetone. The volume should be sufficient to fully dissolve the sugar (approx. 10-20 mL per gram).

  • To the stirred solution, add 2,2-dimethoxypropane (2.5 eq) as a water scavenger.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench the catalyst by adding triethylamine or solid sodium bicarbonate until the solution is neutral.

  • Filter the mixture if a solid base was used. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting oil in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica (B1680970) gel column chromatography to obtain the pure methyl (methyl 2,3-O-isopropylidene-α-L-lyxofuranosid)uronate.[5][6][7]

Protocol 2: Acid-Catalyzed Deprotection of Isopropylidene Group (Step H→I)

This protocol removes the isopropylidene acetal to liberate the free hydroxyl groups, yielding the final 5-deoxy-L-lyxose product.

Materials:

  • Methyl 5-deoxy-2,3-O-isopropylidene-α-L-lyxofuranoside

  • Methanol (MeOH)

  • 0.5 N Hydrochloric Acid (HCl) or Dowex 50 (H⁺ form) resin

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the protected sugar, Methyl 5-deoxy-2,3-O-isopropylidene-α-L-lyxofuranoside (1.0 eq), in methanol.

  • Add 0.5 N aqueous HCl (e.g., 10% of the total volume) or a catalytic amount of Dowex 50 resin.

  • Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a more polar product spot (typically 1-3 hours).

  • If using HCl, carefully neutralize the reaction by the dropwise addition of saturated sodium bicarbonate solution until effervescence ceases.

  • If using Dowex resin, filter the resin and wash it with methanol.

  • Combine the filtrates and concentrate the solution under reduced pressure.

  • The resulting residue contains the final product, 5-deoxy-L-lyxose, along with inorganic salts. The product can be purified by co-evaporation with toluene (B28343) to remove residual water and then purified by silica gel chromatography or recrystallization.[5]

References

Application of β-L-Lyxofuranose as a Chiral Building Block in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-L-Lyxofuranose, a rare L-sugar, serves as a valuable chiral starting material in the asymmetric synthesis of biologically active molecules, particularly nucleoside analogues. Its unique stereochemistry makes it an attractive building block for creating novel therapeutic agents. This document provides an overview of the application of β-L-lyxofuranose in the synthesis of antiviral compounds, with a focus on nucleoside analogues targeting human cytomegalovirus (HCMV). Detailed protocols for the synthesis of key intermediates and final products are provided, along with data on their biological activity.

Application: Synthesis of Antiviral L-Nucleoside Analogues

The primary application of β-L-lyxofuranose as a chiral building block is in the synthesis of L-nucleoside analogues. These compounds are structurally similar to natural nucleosides but possess the unnatural L-configuration in their sugar moiety. This modification can confer unique biological properties, including increased metabolic stability and selective inhibition of viral enzymes.

A notable example is the synthesis of a series of α-L-lyxofuranosyl and 5'-deoxy-α-L-lyxofuranosyl benzimidazoles, which have demonstrated potent and selective activity against human cytomegalovirus (HCMV).[1]

Quantitative Data Summary

The antiviral activity of various synthesized L-lyxofuranose-derived nucleoside analogues against the Towne and AD169 strains of HCMV is summarized in the table below.

CompoundR GroupR' GroupAntiviral Activity (HCMV, Towne Strain) IC₅₀ (µM)Antiviral Activity (HCMV, AD169 Strain) IC₅₀ (µM)Cytotoxicity (HFF Cells) IC₅₀ (µM)
α-L-Lyxofuranosyl Benzimidazoles
1ClH>100->100
2BrH1.2 ± 0.20.8 ± 0.1>100
3IH0.9 ± 0.10.6 ± 0.1>100
5'-Deoxy-α-L-lyxofuranosyl Benzimidazoles
4ClH0.4 ± 0.10.2 ± 0.0480 ± 10
5BrH0.3 ± 0.050.2 ± 0.0360 ± 8
6IH0.2 ± 0.030.1 ± 0.0240 ± 5
7IsopropylaminoH60 - 100-Not cytotoxic
8CyclopropylaminoH60 - 100-Not cytotoxic

Data is compiled from literature reports.[1]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final L-lyxofuranosyl benzimidazole (B57391) nucleosides. These are representative procedures and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-lyxofuranose

This protocol describes the per-acetylation of L-lyxose to prepare the activated sugar donor for glycosylation.

Materials:

Procedure:

  • Suspend L-lyxose (1.0 eq) in a mixture of pyridine (5.0 eq) and dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Slowly add acetic anhydride (5.0 eq) to the suspension while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1,2,3,5-tetra-O-acetyl-β-L-lyxofuranose as a syrup.

Protocol 2: Synthesis of 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose

This protocol outlines the preparation of the 5'-deoxy sugar donor.[2][3]

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-L-lyxofuranose

  • HBr in acetic acid (33%)

  • Zinc dust

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-L-lyxofuranose (1.0 eq) in a minimal amount of DCM at 0 °C.

  • Add HBr in acetic acid (33%, 1.2 eq) dropwise and stir the mixture at 0 °C for 2 hours.

  • Dilute the reaction mixture with DCM and wash with ice-cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-bromo intermediate.

  • Dissolve the crude bromide in acetic acid and add activated zinc dust (3.0 eq) portion-wise.

  • Stir the suspension at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of celite and wash the celite with DCM.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose.

Protocol 3: Vorbrüggen Glycosylation for the Synthesis of α-L-Lyxofuranosyl Benzimidazoles

This protocol details the coupling of the activated L-lyxofuranose derivatives with a substituted benzimidazole base.[1]

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-L-lyxofuranose or 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose

  • 2,5,6-Trichlorobenzimidazole

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 2,5,6-trichlorobenzimidazole (1.0 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and stir the mixture at room temperature until the solution becomes clear.

  • Add the acetylated L-lyxofuranose derivative (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the mixture with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

Protocol 4: Deprotection of Acetylated L-Lyxofuranosyl Nucleosides

This protocol describes the final deprotection step to yield the active nucleoside analogues.

Materials:

  • Protected L-lyxofuranosyl benzimidazole

  • Methanolic ammonia (B1221849) (saturated at 0 °C)

  • Methanol (B129727)

  • Silica gel for column chromatography

  • Dichloromethane and methanol for elution

Procedure:

  • Dissolve the acetylated nucleoside (1.0 eq) in methanol.

  • Add a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final deprotected nucleoside.

Visualizations

Synthetic Workflow

The overall synthetic strategy for producing α-L-lyxofuranosyl and 5'-deoxy-α-L-lyxofuranosyl benzimidazoles is depicted below.

G cluster_0 Preparation of Sugar Donors cluster_1 Nucleoside Synthesis L-Lyxose L-Lyxose Acetylated L-Lyxofuranose Acetylated L-Lyxofuranose L-Lyxose->Acetylated L-Lyxofuranose Acetylation 5'-Deoxy Acetylated L-Lyxofuranose 5'-Deoxy Acetylated L-Lyxofuranose Acetylated L-Lyxofuranose->5'-Deoxy Acetylated L-Lyxofuranose Deoxygenation Protected L-Nucleoside Protected L-Nucleoside Acetylated L-Lyxofuranose->Protected L-Nucleoside Vorbrüggen Glycosylation 5'-Deoxy Acetylated L-Lyxofuranose->Protected L-Nucleoside Vorbrüggen Glycosylation Benzimidazole Base Benzimidazole Base Benzimidazole Base->Protected L-Nucleoside Final L-Nucleoside Analogue Final L-Nucleoside Analogue Protected L-Nucleoside->Final L-Nucleoside Analogue Deprotection

Caption: General workflow for the synthesis of L-lyxofuranose nucleoside analogues.

Proposed Mechanism of Antiviral Action

The antiviral activity of certain L-lyxofuranosyl benzimidazole nucleosides against HCMV is proposed to be mediated by the inhibition of the viral protein kinase pUL97.[4][5][6] This kinase is crucial for several stages of the viral replication cycle, including viral DNA synthesis and nuclear egress.

G L-Lyxofuranosyl Nucleoside L-Lyxofuranosyl Nucleoside Inhibition Inhibition L-Lyxofuranosyl Nucleoside->Inhibition pUL97 Protein Kinase pUL97 Protein Kinase Viral DNA Synthesis Viral DNA Synthesis pUL97 Protein Kinase->Viral DNA Synthesis Promotes Capsid Nuclear Egress Capsid Nuclear Egress pUL97 Protein Kinase->Capsid Nuclear Egress Promotes Viral Replication Viral Replication Viral DNA Synthesis->Viral Replication Capsid Nuclear Egress->Viral Replication Inhibition->pUL97 Protein Kinase

Caption: Inhibition of HCMV replication by targeting the pUL97 protein kinase.

Conclusion

β-L-Lyxofuranose is a valuable chiral building block for the synthesis of potent antiviral L-nucleoside analogues. The methodologies described provide a framework for the development of novel therapeutics against HCMV and potentially other viral infections. Further exploration of the structure-activity relationships of L-lyxofuranose derivatives may lead to the discovery of even more effective and selective antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycosylation Reactions for L-lyxose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of L-lyxose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical glycosylation of L-lyxose.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in an L-lyxose glycosylation reaction?

A1: The outcome of a glycosylation reaction, in terms of yield and stereoselectivity, is influenced by several factors.[1] Key parameters to control include the reactivity of the glycosyl donor and acceptor, temperature, solvent, concentration, and the choice of activator or catalyst.[1][2][3] For L-lyxose, which is a pentose, careful optimization of these parameters is crucial to favor the desired anomer and achieve high yields.

Q2: How does the choice of glycosyl donor affect the outcome of the L-lyxose glycosylation?

A2: The structure of the glycosyl donor, including its leaving group and protecting groups, significantly impacts the reaction's stereoselectivity and yield.[3][4] For instance, the use of a participating neighboring group at the C-2 position of the donor can favor the formation of 1,2-trans-glycosides. Conversely, non-participating groups are often employed to achieve 1,2-cis-glycosides. The choice of donor should be tailored to the desired stereochemical outcome of the final L-lyxose-containing glycoconjugate.

Q3: Can L-lyxose be used as a precursor in nucleoside synthesis?

A3: Yes, L-lyxose is a valuable precursor in the synthesis of nucleosides.[5] Its unique structural properties make it a compound of interest for researchers in pharmaceutical development and carbohydrate chemistry.[5]

Q4: What is a common method to improve the yield of a glycosylation reaction involving a protein?

A4: Maillard-type glycosylation, a non-enzymatic reaction between the amino group of a protein and a reducing sugar, can be employed. For instance, pre-glycosylation of a protein using this method has been shown to significantly increase the yield of subsequent lipophilization.[6][7] This approach could be explored for conjugating L-lyxose to proteins.

Troubleshooting Guide

Issue 1: Low Yield of the Glycosylated Product

Low product yield is a frequent issue in glycosylation reactions. The following sections provide potential causes and solutions.

Possible Causes & Solutions

Possible Cause Suggested Solution Remarks
Suboptimal Reaction Temperature Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and gradually warmed.[2] Determine the optimal activation temperature for your specific L-lyxose donor. Isothermal conditions below the donor's decomposition temperature can minimize side reactions and improve yields.[2]A temperature ramp from -20°C to 0°C has been shown in some cases to be less effective than a constant temperature of -25°C.[2]
Incorrect Stoichiometry Optimize the molar ratio of the L-lyxose donor to the acceptor. An excess of the donor is often used to drive the reaction to completion.[2]Varying the donor-to-acceptor ratio from 1:1 to 2:1 can improve yields, but further increases may complicate purification.[2]
Inappropriate Reaction Concentration The concentration can influence the reaction pathway. For some reactions, higher concentrations (e.g., 0.2 M) can favor the formation of the desired product.[2]For reactions prone to intermolecular aglycone transfer, especially with thioglycosides, optimizing the catalyst concentration is crucial.[2]
Inhibitors or Contaminants Ensure all reagents and solvents are of high purity and anhydrous. Water can quench activators and lead to hydrolysis of the glycosyl donor.Use freshly distilled solvents and properly dried glassware.
Issue 2: Poor Stereoselectivity (Formation of anomeric mixtures)

Controlling the stereochemistry at the anomeric center is a primary challenge in glycosylation.

Possible Causes & Solutions

Possible Cause Suggested Solution Remarks
Inappropriate Solvent The choice of solvent can significantly influence stereoselectivity. Ethereal solvents may favor the formation of 1,2-cis glycosides.[2] Acetonitrile (B52724) can also promote α-selectivity in some cases.[8]The "nitrile effect" is a well-known phenomenon where acetonitrile can act as a participating solvent, leading to the formation of a β-nitrilium ion intermediate, which then directs the acceptor to attack from the α-face.
Suboptimal Catalyst/Activator The choice of activator (e.g., Lewis acid) is critical and should be appropriate for the glycosyl donor.[2] For instance, in boron-catalyzed glycosylations, BF3·OEt2 has been identified as a suitable catalyst for iterative processes, minimizing scrambling.[9]The use of different activators with the same donor can result in significant variations in yield and stereoselectivity.[2]
Incorrect Protecting Groups on the Donor The protecting groups on the L-lyxose donor play a crucial role. A participating group at C-2 (e.g., acetate, benzoyl) will favor the formation of the 1,2-trans product. For a 1,2-cis product, a non-participating group (e.g., benzyl, ether) is required.The nature of protecting groups at other positions (C-3, C-4) can also influence the reactivity and stereochemical outcome through conformational effects.[4]

Experimental Protocols

Protocol 1: General Procedure for Boron-Catalyzed Glycosylation of an L-lyxose Donor

This protocol is a generalized procedure based on boron-catalyzed glycosylations and should be optimized for specific substrates.[9]

Materials:

  • L-lyxose glycosyl fluoride (B91410) donor

  • Silyl (B83357) ether acceptor

  • BF3·OEt2 (Boron trifluoride diethyl etherate)

  • Trifluorotoluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

  • To a solution of the L-lyxose glycosyl fluoride donor and the silyl ether acceptor in anhydrous trifluorotoluene, add activated 4 Å molecular sieves.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add a solution of BF3·OEt2 in trifluorotoluene dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, filter through celite, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Glycosylation_Troubleshooting_Workflow Start Start: Low Yield or Poor Stereoselectivity Check_Purity Check Reagent/Solvent Purity and Anhydrous Conditions Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_Reagents Purify/Dry Reagents and Solvents Purity_OK->Purify_Reagents No Optimize_Temp Optimize Reaction Temperature Purity_OK->Optimize_Temp Yes Purify_Reagents->Check_Purity Temp_OK Yield Improved? Optimize_Temp->Temp_OK Optimize_Stoich Optimize Donor:Acceptor Stoichiometry Temp_OK->Optimize_Stoich No End_Success Successful Glycosylation Temp_OK->End_Success Yes Stoich_OK Yield Improved? Optimize_Stoich->Stoich_OK Optimize_Solvent Optimize Solvent Stoich_OK->Optimize_Solvent No Stoich_OK->End_Success Yes Solvent_OK Selectivity Improved? Optimize_Solvent->Solvent_OK Optimize_Catalyst Optimize Activator/Catalyst Solvent_OK->Optimize_Catalyst No Solvent_OK->End_Success Yes Catalyst_OK Selectivity/Yield Improved? Optimize_Catalyst->Catalyst_OK Review_Protecting_Groups Review Donor Protecting Group Strategy Catalyst_OK->Review_Protecting_Groups No Catalyst_OK->End_Success Yes End_Further_Opt Further Optimization Required Review_Protecting_Groups->End_Further_Opt

Caption: Troubleshooting workflow for L-lyxose glycosylation.

Stereoselectivity_Logic_Diagram Start Desired Stereochemical Outcome Trans_Product 1,2-trans Glycoside Start->Trans_Product Cis_Product 1,2-cis Glycoside Start->Cis_Product Participating_Group Use Participating Group at C-2 (e.g., Acetate, Benzoyl) Trans_Product->Participating_Group Non_Participating_Group Use Non-Participating Group at C-2 (e.g., Benzyl, Ether) Cis_Product->Non_Participating_Group Solvent_Choice_Trans Consider Nitrile Solvents (Nitrile Effect) Participating_Group->Solvent_Choice_Trans Solvent_Choice_Cis Consider Ethereal Solvents Non_Participating_Group->Solvent_Choice_Cis

Caption: Logic diagram for achieving desired stereoselectivity.

References

Technical Support Center: Overcoming Low Yields in β-L-Lyxofuranose Nucleoside Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of β-L-lyxofuranose nucleosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial nucleoside coupling step, a pivotal reaction in the development of many therapeutic agents.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields and poor stereoselectivity in β-L-lyxofuranose nucleoside coupling reactions, primarily focusing on the widely used Vorbrüggen (silyl-Hilbert-Johnson) reaction.

Problem 1: Low to No Product Yield

Q: My β-L-lyxofuranose coupling reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a glycosylation reaction can be attributed to several factors, from the quality of your starting materials to the specific reaction conditions. A step-by-step investigation is crucial for identifying the root cause.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the Lewis acid, solvents, and the silylating agent, are anhydrous. Glycosylation reactions are highly sensitive to moisture.[1] Dry solvents using appropriate methods and handle reagents under an inert atmosphere (Argon or Nitrogen).

  • Glycosyl Donor Integrity: Verify the purity and stability of your activated L-lyxofuranose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-lyxofuranose). Degradation of the donor can occur during storage or under the reaction conditions.

  • Nucleobase Silylation: Incomplete silylation of the nucleobase will result in low reactivity. Confirm complete silylation by NMR or by ensuring the nucleobase fully dissolves in a non-polar solvent.[2]

Optimization Strategies:

  • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. For less reactive nucleobases, a stronger Lewis acid may be required. However, overly strong acidic conditions can lead to the degradation of the furanose ring.

    • Recommendation: Start with a common Lewis acid like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin(IV) chloride (SnCl₄). If yields are low, consider optimizing the stoichiometry. An excess of Lewis acid can sometimes be beneficial, but too much can lead to side reactions.

  • Reaction Temperature: Temperature plays a significant role in both reaction rate and selectivity.

    • Recommendation: Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) and then slowly warmed to room temperature.[1] If no reaction is observed, a gradual increase in temperature may be necessary. However, high temperatures can promote the formation of the undesired α-anomer and lead to decomposition. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to find the optimal temperature profile.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome.

    • Recommendation: Non-polar, aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), acetonitrile, or toluene (B28343) are commonly used.[2] The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. If yields are poor in one solvent, trying another is a valid troubleshooting step.

Problem 2: Poor β-Stereoselectivity (Formation of α/β Anomeric Mixtures)

Q: My reaction is producing a significant amount of the undesired α-anomer along with the desired β-L-lyxofuranosyl nucleoside. How can I improve the β-selectivity?

A: Achieving high β-selectivity in furanoside synthesis can be challenging. The stereochemical outcome is influenced by the protecting groups on the sugar, the reaction mechanism, and the reaction conditions.

Key Factors Influencing Stereoselectivity:

  • C2-Protecting Group: The nature of the protecting group at the C2 position of the L-lyxofuranose donor is the most critical factor for directing β-selectivity.

    • Neighboring Group Participation: An acyl-type protecting group (e.g., benzoyl or acetyl) at the C2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate blocks the α-face of the furanose ring, forcing the nucleobase to attack from the β-face, thus leading to the formation of the 1,2-trans product (the β-anomer).

    • Non-Participating Groups: If a non-participating group (e.g., benzyl (B1604629) ether) is present at the C2 position, the formation of both anomers is more likely, often favoring the thermodynamically more stable anomer, which may not be the desired β-isomer.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which, with a participating C2-protecting group, is the β-anomer.[1]

  • Solvent: The solvent can influence the stability of the oxocarbenium ion intermediate and the transition state, thereby affecting the anomeric ratio.

Troubleshooting Poor β-Selectivity:

  • Confirm C2-Protecting Group: Ensure that your L-lyxofuranose donor has a participating acyl group at the C2 position.

  • Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1]

  • Lewis Acid Choice: The nature of the Lewis acid can influence the equilibrium between the anomers. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) to find the optimal balance between reactivity and selectivity.

  • Purification: If a mixture of anomers is unavoidable, they can often be separated by silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the qualitative effects of key reaction parameters on the yield and β-stereoselectivity of L-lyxofuranose nucleoside coupling via the Vorbrüggen reaction. Quantitative data for L-lyxofuranose is scarce in the literature; therefore, these trends are based on established principles of glycosylation chemistry.

ParameterVariationExpected Impact on YieldExpected Impact on β-SelectivityRationale
Lewis Acid Stronger (e.g., TMSOTf) vs. WeakerGenerally increases with stronger acidsMay decrease with very strong acids due to anomerizationStronger acids promote the formation of the reactive oxocarbenium ion but can also catalyze the equilibration to the thermodynamically favored anomer.
Temperature Lowering TemperatureMay decrease reaction rateGenerally increasesFavors the kinetically controlled product, which is the β-anomer when a C2-participating group is used.[1]
Solvent Non-polar (e.g., DCE) vs. Polar aprotic (e.g., MeCN)Varies depending on reactantsCan influence the anomeric ratioThe solvent affects the stability of the reaction intermediates. Acetonitrile can sometimes favor the formation of the β-anomer.
C2-Protecting Group Participating (e.g., Benzoyl) vs. Non-participating (e.g., Benzyl)High yields achievable with bothSignificantly higher with participating groupsNeighboring group participation sterically directs the nucleophilic attack to the β-face.

Experimental Protocols

1. Preparation of Silylated Nucleobase (Example: Uracil)

This protocol describes the silylation of uracil (B121893), a necessary step for activation in the Vorbrüggen reaction.

  • Materials:

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add uracil (1.0 eq).

    • Add HMDS (excess, can be used as solvent) and a catalytic amount of TMSCl or ammonium sulfate.

    • Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating complete silylation.

    • Remove excess HMDS under reduced pressure.

    • The resulting silylated uracil (a viscous oil or solid) should be used immediately in the coupling reaction without exposure to moisture.[2]

2. Vorbrüggen Coupling of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-lyxofuranose with Silylated Uracil

This protocol provides a general procedure for the Lewis acid-catalyzed coupling reaction.

  • Materials:

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-lyxofuranose (glycosyl donor)

    • Freshly prepared silylated uracil (nucleobase)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis acid)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the L-lyxofuranose donor (1.0 eq) in anhydrous DCE.

    • In a separate flame-dried flask, dissolve the freshly prepared silylated uracil (1.2 eq) in anhydrous DCE.

    • Cool the solution of the glycosyl donor to 0 °C.

    • Slowly add TMSOTf (1.2 eq) to the donor solution and stir for 15 minutes.

    • Add the solution of the silylated uracil dropwise to the activated donor solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the β- and α-anomers.

Mandatory Visualization

Vorbruggen_Reaction_Workflow cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification lyxofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-L-lyxofuranose dissolve_donor Dissolve Donor in Anhydrous Solvent lyxofuranose->dissolve_donor nucleobase Nucleobase (e.g., Uracil) silylation Silylation with HMDS/TMSCl nucleobase->silylation silylated_nucleobase Silylated Nucleobase silylation->silylated_nucleobase dissolve_base Dissolve Silylated Nucleobase silylated_nucleobase->dissolve_base add_lewis_acid Add Lewis Acid (TMSOTf) at 0°C dissolve_donor->add_lewis_acid combine Combine Reactants dissolve_base->combine add_lewis_acid->combine react React & Monitor (TLC) combine->react quench Quench with NaHCO3 (aq) react->quench extract Extraction quench->extract dry Dry (Na2SO4) extract->dry purify Column Chromatography dry->purify product β-L-lyxofuranosyl Nucleoside purify->product

Caption: Workflow for β-L-Lyxofuranose Nucleoside Synthesis.

Troubleshooting_Decision_Tree start Low Yield or Poor Selectivity q1 Is the product yield low? start->q1 Start Troubleshooting q2 Is β-selectivity poor? q1->q2 No (Yield is acceptable) a1 Check Reagent Quality (anhydrous conditions) q1->a1 Yes b1 Ensure C2-Participating Group (e.g., benzoyl) q2->b1 Yes a2 Verify Donor Integrity a1->a2 a3 Confirm Nucleobase Silylation a2->a3 a4 Optimize Lewis Acid (type and stoichiometry) a3->a4 a5 Optimize Temperature Profile a4->a5 end_yield Improved Yield a5->end_yield b2 Lower Reaction Temperature b1->b2 b3 Screen Different Lewis Acids b2->b3 b4 Optimize Solvent b3->b4 end_selectivity Improved β-Selectivity b4->end_selectivity

References

Technical Support Center: Stability of beta-L-Lyxofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of beta-L-Lyxofuranose derivative stability in solution.

Frequently Asked Questions (FAQs)

Q1: Why are my beta-L-Lyxofuranose derivatives degrading so quickly in solution?

A1: Furanoside rings, such as L-lyxofuranose, are inherently less thermodynamically stable than their corresponding pyranose (six-membered ring) forms. The stability of the glycosidic bond is highly sensitive to environmental conditions. Acidic conditions are a primary cause of degradation, as they can protonate the glycosidic oxygen, leading to hydrolysis and cleavage of the bond.[1][2] The rate of hydrolysis is dependent on the hydrogen ion concentration.[1]

Q2: What are the most common degradation pathways for furanoside derivatives?

A2: The primary degradation pathway is acid-catalyzed hydrolysis of the glycosidic bond, which separates the sugar moiety from its aglycone.[1][2] Following this, the free L-lyxose can undergo further reactions, including isomerization to other pentoses or degradation into smaller molecules like furfural (B47365) under strongly acidic conditions and high temperatures. For nucleoside analogues, depurination (cleavage of the bond to a purine (B94841) base) is a common degradation pathway under acidic conditions.[1][3]

Q3: How can I improve the stability of my beta-L-Lyxofuranose derivatives in solution?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Maintaining a neutral or slightly alkaline pH is crucial, as the glycosidic bond is most susceptible to acid-catalyzed hydrolysis.[1]

  • Buffer Selection: The choice of buffer can impact stability. Some buffer components can catalyze degradation.[4] It is advisable to screen different buffer systems (e.g., phosphate, TRIS) to find the optimal one for your specific derivative.

  • Protecting Groups: The introduction of certain protecting groups on the sugar ring can sterically hinder the approach of hydronium ions to the glycosidic oxygen or electronically disfavor the formation of the oxocarbenium ion intermediate, thereby increasing stability.[5][6]

  • Structural Modifications: For nucleoside analogues, modifying the nucleobase or the sugar can enhance stability. For instance, carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, exhibit increased resistance to hydrolysis.[7]

  • Formulation with Excipients: For drug development, formulation with stabilizing excipients such as cyclodextrins can protect the labile glycosidic bond from hydrolysis.

Q4: My compound has poor aqueous solubility. How can I perform stability studies?

A4: Poor solubility is a common challenge. Here are some approaches:

  • Co-solvents: Using a water-miscible organic solvent (e.g., ethanol, DMSO, acetonitrile) can increase the solubility of your compound.[8][9] However, be aware that the co-solvent can affect the degradation kinetics.

  • Surfactants: The use of surfactants to form micelles can enhance the solubility of hydrophobic compounds.[8][10]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly improve its solubility.

  • Anhydrous Conditions: For compounds that are extremely sensitive to water, forced degradation studies can be conducted under anhydrous conditions using reactive organic solutions to probe for other degradation pathways.[11]

Troubleshooting Guides

Issue 1: Unexpected or Multiple Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Anomerization in Solution Sugars can exist as an equilibrium of α and β anomers, which may separate during chromatography, leading to peak splitting or broadening.[12] To prevent this, you can: 1) Increase the column temperature (e.g., 70-80 °C) to accelerate anomer interconversion, resulting in a single averaged peak.[12] 2) Use a mobile phase with a high pH (if your column allows), as alkaline conditions can also speed up anomerization.[12]
On-Column Degradation The compound may be degrading on the HPLC column, especially if the mobile phase is acidic or if the stationary phase has residual acidic silanols.
Presence of Diastereomers If the synthesis of the derivative can result in diastereomers, they may appear as separate peaks.
Degradation Products The additional peaks are likely degradation products. This indicates that the sample is not stable under the storage or experimental conditions.
Issue 2: Poor Peak Shape or Resolution in HPLC
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient retention or selectivity for polar furanoside derivatives.
Suboptimal Mobile Phase The mobile phase composition may not be suitable for separating your compound from its impurities or degradants.
Co-elution of Anomers As mentioned above, unresolved anomers can lead to broad peaks.
Issue 3: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Steps
Inconsistent pH of Solutions Small variations in pH can significantly affect the rate of hydrolysis, especially in unbuffered or weakly buffered solutions.
Temperature Fluctuations Degradation reactions are temperature-dependent. Ensure precise and consistent temperature control during your experiments.
Oxygen Exposure If your compound is susceptible to oxidation, inconsistent exposure to atmospheric oxygen can lead to variable results.
Light Exposure For photolabile compounds, uncontrolled exposure to light can cause degradation.

Data Presentation: Stability of Related Furanoside Derivatives

Disclaimer: The following data is for illustrative purposes and is based on studies of related furanoside nucleosides. The stability of specific beta-L-Lyxofuranose derivatives will vary and must be determined experimentally.

Table 1: Effect of pH on the Half-Life (t½) of Furanosides at Elevated Temperatures

Compound TypepHTemperature (°C)Approximate Half-Life (t½)Reference
Fructooligosaccharides (β-furanosides)4.0100Varies (minutes to hours)[8]
Fructooligosaccharides (β-furanosides)7.0100Significantly longer than at pH 4.0[8]
Fructooligosaccharides (β-furanosides)9.0100Significantly longer than at pH 4.0[8]
Purine Ribonucleosides1.037Varies (minutes)[1]
Pyrimidine Ribonucleosides1.037Varies (hours)[1]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsTarget Degradation (%)Reference
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°C5 - 20%[4][13]
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°C5 - 20%[4][13]
Oxidation 3 - 30% H₂O₂, Room Temperature5 - 20%[13]
Thermal Degradation 60 - 80°C (in solid state or solution)5 - 20%[4]
Photostability Exposure to >1.2 million lux hours and >200 W h/m² of UV light5 - 20%[14]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a beta-L-Lyxofuranose derivative. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[13]

  • Sample Preparation: Prepare a stock solution of the beta-L-Lyxofuranose derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • For solid-state thermal degradation, place the powdered compound in a controlled temperature oven.

    • Sample at various time points.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent beta-L-Lyxofuranose derivative from its potential degradation products.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). If retention is poor, consider a more polar column such as a C18 with a polar end-capping or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-30% B over 20 minutes) to screen for degradation products.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C. If anomer separation is an issue, the temperature can be increased.[12]

  • Detection Wavelength: Monitor at a wavelength where the chromophore of the aglycone absorbs, or use a DAD to screen across a range of wavelengths.

  • Method Validation: Once developed, the method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are resolved from the parent compound.

Visualizations

G cluster_degradation Generic Degradation Pathway of a Furanoside Parent beta-L-Lyxofuranoside Derivative Intermediate Protonated Glycosidic Oxygen Parent->Intermediate H+ (Acidic Conditions) Products L-Lyxofuranose + Aglycone Intermediate->Products Hydrolysis Further_Degradation Isomerization / Furfural Formation Products->Further_Degradation Heat, Strong Acid

Caption: Generic acid-catalyzed degradation pathway for a furanoside.

G cluster_workflow Experimental Workflow for Stability Study Prep Prepare Stock Solution of Derivative Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC/LC-MS Method Neutralize->Analyze Data Quantify Parent and Degradants Analyze->Data Kinetics Determine Degradation Kinetics (t½, Rate Constant) Data->Kinetics

Caption: Workflow for a typical forced degradation stability study.

Caption: Decision tree for troubleshooting anomer separation in HPLC.

References

Strategies to avoid side reactions in L-lyxose modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-lyxose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common challenges during the chemical modification of this rare pentose (B10789219) sugar. By understanding and controlling potential side reactions, you can improve reaction yields, simplify purification processes, and ensure the desired stereochemistry of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when modifying L-lyxose?

A1: Due to its multiple hydroxyl groups with similar reactivity, the primary challenges in L-lyxose modification are achieving regioselectivity and avoiding common side reactions. These include:

  • Lack of Regioselectivity: Difficulty in modifying a specific hydroxyl group without affecting others, leading to a mixture of constitutional isomers.

  • Epimerization: Inversion of stereochemistry at a chiral center, particularly at C-2, under basic conditions.

  • Anomerization: Interconversion between α and β anomers at the anomeric carbon (C-1), which can affect the stereochemical outcome of glycosylation reactions.

  • Degradation: Decomposition of the sugar backbone under harsh acidic or basic conditions, leading to the formation of furfural (B47365) and other degradation products.

  • Protecting Group-Related Issues: Incomplete protection or deprotection, and migration of protecting groups can lead to undesired side products.

Q2: Why is the choice of protecting groups so critical in L-lyxose chemistry?

A2: Protecting groups are essential for temporarily masking hydroxyl groups that are not intended to react, thereby directing the modification to a specific position. A well-designed protecting group strategy is the cornerstone of successful regioselective synthesis with L-lyxose. The choice of protecting groups influences not only regioselectivity but also the reactivity of the sugar and the stereochemical outcome of subsequent reactions, such as glycosylations.[1][2][3]

Q3: How can I improve the stereoselectivity of L-lyxose glycosylation?

A3: Controlling stereoselectivity in glycosylation is a complex challenge influenced by the glycosyl donor, acceptor, promoter, and solvent.[1][4][5] Key strategies include:

  • Neighboring Group Participation: Using a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position can help direct the formation of 1,2-trans-glycosides.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. For example, ethereal solvents can sometimes favor the formation of 1,2-cis glycosides.

  • Promoter/Activator Selection: The Lewis acid or promoter used to activate the glycosyl donor plays a crucial role. The optimal choice depends on the specific donor and acceptor.

  • Temperature Control: Glycosylation reactions are often highly temperature-sensitive.[1] Performing reactions at low temperatures can enhance selectivity.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Acylation or Alkylation Reactions

Symptoms:

  • Formation of multiple products with the same mass upon analysis (e.g., by mass spectrometry).

  • Complex proton and carbon NMR spectra indicating a mixture of isomers.

  • Difficulty in purifying the desired product from isomeric byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Similar Reactivity of Hydroxyl Groups The inherent reactivity differences between the hydroxyl groups of L-lyxose are subtle. To achieve regioselectivity, a protecting group strategy is often necessary. Consider using bulky protecting groups to selectively protect the less sterically hindered primary hydroxyl group (if applicable in your derivative) or exploit the formation of cyclic acetals (e.g., isopropylidene or benzylidene) to protect cis-diols.
Protecting Group Migration Acyl protecting groups, in particular, can migrate between adjacent hydroxyl groups under certain conditions (e.g., basic or acidic). Use non-migrating protecting groups like benzyl (B1604629) ethers. If acyl groups are necessary, carefully control the pH during the reaction and workup.
Incorrect Reaction Conditions The choice of base and solvent can influence regioselectivity. For instance, in the acylation of a derivative of L-lyxose, the use of pyridine (B92270) as a base may lead to a different regioselectivity compared to triethylamine (B128534).[6] It is advisable to screen different conditions to find the optimal ones for your specific substrate.
Problem 2: Epimerization at C-2 During a Reaction

Symptoms:

  • Isolation of a diastereomer of the expected product.

  • NMR analysis shows unexpected coupling constants or chemical shifts, particularly for the protons at C-1, C-2, and C-3.

Possible Causes and Solutions:

CauseRecommended Solution
Basic Reaction Conditions Base-catalyzed enolization at the C-2 position is a common cause of epimerization in aldoses, leading to the formation of the corresponding C-2 epimer.[7] If possible, avoid strongly basic conditions. If a base is required, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature to minimize the rate of epimerization.
Prolonged Reaction Times in Basic Media The longer the sugar is exposed to basic conditions, the more likely epimerization is to occur. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Problem 3: Low Yields and/or Degradation of L-Lyxose

Symptoms:

  • Low recovery of the desired product.

  • Formation of dark-colored reaction mixtures, indicating decomposition.

  • Presence of small, highly polar byproducts upon chromatographic analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Acidic Conditions Strong acids and high temperatures can lead to the degradation of pentoses like L-lyxose to form furfural and other byproducts.[8][9][10] Use the mildest acidic conditions necessary for the transformation and maintain the lowest possible reaction temperature.
Strongly Basic and/or Oxidative Conditions In the presence of strong bases and oxidizing agents, sugars can undergo complex degradation pathways.[11][12] Carefully select your reagents and consider using buffered solutions to maintain a stable pH.
Instability of Intermediates Certain reaction intermediates may be unstable and prone to decomposition. If you suspect this is the case, try to modify the reaction conditions (e.g., lower temperature, different solvent) to increase the stability of the intermediate.

Data Presentation

The following table summarizes common side reactions in pentose (e.g., xylose, a C-2 epimer of L-lyxose) modifications and strategies to minimize them. While this data is not exclusively for L-lyxose, the principles are highly relevant.

Reaction TypeCommon Side Reaction(s)Key Influencing FactorsStrategy to Minimize Side Reaction(s)Expected Improvement
Glycosylation Formation of anomeric mixtures (α/β)Solvent, temperature, protecting groups at C-2Use of participating protecting groups at C-2 for 1,2-trans products; non-participating groups for 1,2-cis. Ethereal solvents can favor α-anomers. Low temperatures generally improve selectivity.Improved stereoselectivity (e.g., from 1:1 to >10:1 α:β ratio)
Acylation/Alkylation Poor regioselectivitySteric hindrance, protecting groups, base/catalystUse of bulky protecting groups for selective protection of primary hydroxyls. Stannylene acetals to activate specific hydroxyls.From a complex mixture to a single major regioisomer.
Reactions in Basic Media Epimerization at C-2Base strength, temperature, reaction timeUse of weaker bases (e.g., pyridine vs. NaOH), lower reaction temperatures, and shorter reaction times.Reduction of epimeric byproduct from significant to trace amounts.
Reactions in Acidic Media Degradation to furfuralAcid concentration, temperatureUse of dilute acid and lower temperatures.Increased yield of the desired product by minimizing decomposition.

Experimental Protocols & Methodologies

General Protocol for Regioselective Acylation using a Stannylene Acetal (B89532) Intermediate (Adapted for L-Lyxose):

This protocol is a general guideline for the regioselective acylation of a diol, which can be adapted for a suitably protected L-lyxose derivative.

  • Formation of the Stannylene Acetal:

    • Dissolve the partially protected L-lyxose derivative (containing a cis or trans-diol) in an anhydrous solvent such as toluene (B28343) or benzene.

    • Add one equivalent of dibutyltin (B87310) oxide (Bu₂SnO).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is typically complete when the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the stannylene acetal.

  • Acylation:

    • Dissolve the crude stannylene acetal in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

    • Add a catalytic amount of a base such as triethylamine or cesium fluoride (B91410) if required.

    • Cool the solution to 0 °C or a lower temperature.

    • Slowly add the acylating agent (e.g., benzoyl chloride, acetic anhydride).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

experimental_workflow start Start with L-Lyxose Derivative protect Regioselective Protection (e.g., Stannylene Acetal Formation) start->protect Protecting Group Strategy modify Chemical Modification (e.g., Acylation, Glycosylation) protect->modify Selective Reaction deprotect Deprotection modify->deprotect Removal of Protecting Groups purify Purification and Analysis deprotect->purify end_product Final Product purify->end_product

Caption: A generalized workflow for the chemical modification of L-lyxose.

side_reaction_pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions L-Lyxose L-Lyxose Protected L-Lyxose Protected L-Lyxose L-Lyxose->Protected L-Lyxose degradation Degradation (e.g., Furfural) L-Lyxose->degradation Acidic Conditions Desired Product Desired Product Protected L-Lyxose->Desired Product epimerization Epimerization (e.g., to L-Xylose derivative) Protected L-Lyxose->epimerization Basic Conditions regioisomers Regioisomers Protected L-Lyxose->regioisomers Non-selective Reaction

Caption: Common side reaction pathways in L-lyxose modifications.

References

Technical Support Center: HPLC Analysis of Lyxofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of lyxofuranosides, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are all the peaks in my chromatogram splitting or distorted?

When all peaks in a run exhibit poor shape, the issue is likely systemic rather than related to the specific analyte chemistry. The problem can usually be traced to the column, the mobile phase flow path, or the hardware connections.[1]

Answer:

System-wide peak splitting is often caused by a disruption in the flow path, leading to different path lengths for the analyte band as it travels through the system.[2][3] Common culprits include a partially blocked column frit, contamination, or a void in the column's packed bed.[4] Improperly seated fittings or the use of tubing with an incorrect inner diameter can also create dead volume, contributing to peak distortion.[5]

Troubleshooting Steps:

  • Check System Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and correctly seated to minimize dead volume.[5]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent to remove strongly retained compounds.[3][6]

  • Replace the Frit/Guard Column: Particulates from the sample or mobile phase can clog the inlet frit or guard column.[4] Replace the guard column first. If the problem persists, the analytical column's inlet frit may need replacement.

  • Inspect for Column Voids: A void at the column inlet can cause significant peak splitting.[1][3] This can result from pressure shocks or operating at a pH that dissolves the silica (B1680970) packing.[3] If a void is visible, the column usually needs to be replaced.

Table 1: General Causes of Peak Splitting for All Analytes

Potential CauseDescriptionRecommended Solution
Column Contamination Buildup of strongly retained matrix components at the column inlet.[5]Flush the column with a strong solvent; use a guard column.[6]
Blocked Inlet Frit Particulates from the sample or mobile phase blocking the frit.[4]Backflush the column (if permitted by the manufacturer); replace the frit or the column.[3]
Column Void A void or channel forms in the stationary phase packing.[2][3]Replace the column and avoid sudden pressure changes.
Improper Connections Dead volume in the flow path from loose or incorrect fittings.[5]Check and tighten all fittings; use low-dead-volume components.[2]
Q2: Only my lyxofuranoside peak is splitting, while other peaks look fine. What is the specific cause?

When peak splitting is specific to a single compound like a lyxofuranoside, the cause is typically related to the analyte's chemical behavior under the chromatographic conditions. For reducing sugars, the most common reason is the on-column separation of anomers.[7]

Answer:

Lyxofuranosides, like many other reducing sugars, can exist in solution as two interconverting anomeric forms (α and β), a process known as mutarotation.[7] If the rate of this interconversion is slow relative to the speed of the chromatographic separation, the two anomers can be partially resolved, resulting in a split or broadened peak.[7] This phenomenon is a frequent challenge in the analysis of sugars by HPLC.[5]

Another possibility, though less common if working with a pure standard, is the co-elution of a closely related impurity.[4]

Troubleshooting Steps:

  • Increase Column Temperature: Elevating the column temperature is the most common and effective way to address anomeric separation.[7][8] Higher temperatures (e.g., 60-80°C) accelerate the rate of mutarotation, causing the two anomeric peaks to collapse into a single, sharp peak.[8][9]

  • Adjust Mobile Phase pH: Operating at a slightly basic pH can also catalyze the interconversion of anomers.[7] This can be achieved by adding a small amount of a basic modifier to the mobile phase, though care must be taken to ensure it is compatible with the column's stationary phase (silica-based columns are unstable at high pH).[3]

  • Confirm Co-elution: To rule out a co-eluting impurity, try altering the method's selectivity by changing the mobile phase composition or using a column with a different stationary phase. If the split peak resolves into two distinct peaks with different retention times, it indicates an impurity is present.[4]

G cluster_low_temp Low Temperature / Neutral pH cluster_high_temp High Temperature / Basic pH cluster_chromatogram a α-anomer b β-anomer a->b low_chrom Result: Split Peak a->low_chrom b->low_chrom c Slow Interconversion d Single Analyte Peak high_chrom Result: Sharp, Single Peak d->high_chrom e Rapid Interconversion

Effect of Temperature/pH on Anomer Separation.

Q3: How does the injection solvent affect peak shape for lyxofuranosides?

The composition of the solvent used to dissolve the sample can have a dramatic effect on peak shape, often causing splitting or severe broadening if it is not compatible with the mobile phase.[10]

Answer:

For lyxofuranosides, which are highly polar, separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the mobile phase is typically high in organic content (e.g., acetonitrile) and low in aqueous content. Injecting a sample dissolved in a solvent that is much "stronger" (i.e., more aqueous) than the mobile phase can cause the analyte to travel prematurely down the column before properly partitioning with the stationary phase. This leads to distorted or split peaks.[10]

Best Practice:

  • Match the Mobile Phase: Whenever possible, dissolve and inject your lyxofuranoside samples in the initial mobile phase composition.

  • Use a Weaker Solvent: If the sample is not soluble in the initial mobile phase, use a solvent that is weaker (i.e., has a higher organic concentration for HILIC).

  • Minimize Injection Volume: If a solvent mismatch is unavoidable, keep the injection volume as small as possible to minimize its effect on peak shape.[4][11]

Q4: What role does column temperature play in resolving peak splitting for sugars?

Column temperature is a critical parameter in the HPLC analysis of sugars and can be used to control both retention time and selectivity.[12] For lyxofuranosides, its primary role is often to manage the on-column anomerization that causes peak splitting.[7]

Answer:

As discussed in Q2, increasing the column temperature accelerates the interconversion between α and β anomers, effectively merging two separate peaks into one.[7][8] However, temperature also reduces the viscosity of the mobile phase, which generally leads to shorter retention times.[12] It can also alter the selectivity of the separation, potentially changing the elution order of different compounds.[9] Therefore, temperature must be carefully controlled and optimized for reproducible results.

Table 2: Typical Temperature Effects on Sugar Analysis

Temperature RangeExpected Effect on Lyxofuranoside PeakConsiderations
Ambient (~25-35°C) Anomeric splitting is likely to be observed.[9]May provide better resolution for other components in a mixture.
Moderate (~40-55°C) Peak splitting may be reduced but not fully resolved.[9]A good starting point for method development.
Elevated (~60-80°C) Anomeric peaks often collapse into a single, sharp peak.[8]Can reduce column lifetime, especially for silica-based columns. May cause degradation of some sugar aldoses.[13]

Experimental Protocols

Protocol 1: Systematic Approach to Resolving Anomeric Peak Splitting

This protocol provides a step-by-step method for diagnosing and resolving peak splitting caused by anomeric separation of lyxofuranosides on a HILIC column.

1. Initial Conditions & System Preparation:

  • Column: HILIC (e.g., aminopropyl-bonded silica), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 75:25 (v/v) Acetonitrile:Water.[14]

  • Flow Rate: 1.0 mL/min.[15]

  • Initial Column Temperature: 35°C.[9]

  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • Sample: Lyxofuranoside standard dissolved in the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[15]

2. Diagnostic & Optimization Steps:

  • Inject Standard: Perform an injection under the initial conditions and confirm that the lyxofuranoside peak is split or severely broadened.

  • Increase Temperature: Raise the column temperature in 10°C increments (e.g., to 45°C, 55°C, 65°C). Equilibrate for 15-20 minutes at each new temperature before injecting the standard again.

  • Monitor Peak Shape: Observe the chromatograms. As the temperature increases, the split peaks should begin to merge. The optimal temperature is the lowest temperature at which a single, symmetrical peak is achieved.[7][9]

  • (Optional) Mobile Phase Modification: If peak splitting persists even at high temperatures (e.g., 80°C), consider adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 0.05-0.1%) to the aqueous portion of the mobile phase. Warning: Verify the pH tolerance of your column before making the mobile phase basic, as high pH can rapidly degrade silica-based columns.[3]

  • Re-equilibrate and Confirm: Once an optimal condition is found, re-equilibrate the system and perform multiple injections to confirm the reproducibility of the retention time and peak shape.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of peak splitting in HPLC.

Troubleshooting_Workflow cluster_system System/Column Issues cluster_analyte Analyte-Specific Issues start Peak Splitting Observed q1 Are ALL peaks in the chromatogram splitting? start->q1 sys_check Check fittings for leaks & minimize dead volume q1->sys_check Yes anomer_check Issue is likely anomeric separation for lyxofuranoside q1->anomer_check No, only analyte peak col_flush Flush column with strong solvent sys_check->col_flush frit_check Replace guard column or column frit col_flush->frit_check col_replace Inspect for column void (replace if necessary) frit_check->col_replace end_node Problem Resolved col_replace->end_node temp_inc Increase column temperature (60-80°C) anomer_check->temp_inc ph_adj Adjust mobile phase pH (if column compatible) temp_inc->ph_adj solvent_check Ensure sample solvent matches mobile phase ph_adj->solvent_check solvent_check->end_node

Logical Workflow for Troubleshooting Peak Splitting.

References

Managing protecting group migration in L-lyxose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in the synthesis of L-lyxose: the management and prevention of protecting group migration.

Frequently Asked Questions (FAQs)

Q1: What is protecting group migration in the context of L-lyxose synthesis?

A1: Protecting group migration is an intramolecular rearrangement where a protecting group, such as an isopropylidene (acetal) or an acyl group, moves from one hydroxyl group to another within the same sugar molecule.[1][2] In the synthesis of L-lyxose, particularly when using intermediates like 2,3-O-isopropylidene-L-lyxofuranose, the isopropylidene group can migrate to form a 3,5-O-isopropylidene or other isomeric acetals. This leads to a mixture of undesired products, complicating purification and reducing the yield of the target L-lyxose derivative.

Q2: What is the primary cause of isopropylidene group migration during L-lyxose synthesis?

A2: The primary cause of isopropylidene group migration is exposure to acidic conditions, which are often necessary for either the installation or removal of the protecting group itself. The generally accepted mechanism involves the protonation of one of the acetal (B89532) oxygens, followed by the formation of a transient oxocarbenium ion intermediate. This intermediate can then be attacked by a neighboring hydroxyl group, leading to the formation of a new, migrated acetal.

Q3: What factors influence the rate and extent of protecting group migration?

A3: Several factors can influence the rate and extent of protecting group migration:

  • pH: Acidic conditions promote migration. The stronger the acid or the longer the exposure, the more likely migration is to occur.

  • Temperature: Higher reaction temperatures generally accelerate the rate of migration.

  • Solvent: The choice of solvent can affect the stability of the intermediates and the reaction rate.

  • Steric and Electronic Effects: The stereochemical arrangement of the hydroxyl and protecting groups on the furanose ring influences the ease of forming the cyclic intermediate necessary for migration.

Q4: How can I detect if protecting group migration has occurred in my L-lyxose synthesis?

A4: The most effective method for detecting and quantifying protecting group migration is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] By comparing the ¹H and ¹³C NMR spectra of your product mixture with the spectra of the expected product and known isomers, you can identify the presence of migrated protecting groups. Specific chemical shifts of the isopropylidene methyl protons and the protons on the carbons bearing the acetal are indicative of their location on the sugar ring. Thin Layer Chromatography (TLC) can also be a useful tool to visualize the presence of multiple products.

Troubleshooting Guide

Problem 1: My NMR spectrum indicates a mixture of isomers after attempting to synthesize or deprotect a 2,3-O-isopropylidene-L-lyxofuranose intermediate.

  • Possible Cause: Acid-catalyzed migration of the isopropylidene group has occurred.

  • Solution:

    • Optimize Deprotection Conditions: If the migration happened during deprotection, switch to milder acidic conditions. For example, instead of strong mineral acids, consider using aqueous acetic acid or a solid-supported acid catalyst which can be easily filtered off, minimizing reaction time.

    • Control Reaction Time and Temperature: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. Perform the reaction at the lowest effective temperature.

    • Purification: If migration has already occurred, careful column chromatography may be able to separate the desired isomer from the migrated byproducts.

Problem 2: I am observing low yields of the desired L-lyxose precursor, and TLC shows multiple spots.

  • Possible Cause: Protecting group migration is leading to the formation of multiple, difficult-to-separate isomers, thus reducing the isolated yield of the target compound.

  • Solution:

    • Re-evaluate the Protecting Group Strategy: For future syntheses, consider if an isopropylidene group is the most suitable choice. While convenient, its lability can be problematic. More robust protecting groups that are less prone to migration under acidic conditions, such as benzylidene acetals for diols or silyl (B83357) ethers for individual hydroxyls, could be considered.

    • Orthogonal Protecting Group Strategy: Design your synthetic route to utilize protecting groups that can be removed under conditions that do not favor migration. For example, using a silyl ether that can be removed with fluoride (B91410) ions would avoid acidic conditions altogether for that deprotection step.

Quantitative Data on Protecting Group Migration

The migration of protecting groups can significantly impact the overall yield of a synthetic sequence. Below is a table illustrating the potential effect of isopropylidene group migration on the yield of a desired L-lyxose intermediate.

Starting MaterialReaction ConditionsDesired ProductUndesired Migrated ProductYield of Desired ProductYield of Migrated Product
2,3-O-Isopropylidene-L-lyxofuranose1% H₂SO₄ in MeOH, 25°C, 2hL-lyxose3,5-O-Isopropylidene-L-lyxofuranose~60%~25%
2,3-O-Isopropylidene-L-lyxofuranose80% Acetic Acid (aq), 25°C, 4hL-lyxose3,5-O-Isopropylidene-L-lyxofuranose~85%<10%

Note: These are representative yields based on typical outcomes in carbohydrate synthesis and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-L-lyxofuranose from D-Gulono-1,4-lactone

This protocol is adapted from procedures for the synthesis of similar furanose acetals and is designed to minimize migration.

Materials:

Procedure:

  • Suspend D-Gulono-1,4-lactone (1 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 eq) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1% v/v) with vigorous stirring.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as eluent).

  • Once the starting material is consumed (typically within 1-2 hours), carefully quench the reaction by adding anhydrous sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Deprotection of 2,3-O-Isopropylidene-L-lyxofuranose

This protocol uses mild acidic conditions to minimize the risk of migration.

Materials:

  • 2,3-O-Isopropylidene-L-lyxofuranose

  • Glacial Acetic Acid

  • Deionized Water

  • Dowex 50W-X8 resin (H⁺ form)

Procedure:

  • Dissolve the 2,3-O-isopropylidene-L-lyxofuranose in a solution of 80% aqueous acetic acid.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.

  • Dissolve the resulting syrup in water and neutralize with Dowex 50W-X8 resin (H⁺ form) until the pH is neutral.

  • Filter the resin and wash with water.

  • Lyophilize the combined aqueous fractions to obtain the deprotected L-lyxose.

Visualizations

protecting_group_migration Start 2,3-O-Isopropylidene- L-lyxofuranose Protonation Protonation of Acetal Oxygen Start->Protonation H+ Deprotection Desired Deprotection (L-lyxose) Start->Deprotection Mild H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Attack Intramolecular Attack by C5-OH Oxocarbenium->Attack Migrated 3,5-O-Isopropylidene- L-lyxofuranose (Undesired Product) Attack->Migrated

Caption: Mechanism of acid-catalyzed isopropylidene group migration.

experimental_workflow Start Start: L-lyxose precursor with isopropylidene protection Reaction Deprotection Reaction (e.g., aqueous acetic acid) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Desired Desired Product: L-lyxose Analysis->Desired Migrated Migrated Isomer Analysis->Migrated

Caption: General experimental workflow for managing protecting group migration.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of β-L- and β-D-Lyxofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of the sugar moiety in nucleoside analogs is a critical determinant of their biological activity. This guide provides a comparative analysis of β-L- and β-D-lyxofuranosyl nucleosides, synthetic analogs of natural nucleosides, exploring their potential as therapeutic agents. While direct comparative data for a wide range of β-anomers is limited in publicly available literature, this document synthesizes existing findings, including insightful data on α-anomers, to highlight key differences in their antiviral and potential anticancer activities and underlying mechanisms of action.

Overview of Biological Activities

The spatial arrangement of the hydroxyl groups and the nucleobase in lyxofuranosyl nucleosides, dictated by their D- or L-configuration, profoundly influences their interaction with viral and cellular enzymes. This distinction often leads to different metabolic fates and biological targets, resulting in varied efficacy and toxicity profiles. Generally, D-nucleoside analogs are recognized by cellular and viral kinases and are phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid synthesis. In contrast, L-nucleoside analogs are often poorer substrates for these kinases, which can lead to lower cytotoxicity and potentially different mechanisms of action.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of representative lyxofuranosyl nucleoside analogs. It is important to note the limited availability of direct comparative studies for β-L- versus β-D-lyxofuranosyl nucleosides. However, data from a study on α-anomeric benzimidazole (B57391) derivatives provides a valuable insight into the potential impact of the sugar's stereochemistry.

Table 1: Antiviral Activity of α-L- and α-D-Lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1)

CompoundConfigurationVirusAssayIC₅₀ (µM)
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleα-LHCMV (Towne)Plaque Reduction0.2
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleα-LHCMV (Towne)Plaque Reduction0.4
2-Bromo-5,6-dichloro-1-(5-deoxy-α-D-lyxofuranosyl)benzimidazoleα-DHCMV (Towne)Plaque Reduction>100
2-Chloro-5,6-dichloro-1-(5-deoxy-α-D-lyxofuranosyl)benzimidazoleα-DHCMV (Towne)Plaque Reduction>100
2-Bromo-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoleα-LHCMV (Towne)Plaque Reduction3
2-Bromo-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazoleα-DHCMV (Towne)Plaque Reduction>100
All tested α-L and α-D-lyxofuranosyl benzimidazole derivativesα-L / α-DHSV-1 (KOS)Plaque Reduction>100

Data extracted from Migawa, M. T., et al. (1998). Design, Synthesis, and Antiviral Activity of R-Nucleosides: D- and L-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 41(8), 1242–1251.

Table 2: Cytotoxicity of α-L- and α-D-Lyxofuranosyl Benzimidazole Derivatives

CompoundConfigurationCell LineCC₅₀ (µM)
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleα-LHFF20
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleα-LHFF30
2-Bromo-5,6-dichloro-1-(5-deoxy-α-D-lyxofuranosyl)benzimidazoleα-DHFF>100
2-Chloro-5,6-dichloro-1-(5-deoxy-α-D-lyxofuranosyl)benzimidazoleα-DHFF>100

Data extracted from Migawa, M. T., et al. (1998). Design, Synthesis, and Antiviral Activity of R-Nucleosides: D- and L-Isomers of Lyxofuranosyl- and (5-Deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 41(8), 1242–1251. HFF = Human Foreskin Fibroblast cells.

The data on the α-anomers strongly suggests that the L-configuration can be crucial for antiviral activity against HCMV in this class of compounds, with the 5-deoxy-α-L-lyxofuranosyl derivatives showing high potency and a favorable therapeutic window. In contrast, the corresponding α-D-isomers were inactive. This highlights the stereospecificity of the target enzyme(s).

Mechanisms of Action

The differing biological activities of β-L- and β-D-lyxofuranosyl nucleosides can be attributed to their distinct metabolic pathways and molecular targets.

β-D-Lyxofuranosyl Nucleosides: Chain Termination of Nucleic Acid Synthesis

Similar to many clinically used D-nucleoside analogs, β-D-lyxofuranosyl nucleosides are expected to exert their antiviral and anticancer effects primarily through the inhibition of DNA or RNA synthesis. This process involves:

  • Cellular Uptake: The nucleoside analog is transported into the host or infected cell.

  • Phosphorylation: Cellular or viral kinases sequentially phosphorylate the nucleoside to its monophosphate, diphosphate, and finally, its active triphosphate form.

  • Incorporation and Chain Termination: The triphosphate analog is incorporated into the growing viral or cellular DNA or RNA strand by a polymerase. The presence of the lyxofuranosyl sugar, with its altered stereochemistry at the 2' or 3' position, can disrupt the polymerase's function and lead to chain termination.

D_Nucleoside_Mechanism cluster_cell Host/Infected Cell BD_Nuc β-D-Lyxofuranosyl Nucleoside BD_Nuc_MP β-D-Lyxofuranosyl Nucleoside Monophosphate BD_Nuc->BD_Nuc_MP Cellular/Viral Kinase BD_Nuc_DP β-D-Lyxofuranosyl Nucleoside Diphosphate BD_Nuc_MP->BD_Nuc_DP Cellular Kinase BD_Nuc_TP β-D-Lyxofuranosyl Nucleoside Triphosphate BD_Nuc_DP->BD_Nuc_TP Cellular Kinase DNA_RNA Viral/Cellular DNA/RNA Synthesis BD_Nuc_TP->DNA_RNA Incorporation by Polymerase Chain_Termination Chain Termination & Inhibition of Replication DNA_RNA->Chain_Termination

Caption: Proposed mechanism of action for β-D-lyxofuranosyl nucleosides.

β-L-Lyxofuranosyl Nucleosides: Alternative Mechanisms

The L-configuration of the sugar moiety often renders these nucleosides poor substrates for the kinases that activate their D-counterparts. This can lead to reduced cytotoxicity and suggests alternative mechanisms of action. One such proposed mechanism for certain L-lyxofuranosyl nucleosides is the inhibition of adenosine (B11128) kinase (AK).

Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). Inhibition of AK leads to an increase in intracellular and extracellular adenosine levels. Adenosine, in turn, can modulate various physiological processes through its receptors, including anti-inflammatory and immunosuppressive effects. L-lyxofuranosyl analogs of tubercidin, for example, have been investigated as potential AK inhibitors with the L-stereochemistry being intentionally chosen to avoid phosphorylation and associated toxicities.

L_Nucleoside_Mechanism cluster_cell Cell BL_Nuc β-L-Lyxofuranosyl Nucleoside AK Adenosine Kinase (AK) BL_Nuc->AK Inhibition AMP AMP AK->AMP Adenosine Adenosine Adenosine->AK Increased_Adenosine Increased Extracellular Adenosine Adenosine->Increased_Adenosine Adenosine_Receptors Adenosine Receptors Increased_Adenosine->Adenosine_Receptors Biological_Effect Anti-inflammatory/ Immunomodulatory Effects Adenosine_Receptors->Biological_Effect

Caption: Proposed mechanism for certain β-L-lyxofuranosyl nucleosides as adenosine kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of nucleoside analogs.

Antiviral Plaque Reduction Assay (for HCMV)

This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (IC₅₀).

  • Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with HCMV at a concentration that produces approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both β-L- and β-D-lyxofuranosyl nucleosides) in a culture medium containing 1% carboxymethylcellulose. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the test compounds.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 7-10 days, or until plaques are clearly visible.

  • Plaque Visualization and Counting: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

  • Cell Seeding: Seed a suitable cell line (e.g., HFF for antiviral testing, or a cancer cell line for anticancer screening) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral or anticancer assay (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Comparative Analysis A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with β-L/β-D Nucleosides A2->A3 A4 Incubate A3->A4 A5 Plaque Reduction Assay A4->A5 A6 Calculate IC₅₀ A5->A6 D1 Compare IC₅₀ and CC₅₀ values of β-L vs β-D analogs A6->D1 C1 Seed Cells C2 Treat with β-L/β-D Nucleosides C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Calculate CC₅₀ C4->C5 C5->D1 D2 Determine Selectivity Index (CC₅₀/IC₅₀) D1->D2

Caption: General experimental workflow for comparing antiviral activity and cytotoxicity.

Conclusion

The stereochemistry of the sugar moiety is a pivotal factor in determining the biological profile of lyxofuranosyl nucleosides. While comprehensive comparative data for β-L- versus β-D-lyxofuranosyl nucleosides remains an area for further investigation, existing evidence, particularly from α-anomeric analogs, strongly suggests that the L-configuration can lead to potent and specific biological activities, such as the observed anti-HCMV effects, that are absent in their D-counterparts.

The likely difference in their metabolic activation—phosphorylation for D-analogs versus potential avoidance of this pathway and alternative mechanisms like adenosine kinase inhibition for L-analogs—provides a compelling rationale for the continued exploration of both series of compounds. Future research should focus on direct, head-to-head comparisons of β-L- and β-D-lyxofuranosyl nucleosides against a broader range of viruses and cancer cell lines to fully elucidate their therapeutic potential and structure-activity relationships.

A Comparative Structural Analysis of beta-L-Lyxofuranose and Other Pentofuranoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of beta-L-Lyxofuranose with other key pentofuranoses, namely beta-L-Ribofuranose, beta-L-Arabinofuranose, and beta-L-Xylofuranose. Understanding the subtle yet significant stereochemical and conformational differences between these monosaccharides is crucial for rational drug design and the development of novel therapeutics, as these variations can profoundly impact biological activity and molecular recognition.

Stereochemical and Conformational Overview

Pentofuranoses are five-membered ring carbohydrates that exhibit considerable conformational flexibility.[1] Their structure is not planar but rather exists in a dynamic equilibrium of puckered conformations, most commonly described by the pseudorotation concept. The orientation of the hydroxyl groups and the anomeric configuration (alpha or beta) dictates the preferred conformation and, consequently, the molecule's overall shape and interaction profile.

This comparison focuses on the beta-anomers of L-pentofuranoses, which are enantiomers of the more common D-sugars found in nucleic acids. L-sugars and their derivatives are of increasing interest in drug development for their potential as enzyme inhibitors and antiviral agents, often exhibiting different biological activities compared to their D-counterparts.

Structural Comparison of beta-L-Pentofuranoses

The key structural distinctions between beta-L-Lyxofuranose and its isomers lie in the stereochemistry at each chiral center, which in turn influences the preferred ring conformation. The following table summarizes key structural parameters for these pentofuranoses.

Parameterbeta-L-Lyxofuranosebeta-L-Ribofuranosebeta-L-Arabinofuranosebeta-L-Xylofuranose
IUPAC Name (2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2](2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[3](2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[4](2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[5]
Molecular Formula C5H10O5[2]C5H10O5[3]C5H10O5[4]C5H10O5[5]
Molecular Weight 150.13 g/mol [2]150.13 g/mol [3]150.13 g/mol [4]150.13 g/mol [5]
Hydroxyl Group Orientations (Relative to the Ring) C1-OH (axial), C2-OH (equatorial), C3-OH (axial)C1-OH (axial), C2-OH (axial), C3-OH (axial)C1-OH (axial), C2-OH (equatorial), C3-OH (equatorial)C1-OH (axial), C2-OH (axial), C3-OH (equatorial)
Predicted Ring Pucker (Dominant Conformer) C2'-endo or C3'-endoC3'-endoC2'-endoC3'-endo

Note: The hydroxyl group orientations and predicted ring pucker are based on general principles of carbohydrate stereochemistry and may vary in solution or in the solid state. Specific experimental data for L-enantiomers is limited.

Experimental Data for Structural Elucidation

The precise three-dimensional structure of carbohydrates is determined using a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

X-ray Crystallography Data

Obtaining high-quality crystals of underivatized monosaccharides can be challenging. While crystal structures for many derivatives and enzyme-bound pentofuranoses are available, data for the isolated beta-L-furanoses is scarce. The following table presents available crystallographic data for related compounds.

CompoundSpace GroupUnit Cell Dimensions (Å)Resolution (Å)PDB ID
Methyl β-D-ribofuranosideP2₁2₁2₁a=5.99, b=9.98, c=13.01N/ANot available
β-L-arabinofuranose (in complex with β-L-arabinofuranosidase)P2₁2₁2₁a=78.9, b=97.3, c=101.22.104AZN

Note: This data is for related D-enantiomers or enzyme-bound L-enantiomers and serves as an illustration of the type of data obtained from X-ray crystallography.

NMR Spectroscopy Data

NMR spectroscopy, particularly the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), provides detailed information about the conformation of molecules in solution. The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation, and can be used to determine the ring pucker.

Pentofuranose (B7776049) DerivativeCoupling Constant (Hz)Inferred Dihedral Angle (°)Dominant Conformation
Methyl 2,3-O-isopropylidene-β-D-ribofuranosideJ₁,₂ ≈ 0~90C3'-endo
Methyl β-L-arabinofuranosideJ₁,₂ = 4.8~45C2'-endo[6]

Note: This data is for derivatives and the corresponding D- or L-enantiomers as representative examples due to the limited availability of complete NMR assignments for the target beta-L-pentofuranoses.

Experimental Protocols

X-ray Crystallography for Carbohydrate Structure Determination

Objective: To determine the precise three-dimensional atomic arrangement of the pentofuranose in a crystalline state.

Methodology:

  • Crystallization:

    • Prepare a supersaturated solution of the purified pentofuranose in a suitable solvent (e.g., water, ethanol-water mixtures).

    • Employ vapor diffusion (hanging or sitting drop), slow evaporation, or cooling methods to induce crystallization.

    • Screen various conditions (precipitants, pH, temperature) to obtain single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal in a stream of liquid nitrogen (cryo-crystallography) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (typically from a synchrotron source).

    • Rotate the crystal and collect diffraction patterns on a detector (e.g., CCD or pixel array detector).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or molecular replacement (if a similar structure is known).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, thermal parameters, and occupancies.

    • Validate the final structure using geometric and statistical checks.

NMR Spectroscopy for Conformational Analysis of Pentofuranoses in Solution

Objective: To determine the predominant conformation and dynamic properties of the pentofuranose in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the purified pentofuranose in a deuterated solvent (e.g., D₂O, DMSO-d₆) to the desired concentration (typically 1-10 mM).

    • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system and facilitate proton assignments.

      • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in the assignment of overlapping signals.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons for ¹³C assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, useful for confirming assignments and identifying linkages in larger molecules.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for conformational analysis.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, baseline correction).

    • Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

    • Measure the coupling constants (³JHH) from the high-resolution 1D or 2D spectra.

    • Use the measured coupling constants in Karplus-type equations to calculate the corresponding dihedral angles.

    • Analyze NOE/ROE cross-peak intensities to derive interproton distance constraints.

    • Utilize the dihedral angle and distance constraints to determine the preferred ring conformation (e.g., C2'-endo, C3'-endo) and the orientation of substituents. This is often done in conjunction with molecular mechanics or molecular dynamics simulations.

Visualizing Structural Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

structural_comparison_workflow cluster_sample Pentofuranose Isomers cluster_analysis Structural Analysis cluster_data Data Interpretation beta-L-Lyxofuranose beta-L-Lyxofuranose X-ray_Crystallography X-ray_Crystallography beta-L-Lyxofuranose->X-ray_Crystallography beta-L-Ribofuranose beta-L-Ribofuranose NMR_Spectroscopy NMR_Spectroscopy beta-L-Ribofuranose->NMR_Spectroscopy beta-L-Arabinofuranose beta-L-Arabinofuranose Computational_Modeling Computational_Modeling beta-L-Arabinofuranose->Computational_Modeling beta-L-Xylofuranose beta-L-Xylofuranose beta-L-Xylofuranose->X-ray_Crystallography beta-L-Xylofuranose->NMR_Spectroscopy Stereochemistry Stereochemistry X-ray_Crystallography->Stereochemistry Ring_Conformation Ring_Conformation NMR_Spectroscopy->Ring_Conformation Functional_Group_Orientation Functional_Group_Orientation NMR_Spectroscopy->Functional_Group_Orientation Computational_Modeling->Ring_Conformation

Caption: Workflow for the comparative structural analysis of pentofuranoses.

pentofuranose_puckering C2_endo C2'-endo Planar->C2_endo C3_exo C3'-exo Planar->C3_exo C3_endo C3'-endo Planar->C3_endo C2_exo C2'-exo Planar->C2_exo C2_endo->C3_exo Pseudorotation C3_exo->C3_endo Pseudorotation C3_endo->C2_exo Pseudorotation C2_exo->C2_endo Pseudorotation

Caption: Pseudorotation pathway of pentofuranose ring puckering.

References

In Vitro Validation of Beta-L-Lyxofuranose-Based Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral activity of beta-L-lyxofuranose-based compounds, primarily focusing on their efficacy against Human Cytomegalovirus (HCMV). The performance of these compounds is compared with established antiviral agents, supported by experimental data from relevant studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Comparative Antiviral Activity and Cytotoxicity

The in vitro efficacy of novel antiviral compounds is commonly assessed by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of a drug that inhibits 50% of viral replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as the ratio of CC50 to EC50, signifies a more favorable safety profile for the compound.

The following tables summarize the in vitro antiviral activity and cytotoxicity of various α-L-lyxofuranosyl and 5'-deoxy-α-L-lyxofuranosyl benzimidazole (B57391) derivatives against HCMV, alongside data for commercially available antiviral drugs for comparison.

Table 1: Antiviral Activity of α-L-Lyxofuranosyl and 5'-Deoxy-α-L-lyxofuranosyl Benzimidazoles against HCMV (Towne Strain) [1]

CompoundAssay TypeEC50 (µM)EC90 (µM)
5'-Deoxy-α-L-lyxofuranosyl Analogues (Halogenated) Plaque Reduction0.2 - 0.4-
Yield Reduction-0.2 - 2
α-L-Lyxofuranosyl Analogues (2-Isopropylamino or 2-Cyclopropylamino) Plaque Reduction60 - 100-
Yield Reduction-17 - 100
α-L-Lyxofuranosyl Analogues (Benzylthio) Plaque ReductionWeakly active-

EC90: 90% effective concentration

Table 2: Cytotoxicity of α-L-Lyxofuranosyl and 5'-Deoxy-α-L-lyxofuranosyl Benzimidazoles [1]

CompoundCell LineCytotoxicity
5'-Deoxy-α-L-lyxofuranosyl Analogues (Halogenated) HFF, KBNot specified, but activity was separated from cytotoxicity
α-L-Lyxofuranosyl Analogues (2-Isopropylamino or 2-Cyclopropylamino) HFF, KBNot cytotoxic
α-L-Lyxofuranosyl Analogues (Methylamino, Thio, Methylthio) HFF, KBNot cytotoxic
α-L-Lyxofuranosyl Analogues (Benzylthio) HFF, KBActivity was poorly separated from cytotoxicity

HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line

Table 3: Comparative Antiviral Activity of Clinically Used Anti-HCMV Drugs

CompoundVirus StrainAssay TypeCell LineEC50 (µM)Reference
Ganciclovir AD169DNA HybridizationMRC-50.53 ± 0.04[2]
Clinical IsolatesPlaque Reduction-Mean 1.7 (0.2-5.3)
Foscarnet ----
Cidofovir ----
Maribavir AD169DNA HybridizationMRC-50.12 ± 0.01[2]

Mechanisms of Action

Benzimidazole nucleosides, including the beta-L-lyxofuranose derivatives, exhibit distinct mechanisms of action against HCMV, primarily targeting different stages of the viral replication cycle.

  • Early-Stage Inhibition: The 5'-deoxy-α-L-lyxofuranosyl analogs of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole act early in the replication cycle.[3] Their mechanism is effective after viral entry into the host cell but before the commencement of viral DNA synthesis.[3]

  • Late-Stage Inhibition: In contrast, the α-lyxofuranosyl analogs interfere with the later stages of viral replication.[3] Their mode of action is similar to that of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), which involves blocking the processing and maturation of viral DNA.[3]

  • Inhibition of DNA Synthesis and Nuclear Egress: Another related compound, Maribavir (a β-L-ribofuranosyl benzimidazole), demonstrates a dual mechanism by preventing both viral DNA synthesis and the egress of viral capsids from the nucleus.

cluster_host_cell Host Cell cluster_nucleus Nucleus viral_dna_synthesis Viral DNA Synthesis dna_processing Viral DNA Processing & Maturation viral_dna_synthesis->dna_processing capsid_egress Capsid Nuclear Egress dna_processing->capsid_egress progeny_virus Progeny Virus Release capsid_egress->progeny_virus viral_entry Viral Entry viral_entry->viral_dna_synthesis inhibitor_early 5'-Deoxy-α-L-lyxofuranosyl Analogues inhibitor_early->viral_dna_synthesis Inhibits inhibitor_late α-L-Lyxofuranosyl Analogues inhibitor_late->dna_processing Inhibits inhibitor_dna_egress Maribavir (β-L-ribofuranosyl) inhibitor_dna_egress->viral_dna_synthesis Inhibits inhibitor_dna_egress->capsid_egress Inhibits

Figure 1. Mechanisms of action of benzimidazole nucleoside analogs against HCMV.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the antiviral activity and cytotoxicity of the beta-L-lyxofuranose-based compounds.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

  • Cell Seeding: Seed confluent monolayers of human foreskin fibroblasts (HFF) or other susceptible cell lines in 24-well plates.

  • Virus Inoculation: Infect the cell monolayers with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose (B11928114) or agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-14 days, or until distinct plaques are visible in the untreated virus control wells.

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with a solution of crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

  • Cell Seeding and Infection: Prepare confluent monolayers of susceptible cells in multi-well plates and infect them with HCMV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following virus adsorption, treat the infected cells with various concentrations of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (typically 48-72 hours for HCMV).

  • Harvesting Progeny Virus: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

  • EC90 Calculation: The EC90 value is calculated as the compound concentration that reduces the virus yield by 90% (1 log10) compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Seed HFF or KB cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a period equivalent to the duration of the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is determined as the compound concentration that reduces the absorbance (and thus cell viability) by 50% compared to the untreated cell control.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of antiviral compounds.

cluster_workflow In Vitro Antiviral Testing Workflow start Start: Compound Synthesis cell_culture 1. Cell Line Culture (e.g., HFF, KB) start->cell_culture cytotoxicity_assay 2. Cytotoxicity Assay (e.g., MTT) Determine CC50 cell_culture->cytotoxicity_assay antiviral_assay 3. Antiviral Efficacy Assays cell_culture->antiviral_assay data_analysis 5. Data Analysis Calculate Therapeutic Index (TI = CC50/EC50) cytotoxicity_assay->data_analysis plaque_assay Plaque Reduction Assay Determine EC50 antiviral_assay->plaque_assay yield_assay Yield Reduction Assay Determine EC90 antiviral_assay->yield_assay plaque_assay->data_analysis yield_assay->data_analysis mechanism_study 4. Mechanism of Action Studies (e.g., Time-of-addition) end End: Lead Compound Identification mechanism_study->end data_analysis->mechanism_study

Figure 2. General workflow for in vitro validation of antiviral compounds.

References

A Comparative Analysis of Enzymatic Incorporation of L- and D-Sugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereoselectivity of enzymes is paramount for applications ranging from drug design to the synthesis of novel biologics. This guide provides an objective comparison of the enzymatic incorporation of L- and D-sugars, supported by experimental data and detailed methodologies.

The vast majority of naturally occurring sugars are in the D-conformation, and as a result, the enzymes involved in carbohydrate metabolism, such as glycosyltransferases, have evolved to preferentially recognize and process D-sugars. However, L-sugars and their derivatives are found in nature and are of increasing interest for therapeutic applications due to their potential for increased stability and unique biological activities. This guide delves into the comparative kinetics of enzymes acting on L- and D-sugars, provides detailed experimental protocols for assessing their incorporation, and visualizes the underlying enzymatic processes.

Data Presentation: Comparative Enzyme Kinetics

The efficiency of enzymatic incorporation of a sugar moiety is best described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number), which together determine the catalytic efficiency (kcat/Km). The following tables summarize the available quantitative data for various enzymes with their corresponding L- and D-sugar substrates.

Enzyme FamilyEnzymeD-Sugar SubstrateL-Sugar SubstrateKm (mM) - D-SugarKm (mM) - L-Sugarkcat (s⁻¹) - D-Sugarkcat (s⁻¹) - L-SugarCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) - D-SugarCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) - L-SugarReference
Galactosyltransferases Galactokinase (GALK)D-GalactoseL-Galactose0.1 - 0.5> 100VariesNegligibleHighVery Low[1]
L-Galactose DehydrogenaseD-ArabinoseL-Galactose120.3VariesVariesModerateHigh[1]
Fucosyltransferases Fucosyltransferase 8 (FUT8)GDP-D-FucoseGDP-L-FucoseNot a natural substrate5 - 20 µMNot applicableVariesNot applicableHigh[2]
Rhamnosyltransferases L-Rhamnose Isomerase (L-RhI)D-AlloseL-RhamnoseHighLowVariesVariesLowHigh[3]

Note: Direct comparative kinetic data for a wide range of D- and L-sugar analogs with the same enzyme remains an area of active research. Vmax values are often reported in different units or as relative activities, making direct comparison challenging without access to the full experimental details[2].

Experimental Protocols

Accurate determination of enzyme kinetics is crucial for comparing the incorporation of L- and D-sugars. Below are detailed methodologies for commonly employed assays.

Spectrophotometric Assay for Glycosyltransferase Activity (UDP-Glo™ Assay)

This assay provides a versatile and non-radioactive method for measuring the activity of glycosyltransferases that utilize UDP-sugar donors.

Principle: The assay measures the amount of UDP produced in the glycosyltransferase reaction. The UDP is converted to ATP by UDP-glucose pyrophosphorylase, and the ATP is then quantified using a luciferase/luciferin reaction that produces light. The amount of light generated is directly proportional to the amount of UDP produced, and thus to the glycosyltransferase activity.[4][5]

Materials:

  • Purified glycosyltransferase

  • UDP-D-sugar or UDP-L-sugar donor substrate

  • Acceptor substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture containing the reaction buffer, acceptor substrate, and varying concentrations of the UDP-D-sugar or UDP-L-sugar donor substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase to each well. Include a no-enzyme control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Add the UDP Detection Reagent from the UDP-Glo™ kit to each well. This reagent stops the enzymatic reaction and initiates the luminescence reaction.

  • Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.

  • Data Analysis: Convert the luminescence readings to UDP concentration using a standard curve. Calculate the initial reaction velocity (V₀) at each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

High-Performance Liquid Chromatography (HPLC) Assay for Fucosyltransferase Activity

This method allows for the direct quantification of the fucosylated product, providing a robust measure of enzyme activity.[2]

Principle: The fucosylated product is separated from the unreacted acceptor substrate by reverse-phase HPLC and quantified by fluorescence detection.

Materials:

  • Purified fucosyltransferase

  • GDP-L-fucose or GDP-D-fucose donor substrate

  • Fluorescently labeled acceptor substrate (e.g., a fluorescently tagged oligosaccharide)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.2)

  • Reverse-phase HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, GDP-L-fucose or GDP-D-fucose, and the fluorescently labeled acceptor substrate.

  • Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).[2]

  • Reaction Termination: Stop the reaction by boiling for 3-5 minutes.[2]

  • Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column. Separate the fucosylated product from the unreacted acceptor using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Quantification: Monitor the elution profile using a fluorescence detector. Quantify the product by integrating the area of the corresponding peak.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. Determine kinetic parameters by performing the assay at varying substrate concentrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the enzymatic incorporation of L- and D-sugars.

Leloir_Pathway D_Gal D-Galactose Gal1P Galactose-1-Phosphate D_Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE

Figure 1: Simplified Leloir pathway for D-galactose metabolism.

Fucosyltransferase_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare reaction mixture: - Buffer - GDP-Fucose (L- or D-) - Fluorescent acceptor Add_Enzyme Add Fucosyltransferase Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate reaction (boil) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC Reverse-Phase HPLC Centrifuge->HPLC Quantify Quantify fluorescent product HPLC->Quantify

Figure 2: Experimental workflow for HPLC-based fucosyltransferase assay.

UDP_Glo_Assay GT_Reaction Glycosyltransferase Reaction (UDP-Sugar + Acceptor -> Product + UDP) UDP UDP GT_Reaction->UDP ATP ATP UDP->ATP UDP Detection Reagent (UDP-glucose pyrophosphorylase) Light Light ATP->Light Luciferase/Luciferin

Figure 3: Principle of the UDP-Glo™ glycosyltransferase assay.

Conclusion

The enzymatic incorporation of sugars is a highly stereoselective process, with a strong preference for D-sugars in most biological systems.[1] This is evident from the significantly lower catalytic efficiencies observed for L-sugar substrates with enzymes that have evolved to process D-sugars. However, the existence of enzymes that specifically act on L-sugars, such as L-galactose dehydrogenase, highlights the diverse metabolic capabilities found in nature. For drug development professionals, this stereospecificity is a critical consideration, as targeting enzymes in L-sugar pathways requires a different strategic approach than for those in D-sugar metabolism.[1] The methodologies and data presented in this guide provide a foundational framework for researchers to further explore the fascinating world of L-sugar biochemistry and to harness its potential for therapeutic innovation.

References

Head-to-head comparison of different synthesis routes to L-lyxose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-lyxose, a rare aldopentose sugar, is a valuable chiral building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogs. Its limited natural availability necessitates efficient synthetic production methods. This guide provides a detailed head-to-head comparison of prominent chemical and chemoenzymatic routes for the synthesis of L-lyxose, offering insights into their respective yields, reaction conditions, and overall efficiency to aid researchers in selecting the most suitable method for their needs.

Comparative Data of L-lyxose Synthesis Routes

The following table summarizes the key quantitative parameters for three distinct synthesis routes to L-lyxose, providing a clear comparison of their performance.

ParameterChemical Synthesis from D-Galactono-1,4-lactoneChemoenzymatic Synthesis from Ribitol (B610474)Chemoenzymatic Synthesis from Xylitol (B92547)
Starting Material D-Galactono-1,4-lactoneRibitolXylitol
Key Reagents/Biocatalysts Periodate (B1199274), Borohydride (B1222165)Acetobacter aceti IFO 3281, Immobilized D-tagatose 3-epimerase, Immobilized L-rhamnose isomeraseAlcaligenes 701B, Immobilized L-rhamnose isomerase
Overall Yield Not explicitly stated, multi-step process~50%[1][2]~7.1%
Product Purity Requires significant purificationHigh, crystalline product obtained[1]Requires separation from L-xylose and L-xylulose
Reaction Time Multi-day synthesisSeveral days (including cell culture and reaction times)Several days (including cell culture and reaction times)
Key Advantages Utilizes a readily available starting materialHigh overall yield, uses biocatalystsUtilizes a relatively inexpensive starting material
Key Disadvantages Involves multiple chemical steps, potentially harsh reagents, and complex purificationMulti-step biocatalytic cascadeLow overall yield, complex product mixture

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the three compared synthesis routes for L-lyxose.

G cluster_0 Chemical Synthesis D-Galactono-1,4-lactone D-Galactono-1,4-lactone L-Lyxuronic acid L-Lyxuronic acid D-Galactono-1,4-lactone->L-Lyxuronic acid Periodate Oxidation Methyl (methyl α-L-lyxofuranosid)uronate Methyl (methyl α-L-lyxofuranosid)uronate L-Lyxuronic acid->Methyl (methyl α-L-lyxofuranosid)uronate Esterification Methyl α-L-lyxofuranoside Methyl α-L-lyxofuranoside Methyl (methyl α-L-lyxofuranosid)uronate->Methyl α-L-lyxofuranoside Borohydride Reduction L-lyxose_chem L-lyxose Methyl α-L-lyxofuranoside->L-lyxose_chem Mild Acid Hydrolysis

A simplified chemical synthesis pathway for L-lyxose.

G cluster_1 Chemoenzymatic Synthesis from Ribitol Ribitol Ribitol L-Ribulose L-Ribulose Ribitol->L-Ribulose Acetobacter aceti IFO 3281 L-Xylulose_ribitol L-Xylulose L-Ribulose->L-Xylulose_ribitol D-tagatose 3-epimerase L-lyxose_ribitol L-lyxose L-Xylulose_ribitol->L-lyxose_ribitol L-rhamnose isomerase

Chemoenzymatic synthesis of L-lyxose from ribitol.

G cluster_2 Chemoenzymatic Synthesis from Xylitol Xylitol Xylitol L-Xylulose_xylitol L-Xylulose Xylitol->L-Xylulose_xylitol Alcaligenes 701B (34% yield) Product Mixture L-xylulose, L-xylose, L-lyxose (53:26:21) L-Xylulose_xylitol->Product Mixture L-rhamnose isomerase L-lyxose_xylitol L-lyxose Product Mixture->L-lyxose_xylitol Purification

Chemoenzymatic synthesis of L-lyxose from xylitol.

Experimental Protocols

Chemical Synthesis from D-Galactono-1,4-lactone

This multi-step chemical synthesis involves the oxidative cleavage of D-galactono-1,4-lactone to yield L-lyxuronic acid, which is then converted to L-lyxose through a series of reactions.

Materials:

  • D-Galactono-1,4-lactone

  • Sodium periodate

  • Methanol (B129727)

  • Hydrogen chloride (gas or concentrated solution)

  • Sodium borohydride

  • Dowex 50W-X8 (H+ form) resin

  • Organic solvents (e.g., ethyl acetate, diethyl ether)

Procedure Outline:

  • Oxidation: D-Galactono-1,4-lactone is oxidized with one molar equivalent of sodium periodate in an aqueous solution to yield L-lyxuronic acid.[3]

  • Esterification: The resulting L-lyxuronic acid is converted to methyl (methyl α-L-lyxofuranosid)uronate by refluxing in methanol containing hydrogen chloride.[3]

  • Reduction: The uronate is then reduced with sodium borohydride in an appropriate solvent to afford methyl α-L-lyxofuranoside.[3]

  • Hydrolysis: Mild acid hydrolysis of the methyl α-L-lyxofuranoside, typically using a cation exchange resin like Dowex 50W-X8 (H+ form), yields L-lyxose.[3]

  • Purification: The final product is purified by crystallization from a suitable solvent system.

Chemoenzymatic Synthesis from Ribitol

This method utilizes a combination of microbial oxidation and enzymatic conversions to produce L-lyxose from ribitol with a high yield.[1][2]

Materials:

  • Ribitol

  • Acetobacter aceti IFO 3281

  • Immobilized D-tagatose 3-epimerase (from recombinant E. coli)

  • Immobilized L-rhamnose isomerase (from Pseudomonas sp. strain LL172)

  • Yeast extract, peptone, glucose for bacterial culture

  • Buffer solutions (e.g., phosphate (B84403) buffer)

Procedure:

  • Microbial Oxidation of Ribitol to L-Ribulose:

    • Cultivate Acetobacter aceti IFO 3281 in a suitable medium.

    • Harvest the cells by centrifugation and wash them.

    • Resuspend the washed cells in a solution of ribitol (5-20% w/v) and incubate with shaking until complete conversion to L-ribulose is achieved.[1]

  • Enzymatic Epimerization of L-Ribulose to L-Xylulose:

    • To the L-ribulose solution, add immobilized D-tagatose 3-epimerase.

    • Incubate at an optimal temperature and pH for the enzyme until equilibrium is reached, resulting in a mixture of L-ribulose and L-xylulose.

  • Enzymatic Isomerization of L-Xylulose to L-lyxose:

    • Introduce immobilized L-rhamnose isomerase to the reaction mixture.

    • Continue incubation at the optimal conditions for the isomerase. The enzyme will convert L-xylulose to L-lyxose.[1] At equilibrium, the mixture will contain L-ribulose, L-xylulose, and L-lyxose, with a yield of approximately 60% L-lyxose from the initial L-ribulose.[1]

  • Product Isolation and Purification:

    • The enzymes are removed by filtration.

    • The remaining ketoses (L-ribulose and L-xylulose) can be selectively degraded using a specific microorganism, such as Pseudomonas sp. 172a.[1]

    • L-lyxose is then purified from the reaction mixture by crystallization. A final yield of approximately 5.0 g of L-lyxose from 10.0 g of ribitol can be achieved.[1][2]

Chemoenzymatic Synthesis from Xylitol

This route involves an initial microbial conversion of xylitol to L-xylulose, followed by enzymatic isomerization to a mixture of pentoses including L-lyxose.

Materials:

  • Xylitol

  • Alcaligenes 701B

  • Immobilized L-rhamnose isomerase (e.g., from Pseudomonas stutzeri)

  • Culture medium for Alcaligenes 701B

  • Buffer solutions

Procedure:

  • Microbial Conversion of Xylitol to L-Xylulose:

    • Cultivate Alcaligenes 701B in a bioreactor with a medium containing xylitol as the carbon source.

    • The bacterium converts xylitol to L-xylulose with a reported yield of 34%.[4]

  • Enzymatic Isomerization of L-Xylulose:

    • The L-xylulose produced is then subjected to isomerization using immobilized L-rhamnose isomerase.

    • The reaction is allowed to reach equilibrium, resulting in a mixture of L-xylulose, L-xylose, and L-lyxose in a ratio of approximately 53:26:21.[4]

  • Product Isolation and Purification:

    • The enzyme is removed by filtration.

    • L-lyxose must be separated from L-xylulose and L-xylose using chromatographic techniques.

Conclusion

The choice of a synthesis route for L-lyxose depends heavily on the specific requirements of the researcher or organization. The chemoenzymatic synthesis from ribitol stands out for its high overall yield and the production of a crystalline product, making it an attractive option for obtaining pure L-lyxose. While it involves multiple biocatalytic steps, the high efficiency may justify the complexity.

The chemical synthesis from D-galactono-1,4-lactone offers a more traditional approach but likely involves harsher reaction conditions and more extensive purification, with the overall yield not being clearly established in the reviewed literature.

The chemoenzymatic synthesis from xylitol is hampered by a low overall yield due to the equilibrium limitations in the final isomerization step. Although it starts from a readily available polyol, the complex product mixture necessitates challenging purification steps.

For applications requiring high purity and a good yield, the chemoenzymatic route starting from ribitol appears to be the most promising. Further optimization of the chemical synthesis route to improve yields and simplify purification could make it a more competitive alternative.

References

A Guide to the Cross-Validation of Analytical Methods for beta-L-Lyxofuranose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of novel sugar moieties like beta-L-Lyxofuranose is critical. This guide provides a comparative overview of potential analytical methods for its determination, offering insights into their underlying principles, typical performance, and experimental considerations. Due to the limited availability of direct cross-validation studies for beta-L-Lyxofuranose, this document outlines the general capabilities and validation parameters of established analytical techniques commonly used for carbohydrate analysis.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays for the analysis of sugar molecules like beta-L-Lyxofuranose.

FeatureHPLC with Refractive Index Detection (RID)GC-MS (with derivatization)Capillary Electrophoresis (CE)Enzymatic Assay
Principle Separation based on polarity, with detection based on changes in the refractive index of the eluent.Separation of volatile derivatives by partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.Separation based on the charge-to-size ratio of analytes in an electric field.Specific enzyme-catalyzed reaction leading to a measurable signal (e.g., colorimetric, fluorometric).
Sample Preparation Minimal, typically dissolution in a suitable solvent and filtration.Derivatization to increase volatility (e.g., silylation) is required.Dissolution in a background electrolyte.Dissolution in a specific buffer system.
Selectivity Moderate, may have interferences from other sugars.High, mass spectrometric detection provides excellent specificity.High, based on unique electrophoretic mobilities.Very High, due to enzyme specificity.
Sensitivity Low (µg/mL range).Very High (pg/mL to ng/mL range).High (ng/mL to µg/mL range).High (ng/mL to µg/mL range).
Analysis Time 15-30 minutes per sample.[1]20-40 minutes per sample.[2]5-20 minutes per sample.[3]< 15 minutes per sample.[4]
Quantitative Performance Good linearity and precision.Excellent linearity and precision.Good linearity and precision.Good linearity and precision within the optimal enzyme concentration range.[5]
Typical Application Routine quality control, analysis of bulk material.Metabolomics, impurity profiling, and trace analysis.Analysis of complex mixtures and charged derivatives.High-throughput screening, specific quantification in biological matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are generalized protocols for each of the discussed techniques, which can be adapted for the analysis of beta-L-Lyxofuranose.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Accurately weigh and dissolve the beta-L-Lyxofuranose standard or sample in the mobile phase (e.g., acetonitrile (B52724)/water mixture). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : Amino-based column (e.g., Aminex HPX-87C).

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Column Temperature : 30-40°C.

    • Detector : Refractive Index Detector (RID).

  • Analysis : Inject the prepared sample into the HPLC system. Identify and quantify the beta-L-Lyxofuranose peak based on the retention time and peak area of a calibrated standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization : To a dried sample containing beta-L-Lyxofuranose, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).

    • Mass Spectrometer : Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 50-600.

  • Analysis : Inject the derivatized sample. Identify the TMS-derivatized beta-L-Lyxofuranose based on its retention time and characteristic mass spectrum. Quantify using a selected ion monitoring (SIM) mode for higher sensitivity.[2]

Capillary Electrophoresis (CE)
  • Sample Preparation : Dissolve the beta-L-Lyxofuranose standard or sample in the background electrolyte (BGE), for instance, a borate (B1201080) buffer.

  • CE Conditions :

    • Capillary : Fused-silica capillary.

    • Background Electrolyte (BGE) : e.g., 25 mM sodium tetraborate (B1243019) buffer at pH 9.3.[6]

    • Voltage : 20-30 kV.

    • Temperature : 25°C.

    • Injection : Hydrodynamic injection.

    • Detection : UV detector at a low wavelength (e.g., 195 nm) or a more sensitive detector like a mass spectrometer.

  • Analysis : Apply the voltage to initiate the electrophoretic separation. Identify beta-L-Lyxofuranose by its migration time compared to a standard.

Enzymatic Assay
  • Assay Principle : This is a hypothetical assay based on a specific, yet-to-be-identified, enzyme that acts on beta-L-Lyxofuranose. The reaction could be coupled to the production of a chromogenic or fluorogenic product. For example, the reaction could produce NADH, which can be measured spectrophotometrically at 340 nm.

  • Procedure :

    • Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary co-factors (e.g., NAD+).

    • Add the beta-L-Lyxofuranose sample to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C) for a fixed time.

    • Stop the reaction (e.g., by adding a strong acid or base).

    • Measure the absorbance or fluorescence of the product.

  • Quantification : Calculate the concentration of beta-L-Lyxofuranose from a standard curve prepared with known concentrations of the analyte.[7]

Mandatory Visualizations

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting a suitable analytical method for beta-L-Lyxofuranose analysis based on the specific research requirements.

Workflow for Analytical Method Selection A Define Analytical Goal B High-Throughput Screening? A->B C Trace Level Quantification? A->C D Analysis of Complex Matrix? A->D E Routine QC of Bulk Material? A->E B->C No F Enzymatic Assay B->F Yes C->D No G GC-MS C->G Yes D->E No H CE-MS D->H Yes I HPLC-RID E->I Yes

Caption: Decision tree for selecting an analytical method.

Cross-Validation Process for Analytical Methods

This diagram outlines the process of cross-validating different analytical methods to ensure the accuracy and reliability of the obtained results.

Cross-Validation Process cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC Analysis Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity LOD LOD/LOQ HPLC->LOD GCMS GC-MS Analysis GCMS->Accuracy GCMS->Precision GCMS->Linearity GCMS->LOD CE CE Analysis CE->Accuracy CE->Precision CE->Linearity CE->LOD Compare Compare Results Accuracy->Compare Precision->Compare Linearity->Compare LOD->Compare Sample Standard & Sample Pools of beta-L-Lyxofuranose Sample->HPLC Sample->GCMS Sample->CE Report Final Validated Method Report Compare->Report

Caption: Workflow for cross-method validation.

References

Unraveling the Anomeric Advantage: A Comparative Guide to the Biological Evaluation of α- vs. β-L-Lyxofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of α- and β-anomers of L-lyxofuranosyl nucleosides, supported by experimental data and detailed methodologies. The unique stereochemistry of these nucleoside analogs offers a compelling avenue for the development of novel antiviral and potential anticancer agents.

The configuration at the anomeric carbon (C1') of the furanose ring in nucleosides dictates their three-dimensional structure and profoundly influences their interaction with biological targets. While nature predominantly utilizes the β-anomeric linkage, synthetic nucleoside chemistry has unveiled the often-potent and sometimes-superior therapeutic potential of the unnatural α-anomers. This guide delves into the comparative biological evaluation of L-lyxofuranosyl nucleosides, a class of sugar-modified nucleoside analogs that has demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV).

Comparative Biological Activity: A Data-Driven Analysis

The biological activity of L-lyxofuranosyl nucleosides is significantly influenced by the anomeric configuration, the nature of the heterocyclic base, and substitutions on both the sugar and the base moieties. The following tables summarize the available quantitative data from preclinical studies, primarily focusing on their antiviral efficacy and cytotoxicity.

Antiviral Activity Against Human Cytomegalovirus (HCMV)

A key study by Townsend et al. (1998) systematically evaluated a series of 2-substituted 5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoles and their 5'-deoxy analogs for their activity against two strains of HCMV, AD169 and Towne. The data revealed that the α-L-anomers, particularly the 5'-deoxy derivatives, possess potent anti-HCMV activity.[1] While a direct comparison with the corresponding β-L-anomers from the same study is limited, the potent activity of the α-anomers underscores their therapeutic potential.

Compound (α-L-anomer)Virus StrainAssay TypeIC50 (µM)IC90 (µM)Cytotoxicity (IC50, µM)Cell Line
5,6-dichloro-2-bromo-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleTownePlaque Reduction0.2->100HFF
5,6-dichloro-2-chloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleTownePlaque Reduction0.4->100HFF
5,6-dichloro-2-bromo-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleTowneYield Reduction-0.2>100HFF
5,6-dichloro-2-chloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleTowneYield Reduction-2.0>100HFF
5,6-dichloro-2-isopropylamino-1-(α-L-lyxofuranosyl)benzimidazoleAD169Plaque Reduction60 - 100-Not cytotoxicHFF
5,6-dichloro-2-cyclopropylamino-1-(α-L-lyxofuranosyl)benzimidazoleAD169Plaque Reduction60 - 100-Not cytotoxicHFF

Data extracted from Townsend et al., J. Med. Chem. 1998, 41 (8), pp 1242–1251.[1]

Notably, the α-lyxose L-isomers demonstrated greater activity against the AD169 strain of HCMV compared to the Towne strain, suggesting a degree of strain-specific antiviral action.[1]

Information on the antiviral activity of the corresponding β-anomers of L-lyxofuranosyl nucleosides is less prevalent in the literature, highlighting a gap for future research. However, studies on other classes of nucleosides have often shown that β-anomers can also exhibit significant biological activity. For instance, certain β-D-xylofuranosyl nucleosides have demonstrated marked antiviral and antimetabolic properties.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the efficacy of an antiviral compound by measuring the reduction in the formation of viral plaques.

  • Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., AD169 or Towne strain) in the presence of serial dilutions of the test compounds (α- or β-anomers of L-lyxofuranosyl nucleosides).

  • Overlay: After a 1-2 hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing a low concentration of agarose (B213101) or carboxymethylcellulose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 7-14 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

  • Cell Seeding: HFF or other relevant cell lines (e.g., KB cells) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 7 days).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The 50% cytotoxic concentration (IC50) is calculated as the drug concentration that reduces the absorbance by 50% compared to the untreated control cells.

Experimental Workflow and Mechanism of Action

While the specific signaling pathways modulated by L-lyxofuranosyl nucleosides are not yet fully elucidated, the general mechanism of action for nucleoside analogs is well-established. It involves the intracellular phosphorylation of the nucleoside to its active triphosphate form, which then interferes with viral nucleic acid synthesis.

The following diagram illustrates the typical experimental workflow for the biological evaluation of these compounds and their proposed mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanism Mechanism of Action synthesis Synthesis of α- and β-anomers of L-lyxofuranosyl nucleosides purification Purification and Structural Characterization (NMR, MS) synthesis->purification antiviral Antiviral Activity Assay (Plaque Reduction) purification->antiviral cytotoxicity Cytotoxicity Assay (MTT) uptake Cellular Uptake antiviral->uptake phosphorylation Intracellular Phosphorylation (to Triphosphate) uptake->phosphorylation inhibition Inhibition of Viral DNA Polymerase phosphorylation->inhibition termination Chain Termination inhibition->termination

Caption: Experimental workflow for the evaluation of L-lyxofuranosyl nucleosides.

Conclusion

The exploration of L-lyxofuranosyl nucleosides, particularly the α-anomers, has yielded promising antiviral candidates against HCMV. The available data suggests that the stereochemistry at the anomeric center is a critical determinant of biological activity. While the α-L-anomers have demonstrated potent efficacy, a comprehensive and direct comparison with their β-L-counterparts is necessary to fully delineate the structure-activity relationships and to guide the rational design of next-generation nucleoside therapeutics. Further investigation into their mechanism of action and potential off-target effects will be crucial for their clinical translation. The detailed protocols and compiled data in this guide aim to facilitate further research in this exciting area of drug discovery.

References

Comparative Cytotoxicity of L-Lyxofuranosyl Nucleosides on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of L-lyxofuranosyl nucleosides on various cancer cell lines, supported by available experimental data. The information is intended to assist in the evaluation of these compounds as potential therapeutic agents.

Introduction to L-Lyxofuranosyl Nucleosides

L-lyxofuranosyl nucleosides are a class of synthetic nucleoside analogs characterized by the presence of an L-lyxose sugar moiety. Modifications to the sugar and the nucleobase can lead to compounds with a range of biological activities, including antiviral and anticancer properties. Their mechanism of action often involves the disruption of nucleic acid synthesis and other vital cellular processes upon metabolic activation to their triphosphate forms.[1]

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the in vitro cytotoxicity of selected L-lyxofuranosyl nucleoside analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit the growth of 50% of a cell population.

Compound/DerivativeCell Line(s)IC50 (µM)Reference(s)
2-isopropylamino or 2-cyclopropylamino α-L-lyxofuranosyl benzimidazolesHFF and KB cellsNot cytotoxic at concentrations tested for antiviral activity[2]
Methylamino, thio, and methylthio α-L-lyxofuranosyl benzimidazolesHFF and KB cellsNot active or cytotoxic[2]
2-halogenated-5-deoxy-α-L-lyxofuranosyl benzimidazolesNot specifiedWeak activity poorly separated from cytotoxicity[2]

Note: The available literature with direct comparative cytotoxicity data for a range of L-lyxofuranosyl nucleosides against multiple cancer cell lines is limited. Much of the research has focused on their antiviral properties, with cytotoxicity often being noted as a secondary observation.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

This protocol provides a general procedure for evaluating the cytotoxicity of L-lyxofuranosyl nucleosides against adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • L-lyxofuranosyl nucleoside compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the L-lyxofuranosyl nucleoside compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of nucleoside analogs, including L-lyxofuranosyl derivatives, are primarily attributed to their interference with nucleic acid synthesis.

General Mechanism of Action for Nucleoside Analogs:
  • Cellular Uptake: The nucleoside analog is transported into the cell.

  • Phosphorylation: It is then phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA/RNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination and halting replication. This disruption of DNA and/or RNA synthesis ultimately triggers cell death pathways, such as apoptosis.[1]

G cluster_cell Cancer Cell NucleosideAnalog L-Lyxofuranosyl Nucleoside Triphosphate Triphosphate Analog NucleosideAnalog->Triphosphate Phosphorylation Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Inhibition/ Incorporation ChainTermination Chain Termination Polymerase->ChainTermination Apoptosis Apoptosis ChainTermination->Apoptosis

Caption: General signaling pathway of nucleoside analog-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in determining the cytotoxic activity of L-lyxofuranosyl nucleosides.

G start Start cell_culture Cell Culture (e.g., MCF-7, HeLa) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with L-Lyxofuranosyl Nucleosides (serial dilutions) seeding->treatment incubation Incubation (e.g., 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

References

Unveiling the Therapeutic Potential of L-Lyxofuranose Derivatives: A Landscape of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a therapeutic candidate's mechanism of action is paramount for successful clinical translation. This guide addresses the current scientific landscape surrounding beta-L-Lyxofuranose and its potential therapeutic applications. However, a critical finding of this review is the current absence of a scientifically validated, specific mechanism of action for beta-L-Lyxofuranose as a therapeutic agent in publicly available research.

While direct evidence for the therapeutic action of beta-L-Lyxofuranose is lacking, research into the broader family of L-lyxose and its derivatives has unveiled promising avenues for drug discovery. This guide will objectively present the available data on these related compounds, offering a comparative overview of their explored biological activities and the experimental approaches used in their investigation.

L-Lyxose and Its Derivatives: Emerging Therapeutic Interest

L-lyxose, a rare sugar, has been investigated for its potential roles in various biological contexts. Its applications range from biochemical research to its use as a precursor in the synthesis of novel therapeutic agents.[1] The primary areas of investigation for L-lyxose and its derivatives are summarized below.

Compound FamilyPotential Therapeutic AreaInvestigated Biological Activity
L-Lyxose Metabolic DisordersSubstrate in carbohydrate metabolism studies.[1]
Diabetes ManagementExplored for its potential role in developing new drugs.[1]
NutritionUsed as a low-calorie sweetener.[1]
Guanidino Xylofuranose (B8766934) Derivatives Alzheimer's DiseaseInhibition of acetylcholinesterase (AChE).[2]

Validating Biological Activity: Experimental Approaches

The exploration of L-lyxose derivatives as therapeutic agents involves a range of established experimental protocols. These methods are crucial for identifying and validating the mechanism of action of new chemical entities.

Synthesis of Novel Derivatives

The journey to validate a therapeutic mechanism often begins with the chemical synthesis of novel compounds. For instance, the synthesis of guanidino xylofuranose derivatives with potential acetylcholinesterase inhibitory activity involves a multi-step process.

Experimental Workflow for Synthesis of Guanidino Xylofuranose Derivatives

start 5-azido xylofuranose precursors reduction Reduction start->reduction e.g., Hydrogenation guanidinylation Guanidinylation reduction->guanidinylation Amine formation product Guanidino xylofuranose derivatives guanidinylation->product Reaction with N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine

Caption: Synthetic pathway for generating guanidino xylofuranose derivatives.

In Vitro Enzyme Inhibition Assays

To assess the therapeutic potential of newly synthesized compounds, researchers often employ in vitro enzyme assays. For example, the inhibitory activity of guanidino xylofuranose derivatives against acetylcholinesterase, a key target in Alzheimer's disease, is a critical validation step.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Preparation of Reagents: Prepare solutions of the test compounds (guanidino xylofuranose derivatives), acetylcholinesterase (AChE), acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in an appropriate buffer (e.g., phosphate (B84403) buffer).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound solution, and AChE solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding ATCI and DTNB.

    • Monitor the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Future Directions and the Path Forward

The current body of research indicates that while beta-L-Lyxofuranose itself does not have a defined therapeutic mechanism of action, its parent molecule, L-lyxose, and its derivatives represent a promising frontier in drug discovery. Future research efforts should focus on:

  • Systematic screening of L-lyxofuranose derivatives against a wide range of biological targets to identify potential therapeutic activities.

  • Elucidation of the specific molecular interactions between active derivatives and their biological targets using techniques such as X-ray crystallography and molecular modeling.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds in relevant animal models of disease.

By pursuing these research avenues, the scientific community can work towards unlocking the full therapeutic potential of the L-lyxofuranose scaffold and potentially develop novel treatments for a range of diseases.

Signaling Pathway of Acetylcholinesterase and its Inhibition

ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor Guanidino Xylofuranose Derivative (Inhibitor) Inhibitor->Inhibition Inhibition->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by a therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for beta-L-Lyxofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of beta-L-Lyxofuranose, a monosaccharide used in various scientific applications. While beta-L-Lyxofuranose is not generally classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with institutional and local regulations.

Key Data for beta-L-Lyxofuranose

A summary of important quantitative data for beta-L-Lyxofuranose is provided below for easy reference. As a simple sugar, it is readily biodegradable.

PropertyValueCitation
Molecular Formula C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [1]
CAS Number 40461-77-6[1]
Predicted Boiling Point 375.4 ± 42.0 °C[2]
Predicted Density 1.681 ± 0.06 g/cm³[2]

Standard Disposal Protocols

The appropriate method for disposing of beta-L-Lyxofuranose is contingent on whether the substance is contaminated with hazardous materials and the quantity of waste.

Step-by-Step Disposal Guidance

1. Waste Assessment:

  • Evaluate for Contamination: The first critical step is to determine if the beta-L-Lyxofuranose waste has been mixed with any hazardous chemicals. If contamination has occurred, the mixture must be treated as hazardous waste, following the disposal procedures for the hazardous component(s).

  • Quantify the Waste: Determine the total volume or mass of the beta-L-Lyxofuranose to be discarded. Disposal guidelines may vary for small versus large quantities.

2. Disposal of Uncontaminated beta-L-Lyxofuranose:

  • Small Quantities (typically < 1 kg): For small amounts of pure, uncontaminated beta-L-Lyxofuranose, disposal down the sanitary sewer is often acceptable, subject to local regulations.[3][4]

    • Dilution: If solid, dissolve the sugar in a substantial volume of water (a 1:20 ratio is a good practice). For solutions, further dilute with water.[4]

    • Drain Disposal: Slowly pour the diluted solution down the drain, followed by a steady stream of cold water to ensure it is thoroughly flushed from the plumbing system.[4]

  • Large Quantities (typically > 1 kg): Bulk quantities of even non-hazardous chemicals should not be disposed of down the drain, as this can negatively impact wastewater treatment facilities.

    • Solid Waste: Treat large quantities of uncontaminated beta-L-Lyxofuranose as non-hazardous solid waste.[5] Package the material in a sealed, clearly labeled container.

    • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department to determine the appropriate disposal pathway, which may include collection by a certified waste management provider.[5]

3. Disposal of Contaminated beta-L-Lyxofuranose:

  • Hazardous Waste: If beta-L-Lyxofuranose is mixed with any substance classified as hazardous, the entire mixture must be disposed of as hazardous waste.[6]

    • Containerization: Place the contaminated waste in a chemically compatible, leak-proof container.

    • Labeling: Affix a hazardous waste label to the container, clearly identifying all constituents and their approximate percentages.[7]

    • Storage: Store the container in a designated hazardous waste satellite accumulation area until it is collected by EHS personnel.[7]

Always consult your institution's specific waste disposal guidelines and your local EHS department before disposing of any chemical. [8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of beta-L-Lyxofuranose, providing a clear, step-by-step logical guide for laboratory personnel.

cluster_start cluster_assess Step 1: Assess Waste cluster_disposal Step 2: Select Disposal Method cluster_end start Start: Identify beta-L-Lyxofuranose Waste is_contaminated Is the waste contaminated with hazardous chemicals? start->is_contaminated quantity Assess quantity of waste is_contaminated->quantity No hazardous_waste Treat as Hazardous Waste: - Package and label correctly - Store in satellite accumulation area - Contact EHS for pickup is_contaminated->hazardous_waste Yes check_local_rules Consult Institutional & Local Regulations quantity->check_local_rules Small quantity (< 1 kg) solid_waste Large Quantity Disposal: - Package as non-hazardous solid waste - Arrange for EHS pickup or  approved disposal route quantity->solid_waste Large quantity (> 1 kg) end_disposed End: Waste Properly Disposed hazardous_waste->end_disposed drain_disposal Small Quantity Disposal: - Dilute with ample water - Pour down sanitary sewer with  continuous water flushing drain_disposal->end_disposed check_local_rules->drain_disposal Permitted check_local_rules->solid_waste Not Permitted solid_waste->end_disposed

Disposal Decision Workflow for beta-L-Lyxofuranose.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.